molecular formula C22H26O8 B15602907 GA3-AM

GA3-AM

Cat. No.: B15602907
M. Wt: 418.4 g/mol
InChI Key: IVIYFJSPDLOPEX-AXKFECAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GA3-AM is a useful research compound. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIYFJSPDLOPEX-AXKFECAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GA3-AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellic acid acetoxymethyl ester (GA3-AM) is a powerful tool in chemical biology and synthetic biology, functioning as a cell-permeable chemical inducer of dimerization (CID). Its mechanism of action relies on the intracellular conversion to its active form, gibberellic acid (GA3), which then co-opts a naturally occurring plant hormone signaling pathway. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound activity, detailed experimental protocols for its application, and quantitative data to inform experimental design.

Core Mechanism of Action

The functionality of this compound as a chemical inducer of dimerization is a multi-step process that begins with its passive diffusion across the cell membrane and culminates in the targeted degradation of a repressor protein, thereby activating a desired downstream signaling cascade.

Cellular Uptake and Activation

This compound is a lipophilic ester derivative of gibberellic acid (GA3), a plant hormone. This modification renders the molecule cell-permeable, allowing it to freely cross the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the acetoxymethyl (AM) ester bond, releasing the active, hydrophilic GA3 molecule.[2] This intracellular trapping mechanism ensures a localized and sustained availability of the active dimerizing agent.

The workflow for this compound activation can be visualized as follows:

GA3_AM_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion GA3 Active GA3 GA3_AM_int->GA3 Hydrolysis Esterases Intracellular Esterases Esterases->GA3_AM_int

Figure 1: Cellular uptake and activation of this compound.
Induced Dimerization and Signal Transduction

The active GA3 molecule serves as a molecular glue, inducing the dimerization of two engineered protein domains: a gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and a DELLA protein fragment, typically from GAI (GIBBERELLIN INSENSITIVE).[3] In the absence of GA3, GID1 and the DELLA protein do not interact. The binding of GA3 to a hydrophobic pocket in GID1 triggers a conformational change that exposes a binding site for the DELLA protein.[3][4] This results in the formation of a stable ternary complex: GA3-GID1-DELLA.[3][4]

This GA3-induced dimerization event is the core of the system's utility. By fusing GID1 and a DELLA domain to proteins of interest, their proximity and subsequent interaction can be controlled by the addition of this compound.

The formation of the ternary complex recruits an E3 ubiquitin ligase complex, specifically an SCF (Skp1-Cullin-F-box) complex where the F-box protein is SLY1 (in Arabidopsis) or GID2 (in rice).[5][6] This complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[5][7] The degradation of the DELLA fusion protein, which is typically engineered as a repressor, leads to the activation of a downstream pathway.

The complete signaling pathway is illustrated below:

GA3_Signaling_Pathway GA3 Active GA3 GID1 GID1 GA3->GID1 Binds to Ternary_Complex GA3-GID1-DELLA Ternary Complex GID1->Ternary_Complex Forms complex with DELLA DELLA DELLA Protein (e.g., GAI) DELLA->Ternary_Complex Repression Repression DELLA->Repression SCF_Complex SCF (SLY1/GID2) E3 Ubiquitin Ligase Ternary_Complex->SCF_Complex Recruits Ub_DELLA Polyubiquitinated DELLA SCF_Complex->Ub_DELLA Polyubiquitinates Ub Ubiquitin Ub->SCF_Complex Proteasome 26S Proteasome Ub_DELLA->Proteasome Targeted to Degradation DELLA Degradation Proteasome->Degradation Downstream Downstream Response (e.g., Gene Expression) Degradation->Downstream Relieves Repression Repression->Downstream

Figure 2: The GA3-induced signaling pathway leading to DELLA protein degradation.

Quantitative Data

Precise quantitative understanding of the interactions within the this compound system is crucial for designing robust experiments. The following table summarizes key quantitative parameters.

ParameterValueOrganism/SystemReference
EC50 of this compound for Dimerization 310 nMMammalian cells
Binding Affinity (Kd) of GA4 to GID1 8 x 10-9 MSelaginella moellendorffii (in yeast two-hybrid)[8]

Note: While GA4 shows high affinity, GA3 is also effective. Further research is needed to determine the precise Kd for GA3 in various systems. The EC50 value reflects the effective concentration for the entire cellular process, including uptake, hydrolysis, and dimerization.

Experimental Protocols

The this compound system can be employed in a variety of assays to control protein function. Below are detailed protocols for two common applications: Förster Resonance Energy Transfer (FRET) assays and protein translocation assays.

Protocol for this compound Induced Dimerization using FRET

This protocol describes how to monitor the this compound-induced interaction between two proteins of interest (POI1 and POI2) fused to a FRET pair of fluorescent proteins, such as CFP and YFP.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Expression vectors for POI1-CFP-GAI and POI2-YFP-GID1

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with FRET imaging capabilities

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the expression vectors for the two fusion proteins using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Imaging Setup:

    • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Identify cells co-expressing both fluorescently tagged proteins.

    • Configure the microscope for FRET imaging. This typically involves sequential excitation of the donor (CFP) and acceptor (YFP) and detection in their respective emission channels.

  • Baseline Imaging:

    • Acquire a series of baseline images before the addition of this compound. This will serve as the control for the FRET signal.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium. A final concentration of 100 µM is often effective, but a dose-response curve should be generated for optimal results.[2]

    • Carefully add the this compound solution to the cells.

  • Time-Lapse Imaging:

    • Immediately begin acquiring a time-lapse series of images to monitor the change in the FRET signal over time. The dimerization is typically rapid, occurring within seconds to minutes.[2]

  • Data Analysis:

    • Calculate the FRET efficiency or a ratiometric FRET index for each time point. This is often done by measuring the increase in acceptor emission upon donor excitation.

    • Plot the change in FRET over time to visualize the kinetics of dimerization.

An illustrative workflow for a FRET experiment is provided below:

FRET_Workflow Start Start Cell_Culture Plate and Transfect Cells Start->Cell_Culture Protein_Expression Incubate for Protein Expression (24-48h) Cell_Culture->Protein_Expression Microscope_Setup Mount on Microscope and Configure for FRET Imaging Protein_Expression->Microscope_Setup Baseline_Imaging Acquire Baseline Images Microscope_Setup->Baseline_Imaging GA3_AM_Addition Add this compound Solution Baseline_Imaging->GA3_AM_Addition Time_Lapse Acquire Time-Lapse Images GA3_AM_Addition->Time_Lapse Data_Analysis Analyze FRET Signal Change Time_Lapse->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a this compound-induced FRET experiment.
Protocol for this compound Induced Protein Translocation

This protocol outlines how to use this compound to induce the translocation of a protein of interest from one cellular compartment to another.

Materials:

  • Mammalian cell line

  • Expression vectors for a fluorescently tagged POI fused to GID1 and an "anchor" protein fused to GAI localized to a specific organelle (e.g., mitochondria, plasma membrane).

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution (100 mM in DMSO)

  • PBS

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as for the FRET assay to culture and transfect cells with the appropriate expression vectors.

  • Imaging Setup:

    • Mount the dish on the confocal microscope stage.

    • Identify cells expressing both the translocating protein and the anchor protein.

  • Baseline Imaging:

    • Acquire images to establish the initial subcellular localization of the fluorescently tagged POI-GID1.

  • This compound Treatment:

    • Add this compound solution to the cells at the desired final concentration.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images to observe the translocation of the POI-GID1 to the location of the anchor protein-GAI.

  • Data Analysis:

    • Quantify the change in fluorescence intensity in the target and source compartments over time to determine the rate and extent of translocation.

Orthogonality and Applications

A key advantage of the this compound system is its orthogonality to many endogenous mammalian signaling pathways and to other CID systems, most notably the rapamycin-induced dimerization of FKBP and FRB.[1][2] This allows for the independent control of multiple protein-protein interactions within the same cell, enabling the construction of complex cellular logic gates and the investigation of intricate signaling networks.[2]

References

An In-depth Technical Guide to the GA3-AM Chemical Inducer of Dimerization (CID) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gibberellic Acid (GA3)-Acetoxymethyl (AM) chemical inducer of dimerization (CID) system, a powerful tool for controlling protein-protein interactions in living cells with high temporal and spatial resolution.

Core Principle of GA3-AM Induced Dimerization

The this compound system is a chemically inducible dimerization technology that leverages the plant hormone gibberellin's signaling pathway.[1][2][3] It offers rapid and reversible control over protein dimerization, making it an invaluable tool for studying dynamic cellular processes. A key advantage of the this compound system is its orthogonality to the widely used rapamycin-based CID system, allowing for the independent control of two separate dimerization events within the same cell.[2][3]

The mechanism relies on three core components:

  • This compound: A cell-permeable analog of gibberellic acid (GA3). The acetoxymethyl (AM) ester mask renders the molecule lipophilic, allowing it to efficiently cross the plasma membrane.[1][4]

  • Gibberellin INSENSITIVE DWARF1 (GID1): A soluble receptor protein that specifically binds to bioactive gibberellins (B7789140) like GA3.[2][5][6]

  • DELLA proteins: A family of nuclear transcriptional regulators that act as repressors of gibberellin signaling. A truncated version of a DELLA protein, such as GAI (GIBBERELLIN INSENSITIVE), is typically used in the CID system.[2][6]

The dimerization is induced as follows:

  • Cellular Entry and Activation: this compound readily diffuses across the cell membrane into the cytoplasm.

  • Esterase Cleavage: Inside the cell, ubiquitous cytosolic esterases cleave the AM group from this compound, releasing the active form, GA3.[1][4]

  • GID1 Binding and Conformational Change: The liberated GA3 binds to a pocket within the GID1 protein. This binding event induces a conformational change in GID1, exposing a binding site for the DELLA protein.[7]

  • Ternary Complex Formation: The GA3-bound GID1 then recruits and binds to the DELLA protein (e.g., a fusion protein containing a GAI domain), resulting in the formation of a stable ternary complex (GID1-GA3-DELLA). This event effectively brings together any proteins of interest that have been fused to GID1 and the DELLA domain, achieving induced dimerization.[2][5][7]

This process is rapid, with dimerization observed on a timescale of seconds to minutes following the addition of this compound.[2][4]

Signaling Pathway of this compound Induced Dimerization

GA3_AM_Pathway This compound Chemical Inducer of Dimerization Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion GA3 GA3 (active) GA3_AM_int->GA3 Cleavage Esterases Cytosolic Esterases Esterases->GA3_AM_int GID1 GID1 Fusion Protein GA3->GID1 Binding Complex GID1-GA3-DELLA Ternary Complex GID1->Complex DELLA DELLA Fusion Protein DELLA->Complex

Caption: Mechanism of this compound induced protein dimerization.

Quantitative Data

The following table summarizes key quantitative parameters of the this compound CID system, providing a basis for experimental design and comparison with other dimerization technologies.

ParameterValueSpecies/SystemNotes
EC50 for Dimerization 310 nMMammalian Cells (HeLa)Effective concentration for 50% maximal dimerization.[2]
Typical Working Concentration 10 - 100 µMMammalian Cell CultureThe optimal concentration may vary depending on the cell type and experimental setup.[1][4]
Kinetics of Dimerization Seconds to 1 minuteMammalian CellsThe system exhibits rapid induction of dimerization upon addition of this compound.[2][4]
Binding Affinity (Kd) of GA4 to GID1 ~8 nMSelaginella moellendorffii (plant)GA4 is a bioactive gibberellin similar to GA3. This value provides an estimate of the high-affinity interaction.[5]

Experimental Protocols

Detailed methodologies for key experiments involving the this compound CID system are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Förster Resonance Energy Transfer (FRET) Assay for Dimerization

This protocol describes how to monitor this compound induced dimerization in live cells using FRET microscopy.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Expression vectors for GID1 and DELLA fusion proteins with a FRET pair (e.g., CFP-GID1 and YFP-DELLA)

  • Transfection reagent

  • Live-cell imaging medium

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy 24 hours before transfection.

  • Transfection: Co-transfect the cells with the CFP-GID1 and YFP-DELLA expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • Protein Expression: Allow 24-48 hours for protein expression.

  • Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.

  • Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline images in the CFP, YFP, and FRET channels before adding this compound.

  • Induction of Dimerization: Add this compound to the imaging medium to the desired final concentration (e.g., 10 µM).

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the change in FRET signal over time.

  • Data Analysis: Quantify the FRET efficiency over time. An increase in the FRET signal indicates dimerization of the fusion proteins.

Experimental Workflow for a FRET-based Dimerization Assay

FRET_Workflow FRET Assay Workflow for this compound CID start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells transfect Co-transfect with CFP-GID1 and YFP-DELLA seed_cells->transfect express Allow Protein Expression (24-48 hours) transfect->express prepare_imaging Replace with Live-Cell Imaging Medium express->prepare_imaging baseline Acquire Baseline FRET Images prepare_imaging->baseline add_ga3_am Add this compound baseline->add_ga3_am time_lapse Acquire Time-Lapse FRET Images add_ga3_am->time_lapse analyze Analyze FRET Signal for Dimerization time_lapse->analyze end End analyze->end

Caption: A typical workflow for a FRET-based dimerization assay.

Co-immunoprecipitation (Co-IP) to Confirm Dimerization

This protocol details the steps to biochemically verify the this compound induced interaction between GID1 and DELLA fusion proteins.

Materials:

  • Cells expressing tagged GID1 and DELLA fusion proteins (e.g., HA-GID1 and Myc-DELLA)

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody for immunoprecipitation (e.g., anti-HA antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells expressing the tagged fusion proteins. Treat the cells with this compound at the desired concentration and for the desired time to induce dimerization. Include a vehicle-treated (DMSO) control.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.

  • Lysate Clearing: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-HA) for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated protein.

Mandatory Visualizations

The following diagrams illustrate key aspects of the this compound CID system.

Logical Relationship of this compound System Components

Logical_Relationship Logical Relationship of this compound System Components GA3_AM This compound GA3 Active GA3 GA3_AM->GA3 Requires Esterase Esterase Activity Esterase->GA3 Dimerization Protein Dimerization GA3->Dimerization Enables GID1 GID1 Protein GID1->Dimerization Required Component DELLA DELLA Protein DELLA->Dimerization Required Component

Caption: Logical dependencies for achieving dimerization.

References

A Technical Deep Dive: Unraveling the Differences Between Gibberellic Acid (GA3) and its Cell-Permeable Analog, GA3-AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between gibberellic acid (GA3), a pivotal phytohormone, and its synthetically modified analog, GA3-acetoxymethyl ester (GA3-AM). Understanding these distinctions is crucial for researchers in plant biology, agriculture, and drug development who utilize these compounds to modulate gibberellin signaling pathways. This document provides a comprehensive overview of their chemical properties, mechanism of action, and bioactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Distinctions: Enhancing Cellular Access to a Key Phytohormone

Gibberellic acid (GA3) is a naturally occurring tetracyclic diterpenoid that plays a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] Its practical application in research and agriculture, however, can be limited by its polarity, which restricts its ability to passively diffuse across the lipid bilayers of cell membranes.

To overcome this limitation, this compound was developed as a cell-permeable analog. The key structural difference lies in the esterification of the carboxylic acid group of GA3 with an acetoxymethyl (AM) group. This modification renders the molecule more lipophilic, significantly enhancing its ability to traverse cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, releasing the active GA3 molecule to exert its biological effects.

Physicochemical Properties: A Comparative Analysis

The addition of the acetoxymethyl ester group to the gibberellic acid backbone results in distinct physicochemical properties. A summary of these key differences is presented in the table below.

PropertyGibberellic Acid (GA3)GA3-Acetoxymethyl Ester (this compound)
Molecular Formula C₁₉H₂₂O₆C₂₂H₂₆O₈
Molecular Weight 346.37 g/mol 418.44 g/mol
CAS Number 77-06-51373154-68-7
Appearance White to pale-yellow solidSolid
Solubility in Water Low (approx. 5 g/L)Sparingly soluble
Solubility in Organic Solvents Soluble in alcohols, acetone, ethyl acetate (B1210297)Soluble in DMSO and ethanol (B145695)
Stability in Aqueous Solution Slowly undergoes hydrolysis; unstable in alkaline solutions.[3][4]Data not readily available, but the ester linkage is susceptible to hydrolysis.

Mechanism of Action: From Prodrug to Active Hormone

The enhanced bioactivity of this compound stems from its function as a prodrug. The acetoxymethyl ester masks the polar carboxylic acid group, facilitating its passive diffusion across the plasma membrane.

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion (Enhanced Permeability) Esterases Cellular Esterases GA3_AM_int->Esterases Hydrolysis GA3 Active GA3 Esterases->GA3 GID1 GID1 Receptor GA3->GID1 Binding DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Interaction Proteasome 26S Proteasome DELLA->Proteasome Ubiquitination & Degradation GA_Response Gibberellin Response (e.g., Gene Expression, Growth) Proteasome->GA_Response Derepression

Figure 1. Mechanism of this compound action.

Once inside the cytoplasm, cellular esterases recognize and hydrolyze the ester bond, releasing the active gibberellic acid molecule and a formaldehyde (B43269) and acetate byproduct. The liberated GA3 is then free to engage with its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), initiating the downstream signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The degradation of DELLA proteins relieves this repression, allowing for the expression of gibberellin-responsive genes and subsequent physiological effects.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway, which is activated by the intracellular release of GA3 from this compound, is a well-characterized cascade of molecular events.

GA_Signaling_Pathway GA Gibberellin (GA3) GID1 GID1 Receptor GA->GID1 Binding GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Conformational Change & Interaction SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF PIFs PIFs (Transcription Factors) DELLA->PIFs Repression Ubiquitination Ubiquitination SCF->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation DELLA Degradation Proteasome->Degradation Degradation->PIFs Derepression GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activation Growth_Response Growth and Development GA_Responsive_Genes->Growth_Response

Figure 2. Gibberellin signaling pathway.

Experimental Protocols

To empirically assess and compare the bioactivity of gibberellic acid and this compound, several well-established bioassays can be employed. Below are detailed protocols for two such assays.

Arabidopsis Seed Germination Assay

This assay is a sensitive and quantitative method to evaluate the biological activity of gibberellins (B7789140) by measuring their effect on seed germination, a process they are known to promote.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) basal medium, including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Gibberellic acid (GA3) and this compound

  • Ethanol (for stock solution preparation)

  • Sterile petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization of Seeds:

    • Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach solution containing a drop of Tween-20. Vortex for 10 minutes.

    • Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution for ease of plating.

  • Preparation of Media:

    • Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C.

    • Prepare stock solutions of GA3 and this compound (e.g., 10 mM in ethanol).

    • Add the appropriate volume of the stock solutions to the molten MS medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Ensure the ethanol concentration is consistent across all treatments, including the control.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Stratification:

    • Pipette the sterilized seeds onto the surface of the prepared MS plates.

    • Seal the plates with parafilm and wrap them in aluminum foil.

    • Store the plates at 4°C for 3 days for stratification to synchronize germination.

  • Germination and Data Collection:

    • After stratification, transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each treatment at each time point.

Barley Endosperm α-Amylase Induction Assay

This classic bioassay measures the ability of gibberellins to induce the synthesis and secretion of α-amylase in the aleurone layer of barley endosperm half-seeds.

Materials:

  • Barley seeds (e.g., Hordeum vulgare cv. Himalaya)

  • Sodium hypochlorite (B82951) solution (1% v/v)

  • Sterile water

  • Calcium chloride (CaCl₂)

  • Sodium succinate (B1194679) buffer (pH 4.8)

  • Starch solution (1% w/v)

  • Iodine-potassium iodide (I₂-KI) solution

  • GA3 and this compound

  • Incubator

  • Spectrophotometer

Procedure:

  • Preparation of Half-Seeds:

    • Cut barley seeds transversely, discarding the embryo-containing half.

    • Sterilize the embryoless half-seeds by incubating them in 1% sodium hypochlorite solution for 20 minutes.

    • Rinse the half-seeds thoroughly with sterile water.

  • Incubation:

    • Place 5-10 sterilized half-seeds in a sterile vial.

    • Prepare treatment solutions of GA3 and this compound in sodium succinate buffer containing 10 mM CaCl₂ at various concentrations (e.g., 0, 0.1, 1, 10, 100 nM).

    • Add 1 mL of the respective treatment solution to each vial.

    • Incubate the vials at 25°C in the dark for 24-48 hours.

  • Enzyme Assay:

    • After incubation, collect the supernatant (which contains the secreted α-amylase).

    • Prepare a reaction mixture by adding a small aliquot of the supernatant to a buffered starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

    • Stop the reaction by adding the I₂-KI solution. The iodine will stain the remaining starch, producing a blue color.

    • Measure the absorbance of the solution at 620 nm using a spectrophotometer. A lower absorbance indicates higher α-amylase activity due to the degradation of starch.

  • Data Analysis:

    • Generate a standard curve using a known concentration of α-amylase.

    • Calculate the α-amylase activity for each treatment and plot it against the concentration of GA3 or this compound to obtain a dose-response curve.

Expected Outcomes and Data Interpretation

Due to its enhanced cell permeability, this compound is expected to exhibit greater biological activity at lower concentrations compared to GA3 in whole-cell or tissue-based assays.

  • Arabidopsis Seed Germination Assay: It is anticipated that this compound will promote seed germination at lower concentrations than GA3. The dose-response curve for this compound should be shifted to the left compared to that of GA3, indicating a lower EC₅₀ value.

  • Barley Endosperm α-Amylase Induction Assay: Similarly, this compound is expected to induce higher levels of α-amylase secretion at equivalent or lower concentrations than GA3.

Conclusion

This compound represents a valuable tool for researchers studying gibberellin signaling and its effects on plant physiology. Its enhanced cell permeability allows for more efficient and targeted delivery of the active hormone to its site of action within the cell. This technical guide provides the foundational knowledge, comparative data, and experimental protocols necessary for the effective utilization and understanding of both gibberellic acid and its potent analog, this compound. The provided diagrams and detailed methodologies are intended to serve as a practical resource for scientists and professionals in the field.

References

The Gateway to Gibberellin Signaling: A Technical Guide to GA3-AM Cell Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell permeability and uptake mechanism of Gibberellic Acid Acetoxymethyl Ester (GA3-AM), a crucial cell-permeable analog of the phytohormone Gibberellic Acid (GA3). Understanding the entry of this compound into cells is fundamental for its application in chemical inducible dimerization (CID) systems and for the broader study of gibberellin signaling pathways in various biological contexts.

Introduction: The Need for a Cell-Permeable Gibberellin

Gibberellic acid (GA3) is a potent plant hormone that regulates a wide array of developmental processes. However, its inherent polarity and charge at physiological pH limit its ability to passively diffuse across the lipophilic cell membrane. To overcome this limitation, the acetoxymethyl (AM) ester of GA3, known as this compound, was developed. The AM group masks the carboxyl moiety of GA3, rendering the molecule more hydrophobic and thus, cell-permeable. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the AM ester, releasing the active GA3 molecule to interact with its target proteins.[1][2] This elegant prodrug strategy has made this compound an invaluable tool for the real-time study of gibberellin-regulated processes in living cells.[3]

This compound Uptake Mechanism: A Two-Step Process

The cellular uptake of this compound is a sequential process involving passive diffusion across the plasma membrane followed by intracellular enzymatic activation.

Passive Diffusion Across the Cell Membrane

The primary mechanism by which this compound enters the cell is passive diffusion .[4] This process is driven by the concentration gradient of this compound across the cell membrane and does not require cellular energy. The addition of the acetoxymethyl group significantly increases the lipophilicity of the GA3 molecule, allowing it to readily partition into the lipid bilayer of the plasma membrane and subsequently enter the cytoplasm. In contrast, the unmodified GA3 is largely impermeant to the cell membrane.

Intracellular Cleavage by Esterases

Once inside the cell, the AM group is rapidly cleaved by cytosolic carboxylesterases.[2][5] These enzymes are ubiquitously expressed in mammalian cells and are highly efficient in hydrolyzing ester bonds.[6][7] The cleavage of the AM ester from this compound yields the active gibberellic acid (GA3) and the byproducts formaldehyde (B43269) and acetic acid. The released GA3 is then free to engage with its downstream targets.

The following diagram illustrates the uptake and activation of this compound:

GA3_AM_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Concentration Gradient diffusion Passive Diffusion Esterases Cytosolic Esterases GA3_int Active GA3 Esterases->GA3_int Cleavage Byproducts Formaldehyde + Acetic Acid Esterases->Byproducts

Figure 1: this compound cellular uptake and activation mechanism.

Downstream Signaling Pathway of GA3

Upon its release in the cytosol, GA3 initiates a well-characterized signaling cascade by promoting the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes.[1][2][8] The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2) and subsequent degradation by the 26S proteasome.[8][9] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that regulate various cellular processes, including growth and development.[2][10]

The following diagram outlines the GA3 signaling pathway:

GA3_Signaling GA3 GA3 GID1 GID1 Receptor GA3->GID1 Binds to GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 DELLA DELLA Protein (Repressor) GA3_GID1_DELLA GA3-GID1-DELLA Complex DELLA->GA3_GID1_DELLA PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses GA3_GID1->DELLA Recruits SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA3_GID1_DELLA->SCF Recognized by Ub Ubiquitin SCF->Ub Adds DELLA_Ub Ubiquitinated DELLA Ub->DELLA_Ub Proteasome 26S Proteasome DELLA_Ub->Proteasome Targeted to Degradation DELLA Degradation Proteasome->Degradation Degradation->PIFs Relieves Repression GA_Response GA-Responsive Gene Expression PIFs->GA_Response Activates

Figure 2: The Gibberellic Acid (GA3) signaling pathway.

Quantitative Data

ParameterValueCell Type/SystemReference
EC50 for Dimerization 310 nMMammalian Cells[2]
Working Concentration 10 µMCOS-7 Cells[11]
GA3 Uptake (as % of applied) ~5% after 72hWheat Grains[12]

Note: The GA3 uptake data is for unmodified GA3 and illustrates its poor permeability compared to the effective concentrations of this compound.

Experimental Protocols

The following sections detail methodologies for key experiments related to the study of this compound cell permeability and its effects.

Protocol for Measuring this compound Permeability using a Caco-2 Assay

The Caco-2 cell monolayer assay is a standard in vitro method to predict the intestinal permeability of compounds.[5][13][14][15][16] This protocol can be adapted to assess the passive permeability of this compound.

Workflow Diagram:

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_ga3am Add this compound (e.g., 10 µM) to the apical (A) chamber check_integrity->add_ga3am incubate Incubate for a defined period (e.g., 2 hours) add_ga3am->incubate collect_samples Collect samples from apical (A) and basolateral (B) chambers incubate->collect_samples quantify_ga3am Quantify this compound and GA3 concentration by LC-MS/MS collect_samples->quantify_ga3am calculate_papp Calculate the apparent permeability coefficient (Papp) quantify_ga3am->calculate_papp

References

The Advent of a Novel Chemical Dimerizer: A Technical Guide to the Discovery and Development of GA3-AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of GA3-AM, a cell-permeable chemical inducer of dimerization (CID). CIDs are powerful tools in chemical biology, enabling the conditional control of protein function with high spatiotemporal resolution. The this compound system, based on the plant hormone gibberellic acid (GA3), was developed as an orthogonal alternative to the widely used rapamycin-based dimerization system. This guide details the molecular mechanism of this compound, the key experiments that validated its function, comprehensive experimental protocols for its use, and a summary of its quantitative characteristics.

Introduction: The Need for an Orthogonal Dimerization System

Chemically induced dimerization (CID) is a cornerstone technique for dissecting and controlling cellular processes. By using a small molecule to induce the association of two previously separate proteins, researchers can conditionally regulate a vast array of cellular events, including protein localization, signal transduction, and gene expression. The most established CID system utilizes the macrolide rapamycin (B549165) to dimerize the proteins FKBP and FRB.

While powerful, the reliance on a single system presented limitations for researchers aiming to control multiple cellular events independently and simultaneously. This necessitated the development of a new CID system that was "orthogonal" – meaning it would not cross-react with the components of the rapamycin system. To address this, Miyamoto and colleagues sought inspiration from the plant kingdom, focusing on the signaling pathway of the plant hormone gibberellic acid (GA3).[1][2][3]

The this compound System: Discovery and Mechanism of Action

The gibberellin signaling pathway in plants involves the hormone GA3 binding to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), which then promotes the binding of GID1 to DELLA proteins (such as GIBBERELLIN INSENSITIVE, or GAI).[1] This ternary complex formation (GA3-GID1-GAI) targets the DELLA protein for degradation. Miyamoto et al. ingeniously repurposed this plant-specific interaction for use in mammalian cells, where no endogenous gibberellin signaling pathway exists, thus ensuring orthogonality.[1][2][3]

A primary challenge was the poor membrane permeability of GA3 due to its negatively charged carboxylic acid group. To overcome this, the researchers synthesized a cell-permeable analog: Gibberellic Acid Acetoxymethyl Ester (this compound) . The acetoxymethyl (AM) group masks the carboxyl group, allowing the molecule to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous cytosolic esterases cleave the AM group, releasing the active GA3 molecule. This active GA3 is then free to induce the dimerization of engineered proteins fused to GID1 and a truncated version of GAI.[1][2]

Signaling Pathway Diagram

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cytosol GA3_AM This compound GA3_AM_inside This compound GA3_AM->GA3_AM_inside Plasma Membrane Permeation Esterases Cytosolic Esterases GA3_AM_inside->Esterases Cleavage of AM ester GA3 GA3 (active) Esterases->GA3 GID1 YFP-GID1 GA3->GID1 Binding Complex CFP-GAI :: GA3 :: YFP-GID1 (Dimerized Complex) GID1->Complex GAI CFP-GAI GAI->Complex GA3-induced binding

Caption: Mechanism of this compound-induced dimerization.

Quantitative Data Summary

The efficacy of the this compound system was quantified through a series of key experiments, primarily utilizing Förster Resonance Energy Transfer (FRET) to measure the proximity of GAI and GID1 fusion proteins.

ParameterValueCell LineMethodReference
EC50 310 nMHeLaFRET Assay[1]
Dimerization Timescale ~60 secondsHeLaFRET Assay[1][2]
Orthogonality No cross-reactivity with rapamycin systemHeLaProtein Translocation Assay[1]

Key Experiments and Methodologies

The development and validation of the this compound system hinged on several critical experiments. Detailed protocols for these are provided below.

Synthesis of this compound

The conversion of the commercially available Gibberellic acid (GA3) into its cell-permeable acetoxymethyl ester form (this compound) is a crucial step. While the primary reference provides a detailed scheme in its supplementary information, a general synthetic protocol involves the esterification of the carboxylic acid group of GA3 with an acetoxymethyl halide (e.g., acetoxymethyl bromide) in the presence of a suitable base. This reaction masks the polar carboxyl group, significantly increasing the molecule's hydrophobicity and allowing it to passively diffuse across cell membranes.

Construction of GAI and GID1 Fusion Proteins

To visualize and control protein dimerization, the core plant proteins were fused to fluorescent proteins and localization tags.

  • Plasmids: The fusion proteins were constructed using a pEGFP-C1 vector (Clontech) backbone. Key constructs include:

    • YFP-GID1: The coding sequence for Arabidopsis thaliana GID1 was inserted into a vector containing an N-terminal Yellow Fluorescent Protein (YFP).

    • Lyn-CFP-GAI(1-92): A fragment of Arabidopsis thaliana GAI (amino acids 1-92), which contains the GID1 binding domain, was fused to a C-terminal Cyan Fluorescent Protein (CFP). An N-terminal Lyn kinase tag was added to target the fusion protein to the plasma membrane.[2]

  • Cloning: Standard restriction enzyme cloning techniques were utilized. For Lyn-CFP-GAI(1-92), the cloning sites used were NheI and BsrGI.[2]

Experimental Workflow: Plasmid Construction

Plasmid_Construction cluster_GAI GAI Construct cluster_GID1 GID1 Construct GAI_gene GAI (aa 1-92) from A. thaliana GAI_construct Lyn-CFP-GAI(1-92) GAI_gene->GAI_construct CFP_gene CFP Gene CFP_gene->GAI_construct Lyn_tag Lyn Tag Lyn_tag->GAI_construct pEGFP_C1_GAI pEGFP-C1 Vector pEGFP_C1_GAI->GAI_construct GID1_gene GID1 Gene from A. thaliana GID1_construct YFP-GID1 GID1_gene->GID1_construct YFP_gene YFP Gene YFP_gene->GID1_construct pEGFP_C1_GID1 pEGFP-C1 Vector pEGFP_C1_GID1->GID1_construct

Caption: Workflow for constructing GAI and GID1 fusion proteins.

Cell Culture and Transfection
  • Cell Lines: HeLa and COS-7 cells were primarily used in the validation experiments.[1]

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

  • Transfection: Plasmids encoding the fusion proteins were transiently transfected into cells using standard methods such as lipofection (e.g., Lipofectamine 2000) according to the manufacturer's protocols. Cells were typically imaged 24-48 hours post-transfection.

FRET-Based Dimerization Assay

The core validation of this compound's function was a FRET-based assay to monitor the interaction between CFP-GAI and YFP-GID1 in live cells.

  • Principle: When CFP (the donor fluorophore) and YFP (the acceptor fluorophore) are brought into close proximity (<10 nm) by the dimerization of their fused partners (GAI and GID1), energy from an excited CFP can be transferred non-radiatively to YFP, causing YFP to fluoresce. This sensitized emission of YFP is the FRET signal.

  • Microscopy: Live-cell imaging was performed using an inverted confocal microscope equipped with appropriate lasers and filters for CFP and YFP.

  • Image Acquisition:

    • Cells co-expressing both Lyn-CFP-GAI(1-92) and YFP-GID1 were identified.

    • A baseline of CFP and YFP fluorescence was established by acquiring images before the addition of the dimerizer.

    • This compound (typically at a final concentration of 10 µM) was added to the imaging medium.[1]

    • A time-lapse series of images was acquired to monitor the change in CFP and YFP fluorescence. A robust FRET signal, indicated by an increase in YFP emission upon CFP excitation, was typically observed within 60 seconds.[1][2]

  • Esterase Inhibition Control: To confirm that the cleavage of the AM ester is necessary for activity, a control experiment was performed where cells were pre-treated with a general esterase inhibitor, eserine (100 µM). Eserine treatment was shown to abolish the FRET increase typically induced by this compound, but had no effect on dimerization induced by directly adding the membrane-impermeable GA3 to cell lysates.[1]

Experimental Workflow: FRET Assay

FRET_Workflow Start HeLa cells co-transfected with Lyn-CFP-GAI and YFP-GID1 Image_Pre Acquire baseline CFP and YFP images Start->Image_Pre Add_GA3AM Add this compound (10 µM) Image_Pre->Add_GA3AM Image_Post Time-lapse imaging of CFP and YFP channels Add_GA3AM->Image_Post Analyze Calculate FRET signal (Increase in YFP emission) Image_Post->Analyze Result Dimerization confirmed Analyze->Result

Caption: Workflow for the this compound FRET dimerization assay.

Conclusion and Future Directions

The development of this compound provided the scientific community with a rapid, efficient, and orthogonal CID system. Its plant-based origin ensures minimal interference with endogenous mammalian signaling pathways, making it an ideal partner for the rapamycin system for creating complex, multi-input cellular control circuits, such as Boolean logic gates.[1][3] The principles underlying its design—masking a polar group to enhance cell permeability for subsequent intracellular activation—offer a valuable strategy for the development of future chemical biology tools. This guide provides the core technical knowledge for researchers to understand, implement, and build upon the this compound dimerization system in their own experimental contexts.

References

GA3-AM as a Tool for Studying Protein-Protein Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemically Inducible Dimerization (CID) systems are powerful tools that allow for the temporal and spatial control of protein interactions in living cells. This guide focuses on the gibberellin-based CID system, a versatile tool for inducing protein dimerization. The system utilizes a cell-permeable gibberellin analog, GA3-AM, to rapidly and specifically induce the interaction between two engineered protein domains, GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a Gibberellin Insensitive (GAI) or DELLA protein fragment.[1][2]

A key advantage of the this compound system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate protein dimerization events within the same cell.[1] This feature opens up possibilities for studying complex cellular signaling networks and constructing sophisticated synthetic biological circuits.[2] This guide will provide an in-depth overview of the this compound system, including its mechanism of action, quantitative parameters, and detailed experimental protocols for its application in studying PPIs.

Mechanism of Action

The this compound system is based on the plant hormone gibberellin signaling pathway.[3] The small molecule inducer, this compound, is an acetoxymethyl ester derivative of gibberellic acid (GA3), which renders it cell-permeable.[1][2] Once inside the cell, endogenous esterases cleave the acetoxymethyl group, releasing the active form, GA3.[1][2]

The liberated GA3 then acts as a "molecular glue" to induce the heterodimerization of two protein partners:

  • GID1 (Gibberellin-Insensitive Dwarf1): A soluble receptor protein that binds to gibberellin.[3]

  • GAI (Gibberellin Insensitive) / DELLA proteins: A family of nuclear proteins that act as repressors of gibberellin signaling. A fragment of a DELLA protein, such as GAI or RGL1, is typically used.[4][5]

The binding of GA3 to GID1 triggers a conformational change in GID1, creating a binding surface for the DELLA domain of the GAI protein.[3] This results in the formation of a stable ternary complex: GID1-GA3-GAI.[1][2][3] By fusing proteins of interest to GID1 and a DELLA fragment, the addition of this compound can be used to control their proximity and induce their interaction.

GA3_AM_Mechanism Mechanism of this compound Induced Dimerization cluster_outside Extracellular cluster_cell Intracellular cluster_proteins Engineered Proteins GA3_AM_out This compound GA3_AM_in This compound GA3_AM_out->GA3_AM_in Cellular Uptake Esterases Cytosolic Esterases GA3_AM_in->Esterases Cleavage GA3 GA3 Esterases->GA3 GID1_GA3 GID1-GA3 Complex GA3->GID1_GA3 Binding ProteinA_GID1 Protein A-GID1 ProteinB_GAI Protein B-GAI Ternary_Complex Protein A-GID1-GA3-GAI-Protein B (Dimerization) ProteinB_GAI->Ternary_Complex GID1_GA3->Ternary_Complex Interaction

Mechanism of this compound Induced Dimerization

Quantitative Data

The this compound system exhibits favorable characteristics for a CID system, including rapid kinetics and high sensitivity. The following table summarizes key quantitative parameters reported in the literature.

ParameterValueSpecies/SystemReference
EC50 310 nMMammalian Cells (COS-7)[1]
Kinetics "Timescale of seconds"Mammalian Cells (HeLa)[1]
Association Rate (ka) 1.1 x 104 M-1s-1In vitro (GID1A and RGL1N with GA4)[6]
Dissociation Rate (kd) 2.2 x 10-3 s-1In vitro (GID1A and RGL1N with GA4)[6]
Dissociation Constant (KD) 2.0 x 10-7 MIn vitro (GID1A and RGL1N with GA4)[6]

Note: The kinetic parameters (ka, kd, KD) were determined using surface plasmon resonance with Gibberellin A4 (GA4). While structurally similar to GA3, these values should be considered as estimates for the GA3-mediated interaction.

Experimental Protocols

The following are generalized protocols for utilizing the this compound system to study protein-protein interactions in mammalian cells using Co-Immunoprecipitation (Co-IP) and Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET).

Co-Immunoprecipitation (Co-IP)

This protocol describes the validation of a this compound-induced protein-protein interaction.

4.1.1 Materials

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vectors for Protein A fused to GID1 and Protein B fused to a DELLA fragment (e.g., GAI) with appropriate tags (e.g., FLAG, HA, Myc)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for western blotting (e.g., anti-HA, anti-FLAG)

4.1.2 Protocol

  • Transfection: Co-transfect the mammalian cells with the expression vectors for the GID1 and GAI fusion proteins.

  • Cell Culture and Induction: Allow cells to express the proteins for 24-48 hours. For the induction, treat the cells with this compound (e.g., 1-10 µM final concentration) for a specified time (e.g., 15-60 minutes). For the negative control, treat cells with an equivalent volume of DMSO.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FLAG) to capture the "bait" protein (Protein A-GID1-FLAG). c. Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by western blotting using antibodies against the tags of both the "bait" (anti-FLAG) and "prey" (anti-HA) proteins. A band for the prey protein in the this compound treated sample, but not in the DMSO control, indicates a this compound-dependent interaction.

4.1.3 Controls

  • Negative Control: DMSO treatment instead of this compound.

  • Positive Control (for IP): A sample expressing only the bait protein to ensure it can be efficiently immunoprecipitated.

  • Specificity Control: Transfecting cells with the bait protein and an unrelated protein to check for non-specific interactions.

  • Isotype Control: Using a non-specific IgG of the same isotype as the IP antibody to control for non-specific binding to the antibody.[7][8]

FRET/BRET Assay

This protocol provides a framework for the real-time analysis of this compound-induced dimerization in living cells.

4.2.1 Materials

  • Mammalian cell line

  • Expression vectors for Protein A-GID1 fused to a FRET/BRET donor (e.g., CFP, Renilla Luciferase) and Protein B-GAI fused to a FRET/BRET acceptor (e.g., YFP, Venus).

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • For BRET: Coelenterazine (B1669285) substrate

  • Plate reader or microscope equipped for FRET/BRET measurements

4.2.2 Protocol

  • Transfection: Co-transfect cells with the donor and acceptor fusion protein constructs.

  • Cell Plating: Plate the transfected cells in a suitable format for the detection instrument (e.g., 96-well plate).

  • Baseline Measurement: Before adding the inducer, measure the baseline FRET/BRET signal. For BRET, add the coelenterazine substrate and incubate for a few minutes before the initial reading.

  • Induction: Add this compound (e.g., 1-10 µM final concentration) to the cells.

  • Kinetic Measurement: Immediately begin measuring the FRET/BRET signal at regular intervals (e.g., every 30-60 seconds) to monitor the kinetics of the interaction.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) or the BRET ratio. An increase in the ratio upon addition of this compound indicates dimerization.

4.2.3 Controls

  • Negative Control: Cells treated with DMSO.

  • Donor-only Control: Cells expressing only the donor fusion protein to determine background signal.[9]

  • Acceptor-only Control: Cells expressing only the acceptor fusion protein.

  • Positive Control (Optional): A construct where the donor and acceptor are linked by a short peptide to represent a maximal FRET/BRET signal.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for investigating a PPI using the this compound system.

Experimental_Workflow Experimental Workflow for this compound System cluster_design 1. Experimental Design cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis & Interpretation Construct_Design Design GID1 and GAI Fusion Constructs Assay_Selection Select Assay (Co-IP, FRET/BRET, etc.) Construct_Design->Assay_Selection Transfection Transfect Cells Assay_Selection->Transfection Induction Induce with this compound (and Controls) Transfection->Induction Data_Collection Perform Assay and Collect Data Induction->Data_Collection Data_Processing Process Raw Data (e.g., Western Blot, FRET Ratio) Data_Collection->Data_Processing Interpretation Interpret Results (Confirm Interaction) Data_Processing->Interpretation Further_Studies Downstream Functional Studies Interpretation->Further_Studies

Generalized experimental workflow.

Conclusion

The this compound inducible dimerization system offers a rapid, sensitive, and orthogonal tool for the study of protein-protein interactions in living cells. Its ease of use and compatibility with standard molecular and cell biology techniques make it a valuable addition to the toolkit of researchers in basic science and drug discovery. By following the principles and protocols outlined in this guide, scientists can effectively harness the power of this CID system to dissect complex biological processes and validate potential therapeutic targets.

References

The Gateway to Bioactivity: An In-depth Technical Guide on the Role of Esterase Cleavage in GA3-AM Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation mechanism of Gibberellic Acid Acetoxymethyl Ester (GA3-AM), a cell-permeable analog of the phytohormone Gibberellic Acid (GA3). The central focus of this document is the critical role of intracellular esterase cleavage in releasing the bioactive GA3 molecule. This guide will delve into the underlying biochemical principles, present relevant data, and provide detailed experimental protocols and pathway visualizations to support research and development in fields utilizing this potent chemical dimerizer.

Introduction: The Prodrug Strategy and this compound

Gibberellic acid (GA3) is a diterpenoid hormone that plays a pivotal role in various plant growth and development processes, including seed germination, stem elongation, and flowering.[1][2][3] Its inherent negative charge, however, limits its passive diffusion across the lipophilic cell membrane. To overcome this, GA3 is modified into its acetoxymethyl ester form, this compound.[4][5][6] This modification masks the carboxyl group, rendering the molecule more hydrophobic and cell-permeable.[7][8]

This compound acts as a prodrug; it is biologically inactive until the acetoxymethyl (AM) group is removed. This activation is catalyzed by a ubiquitous class of intracellular enzymes known as carboxylesterases (CEs).[9] Once inside the cell, these esterases hydrolyze the ester bond of this compound, releasing the active GA3 molecule, which can then interact with its intracellular targets.[4][5][8] This strategy of using AM esters to deliver charged molecules into cells is a well-established tool in cell biology and pharmacology.[10][11]

The Activation Mechanism: Esterase-Mediated Hydrolysis

The activation of this compound is a one-step enzymatic reaction. Intracellular carboxylesterases, such as those found in the cytoplasm, recognize and bind to the ester linkage in the this compound molecule. The hydrolysis of the acetoxymethyl ester yields the active gibberellic acid, formaldehyde, and acetic acid.

Data Presentation

Table 1: Properties of Gibberellic Acid (GA3) and this compound

PropertyGibberellic Acid (GA3)Gibberellic Acid Acetoxymethyl Ester (this compound)
Chemical Formula C₁₉H₂₂O₆C₂₂H₂₆O₈
Molecular Weight 346.37 g/mol 418.44 g/mol
Cell Permeability LowHigh
Biological Activity ActiveInactive (Prodrug)
Activation Not ApplicableRequires esterase cleavage

Table 2: Representative Kinetic Data for Esterase Activity

This table serves as a template for presenting experimentally determined kinetic parameters for the hydrolysis of this compound by a specific esterase.

Esterase SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)
e.g., Porcine Liver EsteraseThis compoundData to be determinedData to be determined
e.g., Human Carboxylesterase 1This compoundData to be determinedData to be determined
e.g., Plant Cell ExtractThis compoundData to be determinedData to be determined

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound activation.

In Vitro this compound Cleavage Assay Using Porcine Liver Esterase (PLE)

This protocol describes a method to measure the in vitro hydrolysis of this compound using a commercially available esterase.

Materials:

  • Gibberellic Acid Acetoxymethyl Ester (this compound)

  • Porcine Liver Esterase (PLE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a working solution of PLE in PBS.

  • In a microcentrifuge tube, combine the PLE solution and PBS.

  • Initiate the reaction by adding the this compound stock solution to the tube. The final concentration of acetonitrile should be kept low to avoid enzyme denaturation.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Terminate the reaction at each time point by adding an excess of cold acetonitrile to precipitate the enzyme.

  • Centrifuge the tubes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the decrease in this compound and the appearance of GA3.

  • Calculate the rate of hydrolysis from the concentration changes over time.

Intracellular Esterase Activity Assay

This protocol provides a general method for measuring the total intracellular esterase activity of a cell line, which is indicative of its capacity to activate this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • p-Nitrophenyl acetate (B1210297) (pNPA)

  • Spectrophotometer

Procedure:

  • Culture the cells to the desired confluency in a multi-well plate.

  • Wash the cells with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysate and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • In a new multi-well plate, add a defined amount of cell lysate to each well.

  • Prepare a stock solution of pNPA in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding the pNPA solution to each well.

  • Measure the absorbance at 405 nm at regular intervals using a spectrophotometer. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Calculate the rate of pNPA hydrolysis and normalize it to the total protein concentration to determine the specific esterase activity.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in this compound activation and its subsequent signaling cascade.

This compound Activation Pathway

GA3_AM_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion GA3 Active GA3 GA3_AM_int->GA3 Esterase Cleavage Esterase Intracellular Esterases

This compound Activation Pathway
Gibberellin Signaling Pathway

Gibberellin_Signaling GA3 GA3 GID1 GID1 Receptor GA3->GID1 Binds GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 Forms DELLA DELLA Repressor GA3_GID1->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Recruited to TF Transcription Factors (e.g., PIFs) DELLA->TF Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->TF Repression Lifted Gene_Expression Gene Expression (Growth & Development) TF->Gene_Expression Activates

Gibberellin Signaling Pathway
Experimental Workflow for Quantifying this compound Cleavage

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, HeLa) start->cell_culture treatment Treat cells with this compound (Time-course experiment) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Preparation (Protein Precipitation) cell_lysis->sample_prep hplc_analysis HPLC or LC-MS/MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Quantify this compound and GA3) hplc_analysis->data_analysis end End data_analysis->end

Experimental Workflow

Conclusion

The esterase-mediated cleavage of this compound is a fundamental activation step that enables the study and manipulation of gibberellin signaling in a variety of cellular contexts. Understanding the kinetics and cellular determinants of this process is crucial for the effective application of this compound as a chemical inducer of dimerization and as a tool in drug development and plant science research. The protocols and information provided in this guide offer a solid foundation for researchers to investigate and utilize the powerful capabilities of the this compound system. Further research to elucidate the specific esterases involved and their kinetic parameters will undoubtedly enhance the precision and utility of this valuable chemical tool.

References

An In-depth Technical Guide to the GA3-AM GAI-GID1 Dimerization System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemically induced dimerization (CID) system based on the plant hormone gibberellin (GA). It details the molecular mechanism, core components, quantitative data, and experimental protocols relevant to the application of this technology in biological research and therapeutic development.

Introduction to Chemically Induced Dimerization

Core Components of the System

The functionality of this CID system relies on three key components originating from the plant gibberellin signaling pathway.[3][4]

  • Gibberellin A3-Acetoxymethyl Ester (GA3-AM): GA3 is a bioactive plant hormone that promotes various aspects of plant growth and development.[3] However, its charged nature at physiological pH hinders its ability to cross cell membranes efficiently.[5] To overcome this, GA3 is modified into a cell-permeable analog, this compound, by esterifying its carboxylic acid with an acetoxymethyl (AM) group.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active GA3 molecule.[1][6][7]

  • Gibberellin Insensitive Dwarf1 (GID1): GID1 is a soluble nuclear receptor protein that directly binds to bioactive gibberellins.[1][8][9] In the absence of GA, GID1 has a low affinity for its protein target. However, upon binding GA, GID1 undergoes a conformational change that exposes a binding surface for DELLA proteins.[1]

  • Gibberellin Insensitive (GAI): GAI is a member of the DELLA protein family, which act as key negative regulators of GA signaling and function as transcriptional repressors.[10][11][12][13] The N-terminal region of GAI contains a conserved "DELLA" domain, which is essential for the interaction with the GA-GID1 complex.[1][8][14] For CID applications, truncated versions of GAI, often containing the first 92 amino acids (GAI(1-92)), are sufficient and effective.[1]

Molecular Mechanism of Dimerization

The this compound induced dimerization of GAI and GID1 is a sequential process that can be initiated on a timescale of seconds to minutes.[6][7]

  • Cellular Entry and Activation: The cell-permeable this compound diffuses across the plasma membrane into the cytoplasm.[1][6]

  • Esterase Cleavage: Cytosolic esterases hydrolyze the AM ester bond, releasing the active, charged GA3 molecule, which is then trapped within the cell.[1][5][7]

  • GID1 Binding and Conformational Change: GA3 binds to its receptor, GID1. This binding event induces a conformational change in GID1.

  • Complex Formation: The newly formed GA3-GID1 binary complex presents a high-affinity binding site for the DELLA domain of the GAI protein.[1]

This system is notably orthogonal to the widely used rapamycin-FKBP/FRB dimerization system, meaning the components of one system do not interact with the other.[1][6] This orthogonality allows for the simultaneous or sequential control of multiple, independent cellular events within the same cell.[15][16]

GA3_AM_Dimerization_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space GA3_AM This compound GA3_AM_inside This compound GA3_AM->GA3_AM_inside Cell Membrane Permeation Esterases Esterases GA3_AM_inside->Esterases GA3 GA3 Esterases->GA3 Cleavage GA3_GID1 GA3-GID1 Complex GA3->GA3_GID1 GID1 Protein A (fused to GID1) GID1->GA3_GID1 GAI Protein B (fused to GAI) Dimer Dimerized Complex (Protein A + Protein B) GAI->Dimer GA3_GID1->Dimer

Caption: Signaling pathway of this compound induced GAI-GID1 dimerization.

Quantitative Data

The efficiency and kinetics of the this compound system have been characterized, providing valuable parameters for experimental design.

ParameterValueDescriptionReference
EC50 310 nMThe half-maximal effective concentration of this compound required to induce dimerization.[6]
Apparent Rate Constant (kapp) 0.013 s-1The apparent rate of YFP-GID1 translocation to the plasma membrane upon treatment with 100 µM this compound.[1]
FRET Induction Time ~60 secondsThe time required to observe a robust increase in the FRET signal after the addition of this compound.[1][7]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay
  • Principle: This genetic method is used to detect protein-protein interactions. The GID1 protein is fused to a DNA-binding domain (DBD) of a transcription factor, and the GAI protein is fused to its activation domain (AD). Interaction between GID1 and GAI in the presence of GA3 brings the DBD and AD into proximity, reconstituting a functional transcription factor and activating reporter gene expression (e.g., HIS3, lacZ).

  • Methodology:

    • Vector Construction: Clone GID1 into a Y2H vector containing the DBD and GAI into a vector with the AD.

    • Yeast Transformation: Co-transform a suitable yeast reporter strain with both plasmids.

    • Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) and containing varying concentrations of GA3.

    • Analysis: Growth on selective media indicates a positive interaction. The strength of the interaction can be quantified using a β-galactosidase assay.[8][9][14]

Förster Resonance Energy Transfer (FRET)
  • Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor, e.g., CFP and YFP). It occurs only when the two molecules are very close (typically <10 nm). This technique allows for real-time monitoring of protein dimerization within living cells.

  • Methodology:

    • Fusion Protein Construction: Create expression vectors for GAI fused to a donor fluorophore (e.g., CFP-GAI) and GID1 fused to an acceptor fluorophore (e.g., YFP-GID1).

    • Cell Transfection: Co-transfect mammalian cells with both plasmids.

    • Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for FRET analysis. Acquire baseline fluorescence in both donor and acceptor channels.

    • Induction and Measurement: Add this compound to the cell culture medium and acquire images over time.

    • Analysis: An increase in the acceptor fluorescence upon excitation of the donor (or a corresponding decrease in donor fluorescence) indicates that FRET is occurring, confirming dimerization.[1][7]

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Constructs 1. Create Fusion Constructs (e.g., CFP-GAI, YFP-GID1) Transfection 2. Co-transfect Cells Constructs->Transfection Expression 3. Allow Protein Expression (24-48h) Transfection->Expression Baseline 4. Acquire Baseline Fluorescence Images Expression->Baseline Induction 5. Add this compound (Inducer) Baseline->Induction TimeSeries 6. Perform Time-Lapse Imaging Induction->TimeSeries Quantify 7. Quantify FRET Signal (e.g., Acceptor/Donor Ratio) TimeSeries->Quantify Conclusion 8. Confirm Dimerization Quantify->Conclusion

Caption: Experimental workflow for a FRET-based dimerization assay.
Protein Translocation Assay

  • Principle: This imaging-based assay provides a clear visual confirmation of dimerization. One protein partner is anchored to a specific subcellular location (e.g., the plasma membrane or mitochondria), while the other is expressed in the cytoplasm. Upon addition of the dimerizer, the cytosolic protein is rapidly recruited to the anchored location.

  • Methodology:

    • Vector Construction:

      • Create a vector for the "bait" protein by fusing GAI to a localization signal (e.g., the Lyn kinase N-terminal sequence for plasma membrane targeting).[1]

      • Create a vector for the "prey" protein by fusing GID1 to a fluorescent reporter (e.g., YFP-GID1).

    • Cell Transfection: Co-transfect cells with both plasmids.

    • Live-Cell Imaging: Using confocal microscopy, observe the initial localization of the fluorescently tagged "prey" protein (e.g., diffuse in the cytoplasm).

    • Induction: Add this compound to the cells.

    • Analysis: Observe the rapid redistribution of the fluorescent signal from the cytoplasm to the location of the anchored "bait" protein.[1][7]

Applications in Research and Drug Development

  • Controlling Protein Activity: By fusing the dimerizing domains to enzymes or signaling proteins, their activity can be switched on or off by inducing their proximity to substrates, activators, or inhibitors.

  • Probing Signal Transduction: The system allows for the acute activation of specific signaling pathways, helping to dissect the temporal dynamics and downstream consequences of pathway activation.

  • Synthetic Biology: It can be used to construct complex synthetic circuits and Boolean logic gates within living cells, enabling programmed cellular behavior.[1]

  • Targeted Degradation: By fusing one partner to a protein of interest and the other to a component of the ubiquitin-proteasome system (e.g., an E3 ligase), the target protein can be inducibly degraded.[5]

Conclusion

References

The Cell Permeability of GA3-AM: A Technical Guide to its Structural Features and Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural features of Gibberellin A3-Acetoxymethyl ester (GA3-AM) that contribute to its cell permeability. It details the mechanism of cellular uptake, the subsequent intracellular activation, and the signaling pathway it triggers. This document also outlines a comprehensive experimental protocol for quantifying the cell permeability of this compound, providing a framework for its evaluation in drug development and research settings.

Introduction: Overcoming the Permeability Barrier

Gibberellin A3 (GA3), a potent plant hormone, has garnered interest in various research fields due to its ability to induce protein dimerization. However, its inherent hydrophilicity and negative charge at physiological pH limit its ability to passively diffuse across the lipophilic cell membrane. To overcome this limitation, GA3 has been chemically modified to create Gibberellin A3-Acetoxymethyl ester (this compound), a cell-permeable analog.[1] This modification allows researchers to harness the intracellular effects of GA3 in a controlled and efficient manner.

The key to this compound's enhanced cell permeability lies in the addition of an acetoxymethyl (AM) ester group. This chemical moiety masks the carboxylic acid group of GA3, neutralizing its negative charge and increasing its overall lipophilicity. This structural alteration facilitates the passive diffusion of the molecule across the plasma membrane.

Structural Features and Physicochemical Properties

The enhanced cell permeability of this compound is a direct consequence of its altered physicochemical properties compared to the parent compound, GA3. The addition of the AM ester group significantly impacts its lipophilicity, a key determinant of passive membrane transport.

PropertyGibberellin A3 (GA3)Gibberellin A3-AM (this compound)Reference
Molecular Formula C19H22O6C22H26O8[2]
Molecular Weight 346.37 g/mol 418.44 g/mol [3]
Solubility 5 g/L in water (20 °C)Soluble in DMSO[2][3]
Predicted LogP ~1.5 (estimation)~2.5-3.0 (estimation)N/A

Note: Predicted LogP values are estimations based on the structural modifications and are intended for comparative purposes. Experimental determination is recommended for precise values.

The increased molecular weight of this compound is a minor trade-off for the significant gain in lipophilicity conferred by the AM ester. This increased lipophilicity is the primary driver for its enhanced ability to partition into the lipid bilayer of the cell membrane and subsequently enter the cell.

Mechanism of Cellular Uptake and Activation

The entry of this compound into the cell is a two-step process involving passive diffusion followed by intracellular enzymatic cleavage.

  • Passive Diffusion : The lipophilic this compound molecule readily diffuses across the plasma membrane, moving down its concentration gradient from the extracellular environment into the cytoplasm. This process is energy-independent and does not rely on specific membrane transporters.

  • Intracellular Cleavage : Once inside the cell, the AM ester group is rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage releases the active GA3 molecule and a formaldehyde (B43269) and acetic acid byproduct. The regeneration of the polar carboxylic acid group on GA3 effectively traps it within the cell, as it can no longer freely diffuse back across the plasma membrane.

This "prodrug" approach ensures that the active compound is delivered specifically to the intracellular environment where it can interact with its targets.

G Mechanism of this compound Cellular Uptake and Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion GA3 Active GA3 GA3_AM_int->GA3 Cleavage Byproducts Byproducts GA3_AM_int->Byproducts Cleavage Esterases Intracellular Esterases Esterases->GA3 Esterases->Byproducts

This compound uptake and activation.

Intracellular Signaling Pathway of GA3

Upon its release within the cell, GA3 initiates a signaling cascade by binding to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, a family of nuclear transcriptional regulators that act as repressors of gibberellin responses (including GAI - Gibberellin-Insensitive).

The formation of the GA3-GID1-DELLA complex serves as a recognition signal for an F-box protein component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA repressors liberates transcription factors that, in turn, regulate the expression of GA-responsive genes, leading to the desired cellular response, such as protein dimerization in engineered systems.

G GA3 Intracellular Signaling Pathway cluster_complex GA3-GID1-DELLA Complex GA3 GA3 GID1 GID1 Receptor GA3->GID1 Binds to DELLA DELLA Protein (e.g., GAI) GID1->DELLA Interacts with Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF SCF E3 Ubiquitin Ligase SCF->DELLA Polyubiquitinates Gene GA-Responsive Genes TF->Gene Activates Response Cellular Response Gene->Response Leads to c1->SCF Recruits

GA3-GID1-DELLA signaling cascade.

Experimental Protocol for Measuring Cell Permeability of this compound

To quantitatively assess the cell permeability of this compound, the Caco-2 cell permeability assay is a widely accepted and robust in vitro model that mimics the human intestinal epithelium.[4][5]

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • This compound

  • Control compounds:

    • High permeability control: Propranolol or Antipyrine

    • Low permeability control: Atenolol or Lucifer Yellow

  • LC-MS/MS system for sample analysis

Experimental Workflow

The Caco-2 permeability assay involves culturing Caco-2 cells on a semi-permeable membrane in a transwell system, which separates the apical (upper) and basolateral (lower) compartments. The transport of the test compound across this cell monolayer is then measured.

G Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Culture->TEER Add_A_B Add this compound to Apical (A) side (for A to B transport) TEER->Add_A_B Add_B_A Add this compound to Basolateral (B) side (for B to A transport) TEER->Add_B_A Incubate Incubate at 37°C for a defined time (e.g., 2 hours) Add_A_B->Incubate Add_B_A->Incubate Sample Collect samples from both Apical and Basolateral compartments Incubate->Sample LCMS Quantify this compound concentration using LC-MS/MS Sample->LCMS Calculate Calculate Apparent Permeability Coefficient (Papp) and Efflux Ratio LCMS->Calculate

Workflow for Caco-2 assay.
Step-by-Step Procedure

  • Cell Culture : Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check : Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral - A to B) :

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical compartment (donor).

    • Add fresh HBSS to the basolateral compartment (receiver).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect the final sample from the apical compartment.

  • Transport Experiment (Basolateral to Apical - B to A) :

    • Perform the same procedure as in step 3, but add the this compound solution to the basolateral compartment and collect samples from the apical compartment. This is done to determine if the compound is a substrate for efflux transporters.

  • Sample Analysis : Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis :

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Expected Results and Interpretation

Based on its structural modification, this compound is expected to exhibit significantly higher permeability compared to GA3. A high Papp value (typically >10 x 10⁻⁶ cm/s) would classify this compound as a highly permeable compound. The efflux ratio will indicate whether this compound is a substrate of apically located efflux transporters, such as P-glycoprotein (P-gp).

Conclusion

The acetoxymethyl ester modification of GA3 to form this compound is a highly effective strategy for enhancing its cell permeability. This structural change increases lipophilicity, allowing for passive diffusion across the cell membrane, followed by intracellular enzymatic activation to release the active GA3 molecule. This targeted delivery enables the potent biological activities of GA3 to be exploited within the cellular environment. The Caco-2 permeability assay provides a robust and reliable method for quantifying the cell permeability of this compound and for predicting its in vivo absorption characteristics, making it an invaluable tool for researchers and drug developers working with this and other modified small molecules.

References

Orthogonality of the GA3-AM Chemically Inducible Dimerization System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemically Inducible Dimerization (CID) is a powerful technology for the precise spatiotemporal control of protein function, enabling researchers to dissect complex cellular processes. A key requirement for advanced applications, such as the construction of logic gates or the independent control of multiple pathways, is the availability of multiple CID systems that are mutually orthogonal—acting without interference or cross-reactivity. This technical guide provides an in-depth analysis of the Gibberellic Acid (GA3-AM) CID system, focusing on its mechanism, quantitative performance, and proven orthogonality with other widely used CID platforms, particularly the Rapamycin (B549165) and Abscisic Acid (ABA) systems. Detailed experimental protocols for evaluating orthogonality and diagrams of key pathways and workflows are provided to facilitate its implementation in research and drug development.

Introduction to Chemically Inducible Dimerization

CID systems are based on the principle of using a small, cell-permeable molecule to induce the rapid and reversible association of two engineered protein domains.[1] By fusing these domains to proteins of interest, researchers can control protein localization, enzymatic activity, and signal transduction in response to the small molecule dimerizer. The first and most common CID system utilizes rapamycin to induce the dimerization of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[2] However, the need to control multiple processes independently has driven the development of orthogonal CID systems derived from different biological sources.[3][4]

The this compound system, derived from the plant hormone signaling pathway of gibberellic acid, has emerged as a robust and truly orthogonal partner to the rapamycin system, offering rapid kinetics and high specificity.[5]

The this compound CID System: Mechanism of Action

The this compound system co-opts components of the gibberellin signaling pathway from Arabidopsis thaliana. The core components are the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) , and a DELLA protein, typically a truncated form of GIBBERELLIN INSENSITIVE (GAI) .[5] The small molecule inducer is Gibberellic Acid Acetoxymethyl Ester (this compound), a cell-permeable derivative of gibberellic acid (GA3).

The mechanism proceeds as follows:

  • Cellular Entry and Activation : this compound, being hydrophobic, readily crosses the plasma membrane.

  • Esterase Cleavage : Inside the cell, ubiquitous cytosolic esterases cleave the acetoxymethyl (AM) group from this compound, releasing the active, hydrophilic GA3 molecule. This cleavage traps GA3 inside the cell.

  • Conformational Change : GA3 binds to a hydrophobic pocket within the GID1 protein.

  • Ternary Complex Formation : The binding of GA3 induces a conformational change in GID1, exposing a binding surface for the DELLA domain of GAI. This results in the formation of a stable GID1-GA3-GAI ternary complex.[5]

This dimerization event is rapid, occurring on a timescale of seconds to minutes following the addition of this compound.[6]

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_out This compound GA3_AM_in This compound GA3_AM_out->GA3_AM_in Membrane Permeation Esterases Cytosolic Esterases GA3_AM_in->Esterases 1. Cleavage GA3 GA3 Esterases->GA3 GID1 GID1 GA3->GID1 2. Binding Complex GID1-GA3-GAI Ternary Complex GID1->Complex 3. Dimerization GAI GAI (DELLA domain) GAI->Complex

Figure 1. Mechanism of this compound induced dimerization.

Orthogonality with Other CID Systems

The primary advantage of the this compound system is its complete orthogonality with the rapamycin-based FKBP/FRB system. This has been experimentally demonstrated and is attributed to their distinct evolutionary origins (plant vs. bacteria/mammal) and the lack of any structural or functional homology between their components.[5]

Orthogonality with Rapamycin/FKBP-FRB System

Simultaneous translocation assays have conclusively shown the absence of cross-reactivity. In these experiments, cells are co-transfected with four fusion proteins:

  • A plasma membrane-anchored FKBP fusion (e.g., Lyn-YFP-FKBP).

  • A cytosolic FRB fusion (e.g., CFP-FRB).

  • A mitochondria-anchored GID1 fusion (e.g., Tom20-mCherry-GID1).

  • A cytosolic GAI fusion.

Addition of rapamycin exclusively recruits the FRB fusion to the plasma membrane, while the GAI fusion remains cytosolic. Subsequent or simultaneous addition of this compound exclusively recruits the GAI fusion to the mitochondria, with no effect on the FKBP/FRB interaction. This demonstrates that the two systems can be used in the same cell at the same time to control two independent localization events without interference.[5]

Orthogonality with Abscisic Acid (ABA) System

Another plant hormone-based CID system utilizes abscisic acid (ABA) to induce the interaction between PYL1 (or PYR1) and the phosphatase ABI1.[3] While endogenous signaling pathways for gibberellins (B7789140) and ABA in plants are known to be interconnected and often antagonistic, their respective CID components, when used in heterologous systems like mammalian cells, are expected to be orthogonal due to the high specificity of the ligand-receptor interactions.[6][7][8] Direct experimental validation in mammalian cells confirms that the ABA/PYL-ABI and GA3/GID1-GAI systems operate independently without cross-talk, expanding the toolkit for multi-channel control.[3]

Quantitative Data Presentation

Effective implementation of CID systems requires an understanding of their key quantitative parameters. The following table summarizes the available data for the this compound, Rapamycin, and ABA systems.

ParameterThis compound SystemRapamycin SystemABA SystemReference(s)
Dimerizer This compoundRapamycinAbscisic Acid (ABA)
Protein 1 GID1FKBP12PYL1 / PYR1
Protein 2 GAI (DELLA)FRBABI1 (PP2C)
Dissociation Constant (Kd) Not explicitly reported~12 nM (ternary complex)Not explicitly reported[2]
EC50 / IC50 ~310 nMVaries by assay~125 nM (IC50 for PP2C inhibition)[6][9]
Induction Kinetics Seconds to minutesSeconds to minutesMinutes[5]
Reversibility Slow (washout)Very Slow (washout)Moderate (washout)
Cross-Reactivity None with Rapa/ABANone with this compound/ABANone with this compound/Rapa[3][5]

Note: Kd, EC50, and IC50 values are highly dependent on the specific assay conditions, protein constructs, and cellular context. The values presented are for comparative purposes.[2]

Experimental Protocols

Orthogonality Test via Dual Protein Translocation Assay

This protocol details a live-cell imaging experiment to visually confirm the orthogonality of the this compound and rapamycin CID systems.

1. Plasmid Constructs:

  • pDisplay-Lyn-YFP-FKBP (Plasma membrane anchor for rapamycin system)

  • pMito-mCherry-GID1 (Mitochondrial anchor for this compound system)

  • pCMV-CFP-FRB (Cytosolic component for rapamycin system)

  • pCMV-GAI(1-92)-mCerulean (Cytosolic component for this compound system)

2. Cell Culture and Transfection:

  • Plate HeLa or COS-7 cells on glass-bottom imaging dishes to achieve 60-80% confluency on the day of transfection.

  • Co-transfect the four plasmids using a standard lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Use a total of 1-2 µg of DNA per dish, with equal amounts of each plasmid.

  • Incubate cells for 18-24 hours post-transfection to allow for protein expression.

3. Live-Cell Imaging:

  • Replace the culture medium with a clear imaging medium (e.g., Opti-MEM or Live Cell Imaging Solution) just before imaging.

  • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Identify cells that are successfully expressing all four fluorescently tagged proteins.

  • Acquire baseline images in all relevant channels (e.g., YFP, mCherry, CFP, mCerulean) for 2-5 minutes at 30-second intervals.

  • Add rapamycin to a final concentration of 100 nM and continue imaging for 15-20 minutes. Observe the translocation of CFP-FRB to the plasma membrane.

  • Perform control experiments where the order of dimerizer addition is reversed or where only one dimerizer is added.

4. Data Analysis:

  • Quantify the change in fluorescence intensity in the target compartments (plasma membrane and mitochondria) over time for the respective cytosolic proteins.

Orthogonality_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmids 1. Prepare 4 Plasmids: - Lyn-YFP-FKBP (Membrane) - Tom20-mCherry-GID1 (Mito) - CFP-FRB (Cyto) - GAI-mCerulean (Cyto) Transfect 2. Co-transfect HeLa cells Plasmids->Transfect Incubate 3. Incubate 18-24h Transfect->Incubate Image_Baseline 4. Acquire Baseline Images Incubate->Image_Baseline Add_Rapa 5. Add Rapamycin (100 nM) Image_Baseline->Add_Rapa Image_Rapa 6. Image Translocation 1 Add_Rapa->Image_Rapa Add_GA3AM 7. Add this compound (10 µM) Image_Rapa->Add_GA3AM Image_GA3AM 8. Image Translocation 2 Add_GA3AM->Image_GA3AM Quantify 9. Quantify Fluorescence in Target Compartments Image_GA3AM->Quantify Confirm 10. Confirm No Cross-Reactivity Quantify->Confirm

Figure 2. Experimental workflow for the dual translocation assay.

Application: Controlling a Signaling Pathway

The orthogonality of the this compound system allows for the precise manipulation of specific signaling pathways. For example, it can be used to control the Ras-ERK pathway by recruiting a Guanine Nucleotide Exchange Factor (GEF), such as SOS (Son of Sevenless), to the plasma membrane where its substrate, Ras, is located.

In this setup:

  • GID1 is fused to a plasma membrane anchor (e.g., Lyn kinase tag).

  • GAI is fused to the catalytic domain of SOS (SOScat).

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lyn_GID1 Lyn-GID1 Ras_GDP Ras-GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates GAI_SOS GAI-SOScat GAI_SOS->Lyn_GID1 Recruitment GAI_SOS->Ras_GDP Activates GA3_AM This compound GA3_AM->GAI_SOS Dimerizes with Lyn-GID1 MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate ERK Substrates ERK->Substrate Phosphorylates Response Cellular Response Substrate->Response

Figure 3. Control of the Ras-ERK pathway via this compound CID.

Conclusion

The this compound chemically inducible dimerization system, composed of the GID1 and GAI protein domains and the small molecule inducer this compound, represents a critical tool for advanced cell biology and drug development. Its rapid kinetics, high specificity, and proven orthogonality with the rapamycin and ABA-based systems provide researchers with a robust platform for the multi-channel, independent control of distinct cellular processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this powerful technology for dissecting complex biological systems and developing novel therapeutic strategies.

References

Methodological & Application

GA3-AM Protocol for In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GA3-AM chemically inducible dimerization (CID) system is a powerful tool for rapidly and reversibly controlling protein-protein interactions within living cells.[1][2] This system is based on the plant hormone gibberellic acid (GA3) and its cellular receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), and a DELLA protein, GAI (GIBBERELLIN INSENSITIVE).[1] The cell-permeable analog, GA3-acetoxymethyl ester (this compound), acts as the chemical inducer. A key advantage of the this compound system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate dimerization events within the same cell.[1][2] Its rapid kinetics, with dimerization occurring within seconds to minutes, provides precise temporal control over cellular processes.[1]

Mechanism of Action

The this compound system relies on a three-component system engineered into mammalian cells:

  • This compound: A cell-permeable derivative of gibberellic acid. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active GA3 molecule.[1]

  • GID1 (Gibberellin Insensitive Dwarf 1): A soluble receptor protein that, upon binding to GA3, undergoes a conformational change.

  • GAI (Gibberellin Insensitive): A DELLA protein fragment that is recognized and bound by the GA3-GID1 complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound CID system for easy reference and experimental design.

Table 1: this compound Chemical and Physical Properties

PropertyValueReference
Molecular Weight418.44 g/mol [2]
FormulaC₂₂H₂₆O₈[2]
SolubilitySoluble to 100 mM in DMSO and ethanol[2]
StorageStore at -20°C as a solid or in solution[2]

Table 2: In Vitro Performance Characteristics of the this compound System

ParameterValueCell TypeReference
EC₅₀ for Dimerization 310 nMHeLa[1][2]
Time to Dimerization Seconds to ~60 secondsHeLa[1]
Effective Concentration Range 10 µM - 100 µMHeLa, COS-7[1]
Reversibility Reversible upon washoutNot specified
Orthogonality Orthogonal to Rapamycin/FKBP/FRB systemHeLa[1][2]

Table 3: Recommended this compound Concentrations for Specific Applications

ApplicationRecommended ConcentrationIncubation TimeCell TypeReference
Inducible Protein Translocation 10 µM - 100 µM5 - 60 minutesHeLa, COS-7[1]
Inducible Protein Degradation 10 µM - 50 µM4 - 24 hoursHEK293
Logic Gate Operations 100 µMSeconds to minutesHeLa[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to a final concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 4.18 mg of this compound in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.

Protocol 2: General Protocol for Inducing Protein Dimerization in Cultured Cells
  • Cell Seeding: Seed mammalian cells expressing the GAI and GID1 fusion constructs onto an appropriate culture vessel (e.g., multi-well plate, petri dish, or coverslip for imaging). Allow the cells to adhere and reach the desired confluency (typically 50-80%).

  • Starvation (Optional): For signaling studies, it may be beneficial to serum-starve the cells for 2-4 hours prior to induction to reduce background signaling.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Induction: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (from seconds to hours) at 37°C in a CO₂ incubator.

  • Analysis: Proceed with downstream analysis, such as live-cell imaging, immunoprecipitation, western blotting, or functional assays.

Protocol 3: Protocol for Reversible Dimerization (Washout)
  • Induction: Induce dimerization as described in Protocol 2.

  • Washout: To reverse the dimerization, aspirate the this compound-containing medium.

  • Wash Steps: Gently wash the cells three times with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).

  • Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.

  • Monitoring Reversal: Monitor the dissociation of the protein complex over time using appropriate methods like FRET imaging or co-immunoprecipitation. The reversal time will depend on the off-rate of the GA3-GID1-GAI interaction.

Protocol 4: Assessing Cell Viability after this compound Treatment

It is recommended to assess the potential cytotoxicity of this compound on your specific cell line, especially for long-term experiments.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform a standard cell viability assay, such as MTT, XTT, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine if this compound has a significant effect on cell viability at the concentrations and durations tested. At a concentration of 100 µM, this compound did not induce detectable acidification in COS-7 cells, while a slight reduction in pH from 7.4 to 7.3 was observed in HeLa cells.[1]

Visualizations

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm GA3_AM This compound GA3 GA3 GA3_AM->GA3 Cellular Uptake & Cleavage Esterases Cytosolic Esterases GID1 Protein A-GID1 GA3->GID1 Binds Esterases->GA3 Cleaves AM group Complex Protein A-GID1-GA3-GAI-Protein B (Dimerized Complex) GID1->Complex Forms complex with GAI GAI Protein B-GAI

Caption: Mechanism of this compound induced protein dimerization.

Experimental_Workflow start Start constructs 1. Design & Clone Fusion Constructs (Protein A-GID1, Protein B-GAI) start->constructs transfection 2. Transfect/Transduce Cells & Select Stable Clones constructs->transfection cell_culture 3. Culture Cells to Desired Confluency transfection->cell_culture treatment 4. Treat with this compound (or Vehicle Control) cell_culture->treatment incubation 5. Incubate for Desired Time treatment->incubation analysis 6. Downstream Analysis (e.g., Imaging, IP, etc.) incubation->analysis end End analysis->end

Caption: General experimental workflow for using the this compound CID system.

Signaling_Pathway_Control cluster_input Input cluster_dimerization Dimerization Module cluster_output Cellular Output GA3_AM This compound Dimer Dimerized Complex GA3_AM->Dimer Induces Dimerization GID1 Effector-GID1 GID1->Dimer GAI Localization-GAI GAI->Dimer Signaling Activation/Inhibition of Signaling Pathway Dimer->Signaling e.g., Kinase activation at membrane Gene_Expression Inducible Gene Expression Dimer->Gene_Expression e.g., Recruitment of transcription factor Protein_Degradation Targeted Protein Degradation Dimer->Protein_Degradation e.g., Recruitment to proteasome

Caption: Application of this compound CID to control various signaling pathways.

References

Application Notes and Protocols for Utilizing GA3-AM in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA3-AM is a powerful tool for inducing protein dimerization in living cells with high temporal and spatial control. Contrary to functioning as a fluorescent probe, this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3) that acts as a chemical inducer of dimerization (CID). This system provides a robust method for manipulating and observing a wide array of cellular processes in real-time.

The underlying principle of the this compound system is the induced interaction between two protein domains: GIBBERELLIN INSENSITIVE (GAI) and GIBBERELLIN INSENSITIVE DWARF1 (GID1). In the presence of GA3, these two proteins form a stable complex. The acetoxymethyl (AM) ester modification on this compound allows it to freely cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active GA3 molecule. This active GA3 then rapidly induces the dimerization of GAI and GID1.[1][2][3][4]

For live-cell imaging applications, GAI and GID1 (or their functional truncated domains) are genetically fused to proteins of interest and/or fluorescent reporters (e.g., GFP, YFP, CFP). The addition of this compound to the cell culture medium triggers the dimerization, leading to a detectable change in the localization or interaction of the fusion proteins, which can be monitored by fluorescence microscopy. A key advantage of the this compound system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate dimerization events within the same cell.[3][4]

Data Presentation

Table 1: Physicochemical and Kinetic Properties of this compound

PropertyValueReference
Molecular Weight 418.44 g/mol [3]
Formula C22H26O8[3]
Solubility Soluble to 100 mM in DMSO and ethanol[3]
Storage Store at -20°C[3]
EC50 for Dimerization 310 nM[3][4]
Apparent Rate Constant of Translocation 0.013 s⁻¹[1]
Timescale of Dimerization Seconds to minutes[1][2]

Experimental Protocols

Protocol 1: this compound Induced Protein Translocation to the Plasma Membrane

This protocol describes how to visualize the recruitment of a cytosolic protein to the plasma membrane upon this compound induction.

1. Plasmid Construction:

  • Plasma Membrane Anchor (Bait): Create a fusion construct of a plasma membrane localization signal (e.g., the N-terminal 11 amino acids of Lyn kinase) with a fluorescent protein (e.g., CFP) and a truncated version of GAI (e.g., GAI(1-92)). A typical construct would be pLyn-CFP-GAI.

  • Cytosolic Protein (Prey): Create a fusion construct of the protein of interest with a different fluorescent protein (e.g., YFP) and GID1. A typical construct would be pYFP-GID1-ProteinOfInterest.

2. Cell Culture and Transfection:

  • Plate mammalian cells (e.g., HeLa, HEK293T, or COS-7) on glass-bottom dishes suitable for live-cell imaging. Adherent cells should be seeded to reach 50-70% confluency on the day of transfection.

  • Co-transfect the cells with the "Bait" and "Prey" plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized for optimal expression levels.

  • Incubate the cells for 24-48 hours to allow for protein expression.

3. Live-Cell Imaging:

  • Replace the culture medium with a phenol (B47542) red-free imaging medium to reduce background fluorescence.

  • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Locate a healthy, co-transfected cell expressing both CFP and YFP signals. The CFP signal should be localized to the plasma membrane, while the YFP signal should be diffuse in the cytoplasm.

  • Acquire baseline images of both channels for a few minutes before induction.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in the imaging medium to the desired final concentration (a starting concentration of 10 µM is recommended).

  • Gently add the this compound solution to the imaging dish.

  • Immediately begin time-lapse imaging, acquiring images in both the CFP and YFP channels. The translocation of the YFP-tagged protein to the plasma membrane can be observed within seconds to minutes.[1][2]

4. Data Analysis:

  • Quantify the change in fluorescence intensity of the YFP signal at the plasma membrane and in the cytoplasm over time. This can be done by defining regions of interest (ROIs) in the respective cellular compartments.

  • The rate of translocation can be determined by fitting the fluorescence intensity data to a kinetic model.

Protocol 2: this compound Induced Dimerization for Studying Protein-Protein Interactions

This protocol outlines a method to study the interaction between two proteins of interest using a FRET (Förster Resonance Energy Transfer) based assay.

1. Plasmid Construction:

  • Fuse one protein of interest to a FRET donor (e.g., CFP) and GAI.

  • Fuse the other protein of interest to a FRET acceptor (e.g., YFP) and GID1.

2. Cell Culture and Transfection:

  • Follow the same procedure as in Protocol 1 for cell plating and transfection.

3. Live-Cell Imaging and FRET Measurement:

  • Use a microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector).

  • Acquire baseline images of the donor (CFP) and acceptor (YFP) channels, as well as the FRET channel (CFP excitation, YFP emission).

  • Add this compound to the imaging medium.

  • Acquire time-lapse images of all three channels. An increase in the FRET signal upon addition of this compound indicates that the two proteins of interest are interacting.[1]

4. Data Analysis:

  • Calculate the normalized FRET efficiency over time to quantify the interaction dynamics.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Induced Protein Translocation cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Plate cells on glass-bottom dish transfection Co-transfect with GAI and GID1 fusion plasmids cell_culture->transfection expression Incubate for 24-48h for protein expression transfection->expression microscope Mount on fluorescence microscope expression->microscope Start Imaging baseline Acquire baseline images microscope->baseline induction Add this compound to medium baseline->induction timelapse Acquire time-lapse images induction->timelapse quantification Quantify fluorescence intensity changes timelapse->quantification Analyze Data kinetics Determine translocation kinetics quantification->kinetics mechanism_of_action Mechanism of this compound Action in Live Cells GA3_AM_ext This compound (extracellular) GA3_AM_int This compound (intracellular) GA3_AM_ext->GA3_AM_int Plasma Membrane Permeation GA3 Active GA3 GA3_AM_int->GA3 Cleavage Esterases Cellular Esterases Esterases->GA3_AM_int GID1 GID1 Fusion Protein GA3->GID1 Binding Dimer GID1-GA3-GAI Complex GID1->Dimer GAI GAI Fusion Protein GAI->Dimer signaling_pathway_rho Studying Rho GTPase Signaling with this compound cluster_cell Cell PM Plasma Membrane Cytoplasm Cytoplasm GA3_AM Add this compound GEF_GID1 GEF-YFP-GID1 (Cytosolic Prey) GA3_AM->GEF_GID1 Induces dimerization with Lyn-GAI GEF_PM GEF-YFP-GID1 (at Plasma Membrane) GEF_GID1->GEF_PM Translocation Lyn_GAI Lyn-CFP-GAI (Membrane Anchor) RhoA_GTP RhoA-GTP (active) GEF_PM->RhoA_GTP Activates RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP Downstream Downstream Effectors (e.g., ROCK, mDia) RhoA_GTP->Downstream Activates Cytoskeletal Cytoskeletal Reorganization Downstream->Cytoskeletal

References

Application Notes and Protocols for GA3-AM Induced Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technology used to control protein-protein interactions in living cells with high temporal and spatial resolution. This control allows for the precise manipulation of cellular processes such as signal transduction, gene expression, and protein localization. The gibberellic acid (GA3)-based system offers a robust and orthogonal approach to other CID methods, like the rapamycin (B549165) system, enabling more complex experimental designs.

This document provides detailed application notes and protocols for utilizing the cell-permeable gibberellin analog, GA3-acetoxymethyl ester (GA3-AM), to induce the dimerization of proteins of interest fused to the plant-derived proteins GID1 (Gibberellin INSENSITIVE DWARF1) and a DELLA protein fragment (e.g., GAI - Gibberellic Acid Insensitive).

Principle of the this compound CID System

The this compound system is a heterodimerization technology based on the gibberellin signaling pathway in plants.[1] The key components are:

  • This compound : A cell-permeable precursor of the active dimerizer, gibberellic acid (GA3). Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active, membrane-impermeable GA3.[1]

  • GID1 (Gibberellin INSENSITIVE DWARF1) : A soluble receptor protein that binds to GA3.[2]

  • DELLA proteins (e.g., GAI) : A family of plant-specific transcriptional regulators. A short, N-terminal fragment of a DELLA protein (like GAI(1-92)) is typically used, which contains the GID1-binding domain.[1]

The mechanism is as follows: this compound diffuses across the plasma membrane. Intracellular esterases convert it to GA3. GA3 then binds to GID1, inducing a conformational change in GID1 that creates a binding surface for the DELLA domain of GAI.[1][2] This results in the rapid and stable formation of a GID1-GA3-GAI ternary complex, effectively dimerizing any proteins of interest fused to GID1 and GAI.[1] This system is notable for its rapid kinetics, with dimerization occurring on a timescale of seconds to minutes, and its orthogonality to mammalian cellular pathways and the commonly used rapamycin/FKBP/FRB CID system.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_out This compound GA3_AM_in This compound GA3_AM_out->GA3_AM_in Plasma Membrane Permeation Esterases Cytosolic Esterases GA3_AM_in->Esterases Cleavage GA3 GA3 Esterases->GA3 GID1 Protein A-GID1 GA3->GID1 Binding Complex Dimerized Complex: (Protein A-GID1)-GA3-(Protein B-GAI) GID1->Complex Conformational Change & Binding GAI Protein B-GAI GAI->Complex

Caption: this compound Signaling Pathway for Protein Dimerization.

Quantitative Data Summary

The this compound induced dimerization system is characterized by its high affinity and rapid kinetics. The following table summarizes key quantitative parameters.

ParameterValueCell Type(s)Reference
EC50 310 nMHeLa[1]
Working Concentration 10 µM - 100 µMHeLa, COS-7[1]
Time to Dimerization ~60 secondsHeLa[1]

Note: While 100 µM this compound has been used effectively, concentrations as low as 10 µM are recommended to avoid potential intracellular acidification. The EC50 of 310 nM suggests that even lower concentrations can be effective for inducing dimerization.[1]

Application Protocols

Two common methods to monitor and quantify this compound induced dimerization in live cells are Fluorescence Resonance Energy Transfer (FRET) and protein translocation assays.

Protocol 1: Dimerization Analysis by FRET

This protocol describes how to measure the interaction between GID1 and GAI fusion proteins using FRET microscopy. Upon dimerization, a FRET donor (e.g., CFP) and acceptor (e.g., YFP) are brought into close proximity, resulting in a measurable FRET signal.

cluster_prep Cell Preparation cluster_exp FRET Imaging cluster_analysis Data Analysis P1 Seed HeLa cells on glass-bottom dishes P2 Co-transfect with CFP-GAI and YFP-GID1 plasmids P1->P2 P3 Incubate for 24-48h P2->P3 E1 Mount dish on confocal microscope P3->E1 E2 Acquire baseline images (CFP, YFP, FRET channels) E1->E2 E3 Add this compound (e.g., 10 µM final conc.) E2->E3 E4 Acquire time-lapse images E3->E4 A1 Correct for bleed-through and cross-excitation E4->A1 A2 Calculate FRET ratio (e.g., FRET/CFP) over time A1->A2 A3 Plot normalized FRET ratio vs. time A2->A3

Caption: Experimental workflow for FRET-based dimerization assay.

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Glass-bottom imaging dishes (35 mm)

  • Plasmids: pE-CFP-C1-GAI(1-92) and pE-YFP-C1-GID1

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM or other serum-free medium

  • This compound (Tocris, R&D Systems, or MedChemExpress)

  • DMSO (for stock solution)

  • Live-cell imaging solution (e.g., FluoroBrite DMEM)

  • Confocal microscope equipped for live-cell imaging with CFP/YFP FRET filter sets.

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 50-80% confluency on the day of transfection (e.g., 1.5 x 105 cells per dish).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For a 35 mm dish, typically use 500 ng of each plasmid (CFP-GAI and YFP-GID1).

    • Dilute plasmids in Opti-MEM.

    • Add the transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the transfection complex dropwise to the cells.

    • Return cells to the incubator for 24-48 hours to allow for protein expression.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot and store at -20°C, protected from light and moisture.

  • Live-Cell Imaging:

    • Before imaging, gently wash the cells twice with pre-warmed (37°C) live-cell imaging solution.

    • Add 2 mL of fresh live-cell imaging solution to the dish.

    • Mount the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Locate cells co-expressing both CFP-GAI and YFP-GID1.

    • Set up the microscope for time-lapse acquisition. A typical setup for CFP/YFP FRET includes:

      • CFP Channel: Excitation ~430-440 nm, Emission ~460-500 nm.

      • YFP Channel: Excitation ~500-515 nm, Emission ~525-560 nm.

      • FRET Channel (Sensitized Emission): Excitation ~430-440 nm (CFP excitation), Emission ~525-560 nm (YFP emission).

    • Acquire 3-5 baseline images (all three channels) before adding the dimerizer.

    • Carefully add the required volume of this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Mix gently.

    • Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Perform background subtraction on all images.

    • Correct the FRET channel image for spectral bleed-through from the CFP channel and direct excitation of YFP.

    • Select regions of interest (ROIs) within co-expressing cells.

    • Calculate the corrected FRET intensity or a ratiometric value (e.g., FRET/CFP) for each time point.

    • Normalize the FRET ratio to the baseline (pre-stimulation) values and plot against time to visualize the dimerization kinetics.

Protocol 2: Dimerization Analysis by Protein Translocation

This protocol uses this compound to induce the translocation of a fluorescently-tagged protein from one cellular compartment to another. For example, a cytoplasmically localized GID1 fusion protein is recruited to the plasma membrane by a membrane-anchored GAI fusion protein.

cluster_prep Cell Preparation cluster_exp Translocation Imaging cluster_analysis Data Analysis P1 Seed HeLa cells on glass-bottom dishes P2 Co-transfect with Lyn-CFP-GAI and YFP-GID1 plasmids P1->P2 P3 Incubate for 24-48h P2->P3 E1 Mount dish on confocal microscope P3->E1 E2 Acquire baseline images (CFP and YFP channels) E1->E2 E3 Add this compound (e.g., 10 µM final conc.) E2->E3 E4 Acquire time-lapse images E3->E4 A1 Define ROIs: Plasma Membrane vs. Cytosol E4->A1 A2 Measure YFP-GID1 intensity in ROIs over time A1->A2 A3 Plot ratio of Membrane/Cytosol intensity vs. time A2->A3

Caption: Experimental workflow for protein translocation assay.

Materials:

  • All materials from Protocol 1.

  • Plasmids: pLyn-CFP-GAI(1-92) (anchors to plasma membrane) and pYFP-C1-GID1 (cytoplasmic).

Procedure:

  • Cell Seeding and Transfection:

    • Follow steps 1 and 2 from Protocol 1, but use the Lyn-CFP-GAI and YFP-GID1 plasmids for transfection.

  • Preparation of this compound Stock Solution:

    • Follow step 3 from Protocol 1.

  • Live-Cell Imaging:

    • Follow steps 4.1 to 4.4 from Protocol 1.

    • Locate cells expressing the CFP-tagged protein at the plasma membrane and the YFP-tagged protein in the cytoplasm.

    • Set up the microscope to acquire images in the CFP and YFP channels.

    • Acquire 3-5 baseline images.

    • Add this compound to a final concentration of 10 µM.

    • Immediately begin time-lapse imaging, acquiring images every 10-20 seconds for 5-10 minutes, focusing on the redistribution of the YFP signal.

  • Data Analysis:

    • For each time point, define ROIs for the plasma membrane (using the CFP signal as a guide) and the cytoplasm.

    • Measure the mean fluorescence intensity of the YFP signal in both the membrane and cytoplasmic ROIs.

    • Calculate the ratio of membrane intensity to cytoplasmic intensity for each time point.

    • Plot the change in this ratio over time to quantify the rate and extent of translocation.

Conclusion

The this compound chemically induced dimerization system is a versatile and powerful tool for studying and controlling protein function in living cells. Its rapid kinetics and orthogonality make it particularly suitable for complex experiments, including the construction of cellular logic gates when combined with other CID systems.[1] The protocols provided here for FRET and protein translocation assays offer robust methods for researchers to implement and quantify this compound induced protein interactions, paving the way for novel insights in cell biology and drug development.

References

preparing GA3-AM stock solution and working concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic Acid Acetoxymethyl Ester (GA3-AM) is a cell-permeable analog of the plant hormone Gibberellic Acid (GA3). The addition of the acetoxymethyl (AM) ester group allows the molecule to readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active GA3 molecule. This compound is a key component of a chemically induced dimerization (CID) system, which provides temporal and spatial control over protein-protein interactions. This technology is invaluable for studying signal transduction, protein function, and for the development of novel therapeutic strategies.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder. For optimal use, it is crucial to understand its solubility and stability.

PropertyValueCitation(s)
Molecular Formula C₂₂H₂₆O₈[1][2]
Molecular Weight 418.44 g/mol [1][2]
CAS Number 1373154-68-7[1][2]
Appearance White to off-white solid[1]
Purity ≥90%[2]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM)[2]
Storage (Powder) Store at -20°C for up to 3 years.[1]
Storage (Stock Solution) Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Table: Stock Solution Preparation Examples

Desired Stock ConcentrationMass of this compound (for 1 mL)Volume of DMSO
10 mM 4.18 mg1 mL
50 mM 20.92 mg1 mL
100 mM 41.84 mg1 mL

Determination of Working Concentration

The optimal working concentration of this compound is application-dependent and should be determined empirically for each experimental system.

As a Chemical Inducer of Dimerization (CID) in Mammalian Cells:

The this compound CID system relies on the interaction between the gibberellin receptor GID1 and a DELLA protein fragment (GAI). In this system, GA3 (released from this compound intracellularly) acts as a molecular glue to induce the dimerization of GID1 and GAI fusion proteins.

  • Typical Working Concentration Range: 1 µM to 100 µM.

  • Starting Concentration: A common starting concentration for cell-based assays is 10 µM.[2]

  • Optimization: A dose-response curve should be generated to determine the optimal concentration for the specific cell type and desired biological readout. Factors to consider include the expression levels of the GID1 and GAI fusion proteins and the sensitivity of the downstream assay.

In Plant Tissue Culture:

While this compound is primarily used as a CID, its precursor, GA3, is a well-known plant growth regulator. The typical working concentration of GA3 in plant tissue culture ranges from 0.01 to 5.0 mg/L. The optimal concentration is highly dependent on the plant species and the desired effect (e.g., seed germination, shoot elongation).

Experimental Workflow: Preparing and Using this compound

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based experiment.

GA3_AM_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock to Working Concentration store->dilute culture Culture Cells culture->dilute treat Treat Cells with this compound dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow for this compound preparation and application.

Gibberellin Signaling Pathway

The mechanism of action of GA3, the active form of this compound, involves the GID1 receptor and DELLA proteins. In the absence of GA3, DELLA proteins act as transcriptional repressors, inhibiting plant growth. The binding of GA3 to its receptor GID1 triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting growth.

Gibberellin_Signaling cluster_cell Cell GA3_AM This compound Esterases Esterases GA3 GA3 GA3_AM->GA3 Cleavage by GID1 GID1 Receptor GA3->GID1 Binds to GA3->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA Binds to GID1->DELLA SCF SCF E3 Ligase GID1->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation DELLA->Proteasome Genes GA-Responsive Genes DELLA->Genes Represses SCF->DELLA Ubiquitinates SCF->DELLA Response Growth & Development Genes->Response Leads to

Caption: Simplified Gibberellin (GA3) signaling pathway.

References

Application Notes and Protocols for GA3-AM Delivery in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA3-AM (Gibberellic Acid A3, Acetoxymethyl Ester) is a cell-permeable analog of the plant hormone Gibberellic acid (GA3). It functions as a chemical inducer of dimerization (CID), a powerful technique for controlling protein interactions and cellular processes with high temporal and spatial resolution. The acetoxymethyl (AM) ester modification allows the molecule to efficiently cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active GA3. This liberated GA3 then mediates the dimerization of two engineered protein domains: GID1 (Gibberellin INSENSITIVE DWARF1) and a DELLA protein fragment (GAI). By fusing these domains to proteins of interest, researchers can inducibly control their proximity and function in vivo.

This document provides a detailed overview of the this compound system, recommended protocols for its preparation and potential in vivo delivery, and the current state of its application in animal studies.

Mechanism of Action

The this compound system is a heterodimerization technology. The cell-permeable this compound enters the cell and is converted to its active form, GA3, by intracellular esterases. GA3 then binds to the GID1 protein, inducing a conformational change that creates a binding site for the DELLA protein (GAI). This results in the formation of a stable GID1-GA3-GAI ternary complex, effectively bringing together any proteins of interest that have been fused to the GID1 and GAI domains. This system is orthogonal to the commonly used rapamycin-based dimerization system, allowing for the independent control of two separate dimerization events within the same cell.[1][2]

Signaling Pathway Diagram

GA3_AM_Signaling_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_proteins GA3_AM_out This compound GA3_AM_in This compound GA3_AM_out->GA3_AM_in Cell Membrane Permeation Esterases Cellular Esterases GA3_AM_in->Esterases -AM group GA3 GA3 (Active) Esterases->GA3 GID1 Protein A-GID1 GA3->GID1 Complex Protein A-GID1-GA3-GAI-Protein B (Dimerized Complex) GID1->Complex + GAI GAI Protein B-GAI

Caption: Intracellular activation and mechanism of this compound-induced protein dimerization.

Data Presentation

Table 1: Properties of this compound
PropertyValueSource
Molecular Formula C22H26O8[3]
Molecular Weight 418.44 g/mol [3]
CAS Number 1373154-68-7[3]
Appearance White to off-white solidMedChemExpress
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.MedChemExpress
Solubility Soluble in DMSO, Methanol, Acetonitrile, DMFSiChem GmbH
Table 2: Recommended Formulations for In Vivo Administration
Formulation ComponentsCompositionSolubilitySource
DMSO/PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLMedChemExpress
DMSO/SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLMedChemExpress
DMSO/Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLMedChemExpress

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.

Experimental Protocols

Note: The following protocols are based on general practices for in vivo compound administration and commercially available formulation guidelines. No specific in vivo studies detailing the administration and efficacy of this compound in animal models have been identified in the current literature. Researchers should adapt these protocols based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration (DMSO/PEG300/Tween-80/Saline Formulation)

This protocol provides a method for preparing a stock solution and a working solution of this compound for systemic administration (e.g., intraperitoneal or intravenous injection).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.

  • Prepare the working solution.

    • For a final volume of 1 mL, add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

  • Administration.

    • The final concentration of this compound in this working solution is 2.5 mg/mL.

    • The working solution should be prepared fresh on the day of use.

    • Administer the solution to the animal via the desired route (e.g., intraperitoneal injection). The volume of administration should be calculated based on the animal's weight and the desired dosage.

Experimental Workflow Diagram

GA3_AM_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare this compound Formulation Administration Administer this compound (e.g., IP, IV) Formulation->Administration Animal_Prep Animal Model Preparation Animal_Prep->Administration Monitoring Monitor Animal Health & Behavior Administration->Monitoring Data_Collection Collect Samples (Blood, Tissue) Monitoring->Data_Collection Analysis Analyze Phenotypic & Molecular Readouts Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies using this compound.

Discussion and Current Limitations

The this compound chemically induced dimerization system offers a powerful tool for the precise control of protein function. Its orthogonality to the rapamycin (B549165) system makes it particularly valuable for complex studies requiring the regulation of multiple cellular events.[1][2]

However, a significant gap exists in the published literature regarding the in vivo application of this compound in animal models. While commercial suppliers provide recommended formulations for in vivo use, there is a lack of peer-reviewed studies that report specific dosages, administration routes, pharmacokinetic data, or efficacy in animal models. The parent compound, gibberellic acid (GA3), has been used extensively in agricultural applications, and some toxicity studies in rodents exist, but this information is not directly translatable to the use of this compound as a chemical dimerizer.

Therefore, researchers planning to use this compound in vivo should consider the following:

  • Extensive Pilot Studies: It is imperative to conduct thorough dose-finding and toxicity studies to determine a safe and effective concentration of this compound for the specific animal model and application.

  • Formulation Optimization: The provided formulations are starting points. Depending on the route of administration and the experimental endpoint, further optimization may be necessary to ensure bioavailability and minimize off-target effects.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, will be critical for interpreting experimental results.

The development and publication of robust in vivo protocols for this compound will be a valuable contribution to the field and will enable the broader application of this powerful technology in preclinical research.

References

Application Notes and Protocols for the GA3-AM Inducible Gene Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Gibberellin A3-acetoxymethyl ester (GA3-AM) inducible system for the precise regulation of gene expression. This chemically induced dimerization (CID) system offers rapid, reversible, and dose-dependent control of a target gene, making it a valuable tool for a wide range of research applications.

Introduction to the this compound System

The this compound system is a powerful tool for controlling gene expression in mammalian cells. It is based on the heterodimerization of two proteins, GAI and GID1, which is induced by the cell-permeable small molecule this compound. This system is orthogonal to other commonly used inducible systems, such as the rapamycin-based system, allowing for the independent control of multiple genes.[1][2][3]

Mechanism of Action:

The this compound system consists of two main components:

  • A fusion protein of a mutated DELLA protein, GAI (gibberellin-insensitive), linked to a DNA-binding domain (e.g., Gal4).

  • A second fusion protein of the gibberellin receptor, GID1 (gibberellin-insensitive dwarf1), linked to a transcriptional activation domain (e.g., VP64 or p65).

In the absence of the inducer, the two fusion proteins are localized to the cytoplasm and do not interact. Upon addition, the cell-permeable this compound is rapidly cleaved by cytosolic esterases to release Gibberellin A3 (GA3). GA3 then binds to GID1, inducing a conformational change that promotes its high-affinity interaction with GAI. This dimerization event brings the DNA-binding domain and the activation domain into close proximity at a target promoter containing the appropriate response element (e.g., UAS for Gal4), thereby initiating the transcription of the gene of interest.[1][2][3]

Key Features:

  • Rapid Induction: Gene expression can be induced within minutes to hours of adding this compound.

  • Dose-Dependent Control: The level of gene expression can be fine-tuned by varying the concentration of this compound.

  • Reversibility: The system is reversible upon withdrawal of the inducer.

  • Orthogonality: The this compound system does not cross-react with other CID systems like the rapamycin-inducible system, enabling multiplexed gene regulation.[1][2][3]

  • Low Basal Expression: In the absence of this compound, the system generally exhibits low background expression.

Quantitative Data

The performance of the this compound system has been characterized in various studies. The following tables summarize key quantitative parameters.

Table 1: Dose-Response Characteristics of the this compound System

ParameterValueCell TypeNotes
EC50 ~310 nMHeLaEffective concentration for 50% maximal induction of protein dimerization (FRET-based assay).[1]
Optimal Concentration Range 10 nM - 1 µMHEK293TThis range typically provides a robust induction of gene expression with minimal cytotoxicity.
Maximal Fold Induction Up to 30-foldHEK293TDependent on cell type, promoter strength, and reporter gene.

Table 2: Kinetic Properties of the this compound System

ParameterTimeCell TypeNotes
Onset of Dimerization SecondsHeLaRapid heterodimerization of GAI and GID1 fusion proteins observed via FRET.[1]
Onset of Gene Expression 2 - 4 hoursHEK293TDetectable increase in reporter gene expression (e.g., luciferase).
Peak Gene Expression 8 - 24 hoursHEK293TTime to reach maximal reporter gene expression after induction.
Reversibility (De-induction) 24 - 48 hoursHEK293TTime for reporter gene expression to return to basal levels after removal of this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol is optimized for HEK293T cells, a commonly used cell line for the this compound system.

Materials:

  • HEK293T cells (ATCC® CRL-3216™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression plasmids:

    • GID1 fusion protein expression vector (e.g., pC4H-GID1-linker-VP64)

    • Reporter plasmid with a suitable response element (e.g., pUAS-Luciferase)

    • Control plasmid for transfection efficiency (e.g., a constitutively expressed fluorescent protein)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.

  • Transfection:

    • Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for the expression plasmids is 1:1:1 (GAI:GID1:Reporter).

    • Add the transfection complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before induction.

Induction of Gene Expression with this compound

Materials:

  • This compound (Tocris, Cat. No. 5407 or MedChemExpress, Cat. No. HY-101915)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete DMEM

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store aliquots at -20°C.

  • Prepare Induction Medium: Dilute the this compound stock solution in complete DMEM to the desired final concentration (e.g., 100 nM). Prepare a vehicle control medium containing the same concentration of DMSO.

  • Induction:

    • Aspirate the old medium from the transfected cells.

    • Add 2 mL of the induction medium or vehicle control medium to the respective wells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired induction period (e.g., 24 hours).

Luciferase Reporter Assay

This protocol is for a standard firefly luciferase assay.

Materials:

  • Luciferase Assay System (e.g., Promega, Cat. No. E1500)

  • Passive Lysis Buffer (e.g., Promega, Cat. No. E1941)

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Cell Lysis:

    • Aspirate the induction medium from the wells.

    • Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add 200 µL of 1X Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle rocking.

  • Assay:

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Using a luminometer with an injector, add 100 µL of the Luciferase Assay Reagent to each well.

    • Measure the luminescence immediately.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter or total protein concentration to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle control samples.

Quantitative PCR (qPCR) for Target Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the gene of interest and a housekeeping gene

Procedure:

  • RNA Extraction: Extract total RNA from the induced and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for your gene of interest and a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Visualizations

GA3_AM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA3_AM This compound Esterase Esterases GA3_AM->Esterase Enters Cell GA3 GA3 GID1_fusion GID1-AD GA3->GID1_fusion Binding Esterase->GA3 Cleavage GAI_fusion GAI-DBD Dimer GAI-DBD :: GID1-AD (Dimerized Complex) GAI_fusion->Dimer GID1_fusion->Dimer Promoter Target Promoter (e.g., UAS) Dimer->Promoter Translocates to Nucleus & Binds GOI Gene of Interest (GOI) Promoter->GOI Transcription mRNA mRNA GOI->mRNA Protein Protein mRNA->Protein Translation

Caption: Signaling pathway of the this compound inducible gene expression system.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis seeding 1. Seed Cells (e.g., HEK293T) transfection 2. Co-transfect Plasmids: - GAI-DBD - GID1-AD - Reporter (e.g., UAS-Luc) seeding->transfection induction 3. Add this compound (or vehicle control) transfection->induction incubation 4. Incubate (e.g., 24 hours) induction->incubation lysis 5. Lyse Cells incubation->lysis assay 6. Perform Assay (e.g., Luciferase Assay) lysis->assay data_analysis 7. Analyze Data (Calculate Fold Induction) assay->data_analysis

Caption: Experimental workflow for this compound mediated gene expression analysis.

Troubleshooting

Problem Possible Cause Solution
Low or no induction - Inefficient transfection- Optimize transfection protocol. Use a positive control for transfection.
- Incorrect plasmid ratio- Use a 1:1:1 ratio of GAI:GID1:Reporter plasmids.
- this compound degradation- Use fresh aliquots of this compound stock solution.
- Insufficient induction time- Perform a time-course experiment to determine the optimal induction time (8-24 hours is typical).
High background expression - Leaky promoter in the reporter construct- Use a reporter plasmid with a minimal promoter.
- Autodimerization of fusion proteins- This is rare but can be tested by transfecting each fusion protein individually with the reporter.
Cell death/toxicity - High concentration of this compound or DMSO- Perform a dose-response curve to find the optimal non-toxic concentration. Keep DMSO concentration below 0.1%.
- Cytotoxic effect of the expressed gene- Use lower concentrations of this compound for a lower level of expression.

Off-Target Effects and Cytotoxicity

The this compound system is generally considered to have low cytotoxicity at optimal concentrations. However, as with any chemical inducer, it is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal concentration range for your specific cell line.

Off-target effects, where this compound might influence endogenous cellular pathways, are not widely reported. The specificity of the system relies on the engineered GAI and GID1 proteins, which are derived from a plant signaling pathway that is not present in mammals. Nevertheless, for sensitive applications, it is advisable to perform control experiments, such as RNA-sequencing, to assess any potential global changes in gene expression in response to this compound treatment alone.

Conclusion

The this compound inducible gene expression system provides a robust and versatile platform for the precise control of gene expression. Its rapid kinetics, dose-dependency, and orthogonality make it an excellent choice for a variety of research applications, from basic cell biology to drug discovery. By following the protocols and guidelines outlined in these application notes, researchers can effectively implement this powerful tool in their experimental workflows.

References

Application Notes and Protocols for GA3-AM in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gibberellin A3-Acetoxymethyl ester (GA3-AM) as a chemically induced dimerization (CID) system in high-throughput screening (HTS) assays. This system offers rapid and orthogonal control over protein-protein interactions, making it a valuable tool for studying cellular signaling pathways and for screening for modulators of these processes.

Introduction to the this compound Chemically Induced Dimerization System

This compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). Its mechanism of action relies on the specific interaction between the plant proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and Gibberellin-Insensitive (GAI), a member of the DELLA protein family. This compound itself is inactive but becomes activated intracellularly. Once it crosses the cell membrane, cytosolic esterases cleave the acetoxymethyl (AM) ester group, releasing the active GA3 molecule. GA3 then acts as a molecular glue, inducing the heterodimerization of GID1 and a DELLA protein (or fragments thereof) that have been engineered into the host cell.[1][2][3] This dimerization event is rapid, occurring on a timescale of seconds to minutes, and is orthogonal to other commonly used CID systems, such as the rapamycin-based system, allowing for the independent control of multiple dimerization events within the same cell.

The key features of the this compound CID system make it highly suitable for HTS applications:

  • Rapid Induction: The fast kinetics of dimerization allow for the development of assays with short incubation times.

  • High Specificity: The interaction is dependent on the plant-derived proteins GAI and GID1, which have no known endogenous binding partners in mammalian cells, leading to low background signal.

  • Orthogonality: The system can be used in conjunction with other CID systems for more complex experimental designs, such as logic gating in cellular signaling.[1][3]

  • Cell Permeability: The AM ester modification renders the molecule capable of passively diffusing across the cell membrane.

Quantitative Data Summary

The performance of the this compound CID system has been characterized in various cellular contexts. The following table summarizes key quantitative parameters.

ParameterValueCell TypeAssay TypeReference
EC50 310 nMMammalian CellsFRET-based dimerization
Dimerization Rate Constant 0.013 s⁻¹HeLa CellsProtein Translocation[1]
Optimal this compound Concentration 10-100 µMCOS-7, HeLaFRET & Translocation[1][2]

Experimental Protocols

Here we provide detailed protocols for two types of HTS assays that can be developed using the this compound system: a Homogeneous Proximity Assay (e.g., FRET) and a Reporter Gene Assay.

Protocol 1: High-Throughput FRET-Based Dimerization Assay

This protocol describes a 384-well plate-based Förster Resonance Energy Transfer (FRET) assay to screen for modulators of this compound induced dimerization.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vectors for GID1 and a DELLA protein fragment (e.g., GAI(1-92)) fused to a FRET pair (e.g., CFP and YFP)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., HBSS)

  • 384-well black, clear-bottom assay plates

  • Plate reader with FRET capabilities

Procedure:

  • Cell Seeding: Seed the mammalian cells into 384-well plates at a density that will result in 70-80% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the CFP-GID1 and YFP-GAI(1-92) expression vectors according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Compound Addition:

    • For screening, add test compounds at various concentrations to the assay wells.

    • Include appropriate controls: negative control (DMSO vehicle) and positive control (no compound).

  • Induction of Dimerization: Add this compound to all wells (except for a set of negative controls) to a final concentration of 10 µM.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • FRET Measurement: Measure the FRET signal using a plate reader. Excite the donor (CFP) at its excitation wavelength (e.g., 430 nm) and measure the emission of both the donor (e.g., 475 nm) and the acceptor (YFP) (e.g., 530 nm).

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the positive and negative controls.

Protocol 2: High-Throughput Reporter Gene Assay

This protocol outlines a luciferase-based reporter gene assay to screen for compounds that modulate a signaling pathway reconstituted using the this compound system.

Materials:

  • Mammalian cell line

  • Expression vector for a transcriptional activator domain fused to GID1 (e.g., VP16-GID1).

  • Expression vector for a DNA binding domain fused to a DELLA fragment (e.g., Gal4-GAI(1-92)).

  • Reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA binding domain (e.g., UAS-luc2).

  • Constitutive expression vector for a control reporter (e.g., CMV-Renilla) for normalization.

  • Cell culture medium, transfection reagent, this compound, 384-well white, solid-bottom assay plates.

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates.

  • Transfection: Co-transfect cells with the three expression vectors (VP16-GID1, Gal4-GAI(1-92), UAS-luc2) and the normalization control vector.

  • Incubation: Incubate for 24-48 hours.

  • Compound Addition: Add test compounds to the wells.

  • Induction: Add this compound to a final concentration of 10 µM to induce dimerization of the transcription factor components.

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression and accumulation of luciferase.

  • Luciferase Assay: Perform the dual luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Further normalize the data to positive and negative controls.

Visualizations

Signaling Pathway and Mechanism of Action

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM This compound GA3_AM_inside This compound GA3_AM->GA3_AM_inside Cell Membrane Permeation GA3 GA3 (Active) GA3_AM_inside->GA3 Cleavage Esterases Cytosolic Esterases Dimer GID1-GA3-GAI Complex GA3->Dimer GID1 GID1 GID1->Dimer GAI DELLA (GAI) GAI->Dimer Response Downstream Response Dimer->Response Induces

Caption: Mechanism of this compound induced dimerization.

Experimental Workflow for HTS

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis plate_cells Plate Cells in 384-well Plate transfect Transfect with GID1 & GAI Fusion Constructs plate_cells->transfect incubate1 Incubate 24-48h transfect->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds add_ga3_am Add this compound to Induce Dimerization add_compounds->add_ga3_am incubate2 Incubate add_ga3_am->incubate2 read_plate Measure Signal (FRET, Luminescence, etc.) incubate2->read_plate analyze_data Data Normalization & Hit Identification read_plate->analyze_data

Caption: General workflow for a high-throughput screen using the this compound CID system.

References

Application Notes and Protocols for GA3-AM Mediated Protein Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Inducible Dimerization (CID) is a powerful technology for rapidly and reversibly controlling protein-protein interactions within living cells. The gibberellin (GA3)-based CID system offers a robust and orthogonal approach to manipulate cellular processes with high temporal and spatial resolution. This system utilizes the cell-permeable gibberellin analog, GA3-acetoxymethyl ester (GA3-AM), to induce the dimerization of two engineered protein domains: a truncated version of the plant protein GIBBERELLIN INSENSITIVE (GAI) and the gibberellin receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).

The underlying mechanism involves the passive diffusion of this compound across the plasma membrane, followed by the cleavage of the acetoxymethyl group by cytosolic esterases to release the active form, GA3. GA3 then binds to GID1, inducing a conformational change that promotes its high-affinity interaction with GAI. By fusing GAI and GID1 to a protein of interest and a specific subcellular anchor, respectively, the addition of this compound can precisely control the translocation of the protein of interest to a desired cellular location.

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the this compound mediated protein translocation system.

Key Components and Characteristics

The optimal protein components for this CID system have been identified as the N-terminal 92 amino acids of Arabidopsis thaliana GAI (GAI(1-92)) and the full-length GID1 protein. This minimal GAI domain reduces potential off-target effects, while the full-length GID1 ensures efficient binding to GA3.

Table 1: Quantitative Data for this compound Mediated Protein Translocation

ParameterValueCell TypesReference
Dimerizer This compoundHeLa, COS-7, HEK293T, NIH3T3[1][2]
Protein Domains GAI(1-92) and full-length GID1HeLa[1]
EC50 of this compound 310 nMNot specified
Typical Working Concentration 10 µM - 100 µMHeLa, COS-7[1][2]
Apparent Rate Constant of Translocation 0.013 s⁻¹HeLa[1]
Half-life of Translocation Approximately 53 secondsHeLa[1]
Reversibility Reversible upon washoutNot specified

Signaling Pathway and Experimental Workflow

The this compound mediated protein translocation system is an artificially induced pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for inducing protein translocation to the plasma membrane.

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane GA3_AM This compound GA3 GA3 GA3_AM->GA3 Enters Cell & Cleavage Esterases Cytosolic Esterases GID1_POI GID1-POI GA3->GID1_POI Binds Complex GA3-GID1-POI GAI_Anchor Anchor-GAI Complex->GAI_Anchor Dimerizes Translocated_Complex Translocated Complex

Caption: Mechanism of this compound mediated protein translocation.

Experimental_Workflow Plasmid_Construction 1. Plasmid Construction (e.g., Lyn-CFP-GAI(1-92) & YFP-GID1-POI) Cell_Culture 2. Cell Culture & Transfection (e.g., HeLa cells) Plasmid_Construction->Cell_Culture Live_Imaging_Setup 3. Live-Cell Imaging Setup Cell_Culture->Live_Imaging_Setup Baseline_Imaging 4. Acquire Baseline Images Live_Imaging_Setup->Baseline_Imaging GA3_AM_Addition 5. Add this compound (10-100 µM) Baseline_Imaging->GA3_AM_Addition Time_Lapse_Imaging 6. Time-Lapse Imaging of Translocation GA3_AM_Addition->Time_Lapse_Imaging Data_Analysis 7. Quantitative Image Analysis Time_Lapse_Imaging->Data_Analysis

Caption: General experimental workflow for this compound induced protein translocation.

Experimental Protocols

Protocol 1: Plasmid Construction for GAI and GID1 Fusion Proteins

This protocol describes the generation of expression plasmids for a plasma membrane-anchored GAI fusion protein and a cytosolic GID1 fusion protein of interest (POI).

Materials:

  • pEGFP-C1, pECFP-C1, or pmCherry-C1 vectors (or similar mammalian expression vectors)

  • cDNA for A. thaliana GAI and GID1

  • DNA fragment encoding the Lyn kinase N-terminal 11 amino acids (for plasma membrane targeting)

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • Primers for amplification of GAI(1-92), GID1, Lyn-tag, and POI

  • DNA purification kits

  • Competent E. coli for cloning

Procedure:

  • Constructing the Plasma Membrane Anchor (e.g., Lyn-CFP-GAI(1-92)):

    • Amplify the DNA sequence encoding the N-terminal 11 amino acids of Lyn kinase.

    • Amplify the cDNA for the N-terminal 92 amino acids of GAI (GAI(1-92)).

    • Use overlap extension PCR to fuse the Lyn-tag to the N-terminus of a fluorescent protein (e.g., CFP) and then fuse this to the N-terminus of GAI(1-92).

    • Clone the resulting Lyn-CFP-GAI(1-92) fragment into a mammalian expression vector (e.g., using NheI and BsrGI restriction sites).

    • Verify the construct by Sanger sequencing.

  • Constructing the Cytosolic Protein of Interest Fusion (e.g., YFP-GID1-POI):

    • Amplify the full-length cDNA of GID1.

    • Amplify the cDNA of your protein of interest (POI).

    • Clone the GID1 and POI sequences into a mammalian expression vector containing a fluorescent protein (e.g., YFP) to create an N-terminal or C-terminal fusion, as required for the function of your POI.

    • Verify the final construct by Sanger sequencing.

Protocol 2: Cell Culture and Transfection

This protocol is optimized for transient transfection in HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Glass-bottom imaging dishes

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Constructed plasmids from Protocol 1

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, for each dish, dilute 1-2 µg of each plasmid DNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 2-4 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the DNA-lipid complex dropwise to the cells in the imaging dish.

    • Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before imaging.

Protocol 3: Live-Cell Imaging of Protein Translocation

Materials:

  • Transfected cells from Protocol 2

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • This compound stock solution (10 mM in DMSO, stored at -20°C)

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Preparation for Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the imaging dish on the microscope stage and allow the cells to equilibrate for at least 15 minutes.

  • Baseline Imaging:

    • Identify cells co-expressing both the anchor and the cytosolic fusion proteins.

    • Acquire 3-5 images before the addition of this compound to establish a baseline fluorescence distribution.

  • Induction of Translocation:

    • Prepare a working solution of this compound in imaging medium to achieve a final concentration of 10-100 µM.

    • Carefully add the this compound solution to the imaging dish.

  • Time-Lapse Acquisition:

    • Immediately begin acquiring images at regular intervals (e.g., every 5-10 seconds) for 10-15 minutes to capture the translocation dynamics.

Protocol 4: Quantitative Analysis of Protein Translocation

Procedure:

  • Image Processing:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to correct for any background fluorescence and photobleaching.

  • Cellular Segmentation:

    • Define Regions of Interest (ROIs) for the plasma membrane and the cytoplasm for each cell being analyzed. The membrane-anchored fluorescent protein can be used to define the plasma membrane ROI.

  • Fluorescence Intensity Measurement:

    • Measure the mean fluorescence intensity of the cytosolic protein (e.g., YFP-GID1-POI) in both the plasma membrane and cytoplasmic ROIs for each time point.

  • Data Analysis:

    • Calculate the ratio of plasma membrane to cytoplasmic fluorescence intensity for each time point.

    • Plot this ratio over time to visualize the translocation kinetics.

    • Fit the data to an appropriate model (e.g., a one-phase association model) to determine the rate constant and half-life of translocation.

Troubleshooting

  • Low Translocation Efficiency:

    • Optimize plasmid DNA ratios during transfection.

    • Ensure the expression levels of the fusion proteins are not excessively high, which can lead to aggregation or saturation of the anchor sites.

    • Verify the activity of the this compound stock solution.

  • High Background Fluorescence:

    • Use a live-cell imaging medium with reduced autofluorescence.

    • Optimize imaging settings to minimize background noise.

  • Cell Toxicity:

    • Use the lowest effective concentration of this compound.

    • Minimize the duration of light exposure during imaging to reduce phototoxicity.

By following these detailed protocols and application notes, researchers can effectively utilize the this compound mediated protein translocation system to investigate a wide range of cellular processes with high precision and control.

References

Troubleshooting & Optimization

GA3-AM not inducing dimerization troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemically induced dimerization (CID) system based on GA3-AM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce dimerization?

This compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). It acts as a chemical inducer of dimerization by mediating the interaction between two protein domains: Gibberellin Insensitive (GAI) and Gibberellin Insensitive Dwarf1 (GID1). Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group from this compound, releasing the active molecule, GA3. GA3 then binds to the GID1 protein, inducing a conformational change that promotes its high-affinity binding to the GAI protein, resulting in the dimerization of the fusion proteins.[1][2][3][4][5] This system is known for its rapid kinetics, inducing dimerization within seconds.[5]

Q2: What are the key components of the this compound induced dimerization system?

The system consists of three main components:

  • This compound: The cell-permeable small molecule inducer.

  • GID1 (Gibberellin Insensitive Dwarf1): The receptor protein that binds to GA3. Full-length GID1 is often used.[1][2]

  • GAI (Gibberellin Insensitive): A protein that is recruited to GID1 in the presence of GA3. A truncated version, GAI(1-92), is commonly used as the minimal domain for dimerization.[1][2]

Your proteins of interest are genetically fused to GID1 and GAI. Upon addition of this compound, the interaction between GID1 and GAI brings the proteins of interest into close proximity.

Q3: Is the this compound system orthogonal to other CID systems?

Yes, the this compound/GID1-GAI system is completely orthogonal to the commonly used rapamycin (B549165)/FKBP-FRB system.[1][2][5][6] This means that this compound does not induce dimerization of FKBP and FRB, and rapamycin does not induce dimerization of GID1 and GAI. This orthogonality allows for the simultaneous and independent control of two separate dimerization events within the same cell, enabling the construction of more complex biological circuits and logic gates.[2][6]

Q4: What is the recommended concentration range for this compound?

The effective concentration of this compound can vary between cell types and experimental setups. The reported EC50 for this compound-induced dimerization is approximately 310 nM.[5] A concentration of 10 µM is often used in experiments to ensure a robust response.[1] However, it is important to perform a dose-response curve to determine the optimal concentration for your specific system, as high concentrations (e.g., 100 µM) may lead to cellular acidification.[1]

Troubleshooting Guide

Issue 1: No Dimerization Observed

If you do not observe the expected dimerization event after the addition of this compound, consider the following potential causes and solutions.

Potential Cause & Solution

  • This compound Integrity and Activity:

    • Improper Storage: this compound powder should be stored at -20°C for up to 3 years.[7] Stock solutions are best stored at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.

    • Degradation: this compound in solution can degrade. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.[7] Bright sunlight can also reduce its effectiveness.[8]

    • Solubility Issues: this compound is soluble in DMSO and ethanol (B145695) (up to 100 mM). Ensure the compound is fully dissolved. Using newly opened, anhydrous DMSO is recommended as it is hygroscopic.[7] If precipitation is observed, gentle heating or sonication can aid dissolution.[7]

  • Cellular Factors:

    • Insufficient Esterase Activity: The conversion of this compound to its active form, GA3, is dependent on intracellular esterases.[1][2][4] While these enzymes are generally ubiquitous and efficient, their activity can vary between cell types.[1] You can test for general esterase activity using calcein-AM, which also requires esterase cleavage to fluoresce.[1]

    • Low Expression of Fusion Proteins: The levels of GID1 and GAI fusion proteins may be too low to produce a detectable signal. Verify the expression levels of your fusion proteins using methods like Western blotting or fluorescence microscopy (if tagged with fluorescent proteins).

  • Fusion Construct Design:

    • Incorrect Protein Domains: Ensure that you are using the correct and minimal domains for dimerization. For GAI, the N-terminal 1-92 amino acids are sufficient.[1][2] For GID1, the full-length protein is typically used.[1]

    • Steric Hindrance: The fusion of your proteins of interest to the GID1 and GAI domains might sterically hinder their interaction. Consider adding a flexible linker between your protein of interest and the dimerization domain.

Experimental Workflow for Troubleshooting No Dimerization

G A No Dimerization Observed B Check this compound Integrity (Storage, Age, Solubility) A->B C Verify Fusion Protein Expression (Western Blot, Microscopy) A->C D Assess Cellular Esterase Activity (e.g., Calcein-AM assay) A->D E Review Fusion Construct Design (Domains, Linkers) A->E F Prepare Fresh this compound Solution B->F G Optimize Transfection/Transduction C->G H Use a Different Cell Line D->H I Redesign Fusion Constructs E->I J Problem Solved F->J G->J H->J I->J

Caption: Troubleshooting flowchart for absence of this compound induced dimerization.

Issue 2: High Background or Non-Specific Dimerization

If you observe dimerization even in the absence of this compound, or if the response is inconsistent, consider these factors.

Potential Cause & Solution

  • Overexpression of Fusion Proteins: Very high concentrations of the GAI and GID1 fusion proteins can lead to non-specific interactions and aggregation, mimicking a dimerization signal. Titrate the expression levels of your constructs to find a range that minimizes background while still allowing for robust induction.

  • Protein Aggregation: Your proteins of interest may be prone to aggregation, especially when fused to other domains. Check for visible aggregates in your cells using microscopy. Consider including solubility tags or testing different fusion orientations (N- vs. C-terminal tagging).

  • Contamination of this compound Stock: Your DMSO or stock solution of this compound might be contaminated. Use fresh, high-quality DMSO and prepare a new stock solution of this compound.

Data and Protocols

Summary of Key Experimental Parameters
ParameterRecommended Value/ConditionNotes
This compound Storage (Powder) -20°C, protected from light and moisture[3]Stable for up to 3 years.[7]
This compound Stock Solution Storage -80°C (up to 6 months), -20°C (up to 1 month)[7]Aliquot to avoid freeze-thaw cycles.
This compound Solvent DMSO or Ethanol (up to 100 mM)Use fresh, anhydrous DMSO.[7]
Working Concentration 1-10 µM (EC50 ~310 nM)[1][5]Optimize with a dose-response curve.
Dimerization Time Seconds[1][5]Rapid induction allows for real-time monitoring.
GAI Domain Amino acids 1-92[1][2]Minimal domain for efficient dimerization.
GID1 Domain Full-length protein[1]
Experimental Protocol: this compound Solution Preparation
  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder (MW: 418.44 g/mol ).[7]

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 4.18 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate until the powder is completely dissolved.[7]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[7]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final working concentration in your cell culture medium or experimental buffer. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock.

Signaling Pathway and Mechanism of Action

The this compound induced dimerization system is based on a plant signaling pathway. The cell-permeable this compound enters the cell and is hydrolyzed by cytosolic esterases into the active compound, GA3. GA3 then acts as a "molecular glue" to facilitate the interaction between the GID1 and GAI proteins.

G cluster_cell Cell GA3_AM_out This compound GA3_AM_in This compound GA3_AM_out->GA3_AM_in Cellular Uptake Esterases Cytosolic Esterases GA3_AM_in->Esterases Cleavage of AM group GA3 GA3 Esterases->GA3 GID1 GID1 GA3->GID1 Binding Complex GID1-GA3-GAI Dimerized Complex GID1->Complex GAI GAI GAI->Complex Recruitment

References

Technical Support Center: GA3-AM Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of GA3-AM, focusing on improving its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A: this compound, or Gibberellic Acid Acetoxymethyl Ester, is a cell-permeable derivative of Gibberellic Acid (GA3). It is synthetically modified with an acetoxymethyl (AM) ester group, which enhances its ability to cross cell membranes. Inside the cell, cytosolic esterases cleave the AM group, releasing the active GA3. This property makes this compound a valuable tool for studying GA3-mediated signaling pathways in living cells. It is also utilized as a chemical inducer of dimerization (CID), facilitating the rapid and controlled interaction of proteins.[1]

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. Is this expected?

A: Yes, this is expected. Similar to its parent compound, Gibberellic Acid (GA3), this compound has poor solubility in neutral aqueous solutions. The presence of the acetoxymethyl ester group, while enhancing cell permeability, does not significantly increase its water solubility. Direct dissolution in water or aqueous buffers will likely result in a suspension or incomplete dissolution.

Q3: What solvents are recommended for dissolving this compound?

A: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] It is common practice to first prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous experimental medium.

Q4: How stable is this compound in solution?

A: Once dissolved, this compound stock solutions should be stored properly to maintain their stability. For instance, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment to avoid degradation, as GA3 can undergo hydrolysis in aqueous solutions.[3] Bright sunlight can also reduce the effectiveness of GA3.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the aqueous buffer. Poor aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, then dilute to the final working concentration in your aqueous buffer.
Precipitate forms after diluting the organic stock solution into the aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system.- Increase the final percentage of the organic solvent in your working solution, ensuring it is compatible with your experimental system. - Decrease the final working concentration of this compound. - Try sonicating the solution briefly after dilution to aid dissolution.
Inconsistent experimental results. Degradation of this compound in the working solution.- Prepare fresh working solutions from the stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. - Protect solutions from direct light.[4]
Low cell permeability or biological activity observed. Incomplete dissolution of this compound or degradation.- Ensure the stock solution is fully dissolved before preparing the working solution. - Use freshly prepared working solutions. - Verify the quality and purity of the this compound.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents based on available data.

Solvent Solubility Reference
DMSO≥ 2 mg/mL[1]
DMSO100 mg/mL (with sonication)[2]
EthanolSoluble to 100 mM

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 418.44 g/mol )[1][2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.18 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway of this compound as a Chemical Inducer of Dimerization

Caption: Mechanism of this compound induced protein dimerization.

References

GA3-AM stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GA3-AM (Gibberellic Acid Acetoxymethyl Ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in chemically induced dimerization (CID) experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3).[1][2] It functions as a chemical inducer of dimerization (CID), a technique used to control protein-protein interactions inside living cells. The acetoxymethyl (AM) ester group makes the molecule lipid-soluble, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM group, releasing the active, membrane-impermeant GA3.[1][2] This active GA3 then mediates the dimerization of two proteins that have been engineered to bind to it.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its activity. For long-term storage, the solid powder form should be kept at -20°C for up to three years. Stock solutions, typically prepared in anhydrous DMSO, are best stored at -80°C for up to six months or at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol.[2] To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution. It is important to use anhydrous DMSO as the presence of water can lead to the hydrolysis of the AM ester.

Q4: What is the stability of this compound in different conditions?

A4: While specific quantitative stability data for this compound under various pH, temperature, and light conditions is not extensively documented in publicly available literature, some general principles apply based on its chemical structure. As an acetoxymethyl ester, this compound is susceptible to hydrolysis in aqueous solutions, a process that can be accelerated by acidic or alkaline conditions and higher temperatures. The parent compound, gibberellic acid (GA3), is most stable in acidic to neutral solutions and is known to degrade in alkaline solutions. It is also sensitive to heat. For experimental purposes, it is always best to prepare fresh working solutions of this compound from a frozen, anhydrous DMSO stock and minimize its time in aqueous buffers before adding it to cells.

Data Presentation

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°CUp to 3 yearsProtect from moisture and light.
DMSO Stock Solution -80°CUp to 6 months[3]Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[3]Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution Room TemperatureUse immediatelyProne to hydrolysis. Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: General Procedure for this compound Induced Dimerization in Mammalian Cells

This protocol provides a general workflow for using this compound to induce protein dimerization in a cellular context. Optimization of concentrations and incubation times will be necessary for specific cell types and protein constructs.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • Mammalian cells expressing the dimerization partner proteins

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.

  • Cell Seeding: Plate your cells at a suitable density in a format appropriate for your downstream analysis (e.g., multi-well plate, glass-bottom dish for microscopy). Allow cells to adhere and grow overnight.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range is 1-10 µM. It is crucial to prepare this working solution fresh and use it promptly.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired period. The dimerization process is rapid and can often be observed within minutes.[1] The optimal incubation time should be determined empirically for your specific system.

  • Downstream Analysis: Proceed with your planned downstream analysis, such as fluorescence microscopy (for FRET or protein translocation assays), co-immunoprecipitation, or functional assays.

Protocol 2: Qualitative Assessment of Intracellular Esterase Activity

The efficiency of this compound is dependent on its cleavage by intracellular esterases. If you suspect low esterase activity in your cell line, you can perform this simple qualitative assay using Calcein-AM.

Materials:

  • Calcein-AM

  • Anhydrous DMSO

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Prepare Calcein-AM Stock Solution: Dissolve Calcein-AM in anhydrous DMSO to a concentration of 1 mM.

  • Cell Seeding: Plate cells on a glass-bottom dish or a fluorescence-compatible multi-well plate.

  • Prepare Working Solution: Dilute the Calcein-AM stock solution to a final concentration of 1 µM in serum-free medium.

  • Cell Loading: Wash the cells once with PBS and then add the Calcein-AM working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Visualization: Wash the cells once with PBS and visualize them using a fluorescence microscope with standard FITC/GFP filter sets. Bright green fluorescence indicates the successful cleavage of the AM ester by intracellular esterases and thus suggests that this compound should also be efficiently processed.

Troubleshooting Guide

Issue 1: No or low dimerization observed after adding this compound.

  • Possible Cause 1: Inactive this compound.

    • Solution: Ensure that the this compound has been stored correctly in its solid form at -20°C and as a stock solution in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh working solutions for each experiment, as this compound can hydrolyze in aqueous media.

  • Possible Cause 2: Low intracellular esterase activity in your cell line.

    • Solution: Some cell types may have lower levels of esterase activity, leading to inefficient cleavage of the AM ester from this compound. You can qualitatively assess the esterase activity of your cells using the Calcein-AM protocol provided above. If esterase activity is low, you may need to increase the incubation time with this compound.

  • Possible Cause 3: Suboptimal concentration of this compound.

    • Solution: The optimal concentration of this compound can vary between cell types and experimental setups. Perform a dose-response experiment to determine the optimal concentration for your system. Start with a range of 1 µM to 10 µM.

  • Possible Cause 4: Issues with the expressed dimerization partner proteins.

    • Solution: Verify the expression and correct localization of your fusion proteins using methods such as Western blotting or fluorescence microscopy. Ensure that the tags do not interfere with protein folding or the binding of GA3.

Issue 2: High background signal or non-specific effects.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: High concentrations of this compound (e.g., >100 µM) have been reported to cause intracellular acidification, which could lead to non-specific effects.[1] Lower the concentration of this compound used in your experiment. The EC50 for dimerization is in the nanomolar range, so high micromolar concentrations are often not necessary.[2]

  • Possible Cause 2: Off-target effects of GA3.

    • Solution: While GA3 is not known to have specific binding partners in mammalian cells, off-target effects at high concentrations cannot be entirely ruled out. Use the lowest effective concentration of this compound and include appropriate controls in your experiment, such as cells not expressing the dimerization partners or treated with vehicle (DMSO) alone.

Issue 3: Cellular toxicity observed after treatment with this compound.

  • Possible Cause 1: Toxicity from high concentrations of this compound or DMSO.

    • Solution: High concentrations of this compound or the DMSO vehicle can be toxic to cells. Reduce the final concentration of this compound and ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%).

  • Possible Cause 2: Byproducts of AM ester hydrolysis.

    • Solution: The cleavage of AM esters releases formaldehyde, which can be toxic to cells. If you observe toxicity, try reducing the concentration of this compound or the incubation time.

Visualizations

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM This compound GA3 Active GA3 GA3_AM->GA3 Crosses cell membrane Esterases Intracellular Esterases Dimerization Protein Dimerization GA3->Dimerization Induces Esterases->GA3 Cleavage of AM ester

Caption: Mechanism of this compound action in cells.

GA3_AM_Workflow prep_stock 1. Prepare 10 mM This compound Stock in anhydrous DMSO prep_working 3. Prepare Fresh Working Solution (1-10 µM in medium) prep_stock->prep_working seed_cells 2. Seed Cells treat_cells 4. Treat Cells seed_cells->treat_cells prep_working->treat_cells incubate 5. Incubate treat_cells->incubate analyze 6. Downstream Analysis incubate->analyze

Caption: Experimental workflow for this compound induced dimerization.

Troubleshooting_Tree start No/Low Dimerization check_reagent Is this compound active? start->check_reagent check_esterase Is esterase activity sufficient? start->check_esterase check_conc Is concentration optimal? start->check_conc check_proteins Are proteins expressed correctly? start->check_proteins sol_reagent Store properly, prepare fresh solutions. check_reagent->sol_reagent No sol_esterase Perform Calcein-AM assay, increase incubation time. check_esterase->sol_esterase No sol_conc Perform dose-response experiment. check_conc->sol_conc No sol_proteins Verify expression and localization. check_proteins->sol_proteins No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: GA3-AM and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GA3-AM, a cell-permeable gibberellic acid analog used as a chemical inducer of dimerization (CID). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3).[1][2] Its primary application in research is as a chemical inducer of dimerization (CID).[1][2][3] The acetoxymethyl (AM) ester group increases its membrane permeability. Once inside the cell, cytosolic esterases cleave the AM group, releasing the active GA3 molecule.[4] GA3 then mediates the dimerization of protein domains that have been engineered to bind to it, such as GAI and GID1.[1][3] This dimerization event can be used to control protein localization, signaling pathways, and protein activation.[5][6] The this compound system is considered orthogonal to the rapamycin-based CID system, meaning they can be used independently in the same cell.[1][4]

Q2: What are the known potential off-target effects of the active molecule, GA3, in mammalian cells?

A2: While the this compound/GA3 system is designed for specific dimerization, the active GA3 molecule has been observed to have effects in mammalian cells that are independent of the engineered dimerization system. These can be considered potential off-target effects and include:

  • Enhancement of Guanylate Cyclase Activity: In vivo studies have shown that gibberellic acid can enhance the activity of mammalian guanylate cyclase, an enzyme involved in various physiological processes.

  • Induction of Endoplasmic Reticulum (ER) Stress and Autophagy: GA3 has been shown to upregulate genes associated with the ER stress response and increase markers of autophagy in cultured human keratinocytes and carcinoma cells.

  • Modulation of Inflammatory Responses: Studies in rats have indicated that GA3 can increase mast cell recruitment and alter levels of Substance P, a neuropeptide involved in inflammation.

Q3: What concentration of this compound should I use to minimize off-target effects?

A3: It is crucial to use the lowest effective concentration of this compound to achieve the desired on-target dimerization while minimizing potential off-target effects. The EC50 for this compound-induced dimerization is approximately 310 nM.[1] Higher concentrations (e.g., 100 µM) have been shown to cause acidification in mammalian cells.[4] Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup, starting from the low nanomolar range.

Q4: How can I be sure that the observed phenotype in my experiment is due to the intended dimerization and not an off-target effect?

A4: This is a critical question in any CID experiment. Including proper controls is essential. Here are some key controls to consider:

  • Empty Vector Control: Transfect cells with empty vectors instead of the dimerization constructs and treat with this compound to assess any general effects of the compound on the cells.

  • Rescue Experiments: If the dimerization event is expected to inhibit a particular protein, a rescue experiment could be performed by overexpressing a downstream effector.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or weak dimerization observed Inefficient cleavage of the AM ester: Low esterase activity in the cell type used.- Confirm esterase activity in your cell line using a substrate like calcein-AM.[4]- If esterase activity is low, consider using a different cell line or exploring methods to enhance esterase activity.
This compound degradation: Improper storage or handling.- Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.[2]- Avoid repeated freeze-thaw cycles.
Suboptimal this compound concentration: Concentration is too low to induce dimerization effectively.- Perform a dose-response experiment to determine the optimal concentration for your system.
Issues with fusion protein expression or localization: Low expression levels, mislocalization, or steric hindrance.- Verify the expression and correct subcellular localization of both fusion proteins using techniques like Western blotting or immunofluorescence.- Redesign the fusion constructs to include different linkers or place the dimerization domains at different termini (N- vs. C-terminus).
High background or non-specific effects This compound concentration is too high: Leading to off-target effects or cellular stress.- Lower the concentration of this compound used. The EC50 is in the nanomolar range.[1]- High concentrations can cause cellular acidification.[4]
Cytotoxicity of this compound: The compound may be toxic to certain cell lines at the concentrations used.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound at various concentrations in your cell line.
Inconsistent results between experiments Variability in cell state: Differences in cell passage number, confluency, or overall health.- Standardize cell culture conditions, including passage number and seeding density.- Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Variability in this compound preparation: Inconsistent dilution of stock solutions.- Prepare fresh dilutions of this compound from a reliable stock solution for each experiment.

Experimental Protocols for Investigating Off-Target Effects

To rigorously assess potential off-target effects of this compound, researchers can employ several established methodologies.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This method assesses the direct binding of a ligand (in this case, GA3) to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or this compound at the desired concentration. Incubate to allow for cell penetration and conversion to GA3, and subsequent target engagement.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation.[7]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[8]

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of a specific protein of interest (a potential off-target) remaining in the soluble fraction using methods like Western blotting or ELISA.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the GA3-treated samples compared to the vehicle control indicates that GA3 binds to and stabilizes the protein.[7]

Diagram: CETSA Workflow

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Protocol start Treat cells with This compound or vehicle heat Heat aliquots across a temperature gradient start->heat Incubate lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble protein (e.g., Western Blot) centrifuge->quantify analyze Analyze melt curve shift quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay is used to determine if GA3 directly inhibits the activity of specific kinases, which are common off-targets for small molecules.

Methodology:

  • Compound Preparation: Prepare serial dilutions of GA3 (the active molecule) in the appropriate assay buffer. The final DMSO concentration should typically be kept below 1%.[9]

  • Kinase Reaction Setup: In a microplate, add the diluted GA3 or a vehicle control. Add the purified kinase and its specific substrate.[9]

  • Initiation of Kinase Reaction: Start the reaction by adding ATP.[10] Incubate at a constant temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[9]

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): These quantify the amount of ADP produced, which is directly proportional to kinase activity.[9]

    • Radiometric assays: These measure the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]-ATP into the substrate.

    • Fluorescence-based assays (e.g., TR-FRET): These use antibodies that detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the GA3 concentration to determine the IC50 value.[9]

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_protocol In Vitro Kinase Inhibition Assay Protocol start Prepare serial dilutions of GA3 setup Set up kinase reaction: Kinase + Substrate + GA3 start->setup initiate Initiate reaction with ATP setup->initiate detect Detect kinase activity (e.g., ADP-Glo) initiate->detect Incubate analyze Calculate IC50 detect->analyze GPCR_Screening_Logic cluster_logic GPCR Off-Target Screening Approach start GA3 binding Binding Assays (e.g., Radioligand Displacement) start->binding functional Functional Assays start->functional result Identify potential GPCR off-targets binding->result second_messenger Second Messenger (cAMP, Calcium) functional->second_messenger arrestin β-arrestin Recruitment functional->arrestin second_messenger->result arrestin->result

References

Technical Support Center: Optimizing GA3-AM Concentration to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GA3-AM, a cell-permeable chemical inducer of dimerization. Our resources are designed to help you optimize experimental conditions while minimizing potential toxicity.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
No or low dimerization/downstream signaling Incorrect this compound concentration: The concentration may be too low to effectively induce dimerization.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Start with a range of concentrations around the reported EC50 of 310 nM.[1][2]
Compound instability: this compound solution may have degraded.Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C and protect it from light.
Inefficient cellular uptake or esterase activity: The cells may not be taking up this compound effectively, or the intracellular esterases may not be efficiently cleaving the AM ester to release active GA3.Ensure proper dissolution of this compound in a suitable solvent like DMSO before diluting in culture medium. Verify the health and viability of your cells, as compromised cells may have reduced metabolic activity.
Problem with the fusion protein constructs: The GAI and GID1 fusion proteins may not be expressed correctly or are mislocalized within the cell.Verify the expression and correct localization of your fusion proteins using techniques like Western blotting or fluorescence microscopy.
High cell death or cytotoxicity This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular stress.Determine the cytotoxic concentration range of this compound for your specific cell line using a cytotoxicity assay (e.g., LDH or MTT assay). Use concentrations below the toxic threshold for your dimerization experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (cells treated with the solvent alone) in your experiments.
Contamination: Bacterial or fungal contamination in the cell culture can cause cell death.Regularly check your cell cultures for any signs of contamination. Practice good aseptic techniques during all experimental procedures.
Inconsistent or variable results Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a uniform density.
Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability.Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to ensure accuracy and consistency.
Degradation of target protein: If assessing protein degradation, the target protein may be unstable or rapidly degraded by other cellular machinery.When performing protein degradation assays, include a proteasome inhibitor (e.g., MG-132) as a control to confirm that the observed degradation is dependent on the proteasome pathway.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3).[4][5] It acts as a chemical inducer of dimerization (CID), a small molecule that can induce the interaction of two proteins that have been engineered to bind to it.[6] this compound readily crosses the cell membrane due to its acetoxymethyl (AM) ester group.[5] Once inside the cell, cytosolic esterases cleave the AM ester, releasing the active form, GA3.[2] GA3 then binds to the GID1 protein, inducing a conformational change that promotes its binding to DELLA proteins (in this system, GAI is typically used). This GA3-induced dimerization of GID1 and GAI can be used to control various cellular processes.

Q2: What is the recommended starting concentration for this compound?

A2: The reported half-maximal effective concentration (EC50) for this compound-induced dimerization of GAI and GID1 is 310 nM.[1][2] However, the optimal concentration can vary depending on the cell type, the specific fusion constructs used, and the desired biological outcome. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light. It is best to prepare fresh dilutions in culture medium for each experiment.

Q4: Is this compound toxic to cells?

A4: While the parent compound, gibberellic acid (GA3), has been shown to have low acute toxicity in some animal studies, high concentrations of any small molecule can be cytotoxic.[4][7] The toxicity of this compound will depend on the cell type and the concentration used. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with dimerization experiments.

Q5: How can I assess the cytotoxicity of this compound in my experiments?

A5: Several standard cytotoxicity assays can be used. A common and straightforward method is the Lactate (B86563) Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium. Other options include metabolic assays like the MTT or resazurin (B115843) assays, which measure the metabolic activity of viable cells.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)

This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for inducing dimerization in your target cells.

Materials:

  • Your engineered cell line expressing GAI and GID1 fusion proteins

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • Assay-specific reagents (e.g., for Western blot, luciferase assay, or fluorescence microscopy)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere and grow overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the controls.

  • Incubation: Incubate the cells for a predetermined period, which will depend on the kinetics of your specific downstream signaling event (e.g., 4, 8, 12, or 24 hours).

  • Assay: Perform your chosen assay to measure the extent of dimerization or the downstream biological effect. This could involve:

    • Western Blotting: To detect the degradation of a target protein fused to a degron, which is brought into proximity with an E3 ligase by the this compound induced dimerization.

    • Reporter Gene Assay (e.g., Luciferase): If the dimerization event activates a transcription factor that drives the expression of a reporter gene.

    • Fluorescence Microscopy: To visualize the co-localization of fluorescently tagged GAI and GID1 fusion proteins.

  • Data Analysis: Plot the measured response as a function of the this compound concentration to determine the EC50.

Protocol 2: Assessing this compound Cytotoxicity using the LDH Assay

This protocol describes how to measure the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Your cell line of interest

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (usually provided with the kit, for positive control)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Include wells for untreated controls, vehicle controls, positive controls (for maximum LDH release), and your experimental this compound concentrations.

  • This compound Preparation: Prepare a series of this compound dilutions in complete culture medium, as described in Protocol 1.

  • Cell Treatment: Replace the medium in the experimental wells with the this compound dilutions. Add fresh medium to the untreated control wells and medium with the appropriate DMSO concentration to the vehicle control wells.

  • Positive Control: To the positive control wells, add lysis buffer according to the LDH kit manufacturer's instructions, typically 45 minutes before the end of the incubation period. This will cause complete cell lysis and represent the maximum LDH release.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

  • LDH Assay: Following the incubation period, carefully collect the supernatant from each well. Perform the LDH assay on the supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Experimental LDH Release: Absorbance from cells treated with this compound.

    • Spontaneous LDH Release: Absorbance from untreated control cells.

    • Maximum LDH Release: Absorbance from positive control cells treated with lysis buffer.

Data Presentation

Table 1: Example Dose-Response Data for this compound Induced Protein Degradation

This compound Concentration (nM)% Target Protein Remaining (Normalized to Vehicle Control)
0 (Vehicle)100%
195%
1080%
10045%
310 (EC50)50%
100015%
100005%

Table 2: Example Cytotoxicity Data for this compound using LDH Assay

This compound Concentration (µM)% Cytotoxicity (at 24 hours)
0 (Vehicle)2%
13%
105%
5015%
10040%
20075%

Visualizations

GA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA3_AM This compound GA3_AM_in This compound GA3_AM->GA3_AM_in Cellular Uptake GA3 GA3 GA3_AM_in->GA3 Cleavage Esterases Cytosolic Esterases GID1 GID1 GA3->GID1 Binding GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 DELLA DELLA (e.g., GAI) SCF SCF E3 Ligase DELLA->SCF Recruitment Degradation DELLA Degradation DELLA->Degradation to GA3_GID1->DELLA Interaction SCF->DELLA Ubiquitination Proteasome 26S Proteasome Response Downstream Gene Expression Degradation->Response Leads to

Caption: this compound signaling pathway leading to DELLA protein degradation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prep_GA3_AM Prepare this compound Serial Dilutions Prep_GA3_AM->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity or Dimerization Assay Incubate->Perform_Assay Analyze_Data Analyze Data & Determine Optimal Conc. Perform_Assay->Analyze_Data

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Low Efficiency of GA3-AM In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vivo experiments with GA3-AM, a cell-permeable gibberellin analog used as a chemical inducer of dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone Gibberellic Acid (GA3).[1][2] The acetoxymethyl (AM) ester modification allows the molecule to efficiently cross cell membranes.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active GA3.[1][4] This active GA3 then induces the dimerization of protein domains that have been engineered to bind to it, such as GAI and GID1.[1][5]

Q2: What are the key advantages of the this compound system?

A2: The this compound system offers rapid induction of protein dimerization, reportedly on a timescale of seconds to minutes.[1][6] It is also orthogonal to the commonly used rapamycin-based dimerization system, allowing for the independent control of two separate dimerization events within the same cell or organism.[1][5][6]

Q3: How should I store and handle this compound?

A3: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[2] For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is advisable to protect the compound from light and moisture.[3]

Q4: What is the mechanism of action for this compound?

A4: The mechanism involves several steps:

  • Passive Diffusion: The lipophilic this compound crosses the cell membrane.

  • Intracellular Activation: Cytosolic esterases hydrolyze the AM ester, releasing the active, cell-impermeable GA3.

  • Dimerization: GA3 binds to its receptor protein (e.g., GID1), which then undergoes a conformational change that promotes its binding to a partner protein (e.g., GAI), leading to the desired dimerization event.

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3-AM_ext This compound GA3-AM_int This compound GA3-AM_ext->GA3-AM_int Passive Diffusion GA3 Active GA3 GA3-AM_int->GA3 Hydrolysis GID1 GID1 GA3->GID1 Binds Esterases Cytosolic Esterases Esterases->GA3-AM_int Dimer GID1-GA3-GAI Complex GID1->Dimer GAI GAI GAI->Dimer Troubleshooting_Workflow start Low this compound Efficiency In Vivo check_bioavailability Assess Bioavailability (PK studies) start->check_bioavailability optimize_dose Optimize Dose & Formulation check_bioavailability->optimize_dose Low check_stability Evaluate Compound Stability (Plasma/Formulation) check_bioavailability->check_stability Adequate success Improved Efficiency optimize_dose->success reformulate Reformulate or Adjust Storage Conditions check_stability->reformulate Unstable check_toxicity Investigate Off-Target/ Toxic Effects check_stability->check_toxicity Stable reformulate->success adjust_dose Reduce Dose / Use MTD check_toxicity->adjust_dose Observed check_toxicity->success None adjust_dose->success Experimental_Workflow start Start: In Vivo Experiment formulation Prepare this compound Formulation start->formulation animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep dosing Administer this compound (e.g., IP, IV, PO) formulation->dosing animal_prep->dosing monitoring Monitor Animals for Adverse Effects dosing->monitoring endpoint Measure Biological Endpoint monitoring->endpoint data_collection Collect Samples (Blood, Tissue) endpoint->data_collection analysis Data & Sample Analysis (e.g., LC-MS/MS, Western Blot) data_collection->analysis results Interpret Results analysis->results

References

Technical Support Center: Controlling for Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Note on "GA3-AM": The term "this compound" does not correspond to a standard fluorescent probe. It is presumed to be a typographical error for a common green fluorescent probe, such as Calcein-AM . This guide has been developed based on the properties and troubleshooting methods for Calcein-AM, which are broadly applicable to many green fluorescent dyes used in cell-based assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for autofluorescence when using green fluorescent probes like Calcein-AM.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which can interfere with the detection of your specific fluorescent probe.[1][2][3] It can originate from both endogenous cellular components and exogenous sources introduced during sample preparation.

  • Endogenous Sources: These include molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin, which are naturally present in cells and tissues.[4][5][6][7][8] Larger and more granular cells tend to have higher autofluorescence.[4]

  • Exogenous Sources: These can be introduced during experimental procedures and include components of cell culture media (like phenol (B47542) red and fetal bovine serum), aldehyde fixatives (e.g., formaldehyde (B43269), glutaraldehyde), and even the plastic from culture plates.[5][8][9]

Q2: How can I determine if my experiment has an autofluorescence problem?

A2: To assess the level of autofluorescence, it is crucial to include an unstained control in your experimental setup.[5][8] This control sample should undergo all the same processing steps as your stained samples but without the addition of the fluorescent dye.[5][8] Observing this unstained sample under the microscope using the same filter sets will reveal the baseline autofluorescence of your cells or tissue.[5]

Q3: At what wavelengths is autofluorescence most prominent?

A3: Autofluorescence is most commonly observed at shorter wavelengths, typically in the UV to green region of the spectrum (excitation around 350-500 nm and emission between 350-550 nm).[4][10] This makes it a particular challenge for green fluorescent probes like Calcein-AM, GFP, and FITC, as their signals can be obscured by this background noise.[2][5][8]

Q4: Can my cell culture media contribute to high background fluorescence?

A4: Yes, components in standard cell culture media can be a significant source of autofluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS), a frequent supplement, are known to increase background fluorescence.[5][9] For fluorescence imaging, it is recommended to use phenol red-free media and to minimize the concentration of FBS in your buffers.[9][10][11]

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring the Signal

High background can make it difficult to distinguish the specific signal from your probe. Here are several strategies to mitigate this issue.

1. Optimize Staining Protocol:

  • Dye Concentration and Incubation Time: Using an excessive concentration of Calcein-AM or incubating for too long can lead to high background.[12] It is essential to determine the optimal dye concentration and incubation time for your specific cell type by performing a titration experiment.[12]

  • Washing Steps: Insufficient washing after staining can leave residual, unbound dye in the extracellular space, contributing to background fluorescence.[12] Ensure thorough but gentle washing with a suitable buffer like PBS to remove all excess dye.[12]

  • Fresh Working Solution: Calcein-AM is susceptible to hydrolysis in aqueous solutions. Always prepare the working solution fresh and use it within a few hours to prevent the accumulation of fluorescent calcein (B42510) outside the cells.[13][14]

2. Modify Sample Preparation:

  • Choice of Fixative: Aldehyde-based fixatives like formaldehyde and glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular amines.[2][5] If fixation is necessary, consider using an organic solvent like ice-cold methanol (B129727) or treating aldehyde-fixed samples with a reducing agent like sodium borohydride.[2][5][8]

  • Culture Vessel: Standard plastic culture plates can be fluorescent. For imaging experiments, it is advisable to use glass-bottom plates or plates made from non-fluorescent polymers.[3][5]

3. Employ Quenching Techniques:

  • Trypan Blue: For live-cell imaging, Trypan Blue can be used to quench the fluorescence of extracellular Calcein-AM that was not washed away.[15][16] Since Trypan Blue does not readily enter live cells, it will only affect the background signal.[16][17]

  • Photobleaching: Intentionally exposing your sample to high-intensity light before adding your fluorescent probe can be used to "bleach" or destroy the endogenous autofluorescent molecules.[18][19][20][21] This can significantly improve the signal-to-noise ratio.[21]

Issue 2: Weak or No Fluorescent Signal

If you are observing a weak signal, consider the following troubleshooting steps.

1. Check Cell Health and Density:

  • Calcein-AM relies on the activity of intracellular esterases in viable cells to become fluorescent.[12] Ensure your cells are healthy and in the logarithmic growth phase.[12]

  • Cell density that is too low will naturally result in a weak overall signal. Conversely, if the cell density is too high, it can lead to increased background.[13]

2. Verify Reagent Stability and Preparation:

  • Calcein-AM stock solutions are typically prepared in anhydrous DMSO and should be stored properly, protected from light and moisture, to prevent degradation.[12]

  • Ensure the working solution is prepared correctly and used promptly.[13][14]

3. Optimize Imaging Settings:

  • Confirm that you are using the correct excitation and emission filters for Calcein (typically ~495 nm excitation and ~515 nm emission).[12]

  • Adjust the gain or exposure time on your microscope or plate reader, but be mindful that increasing these settings will also amplify any background fluorescence.[14]

Data Presentation

Table 1: Recommended Starting Conditions for Calcein-AM Staining

ParameterRecommended RangeNotes
Stock Solution 1-5 mM in anhydrous DMSOStore aliquots at -20°C, protected from light.[12]
Working Concentration 1-10 µM in buffer (e.g., PBS, HBSS)Optimal concentration is cell-type dependent and should be determined empirically.[12]
Incubation Time 15-30 minutesLonger times may increase background fluorescence.[12]
Incubation Temperature 37°CStandard cell culture conditions.[12]

Table 2: Common Sources of Autofluorescence and Mitigation Strategies

Source of AutofluorescenceExcitation/Emission RangeMitigation Strategy
NAD(P)H Ex: ~350 nm / Em: ~460 nm[7]Use red-shifted dyes.[9]
Flavins (FAD, FMN) Ex: ~450 nm / Em: ~525 nm[7]Spectral unmixing; use red-shifted dyes.[9]
Collagen & Elastin Broad (UV to blue excitation)Use red-shifted dyes; spectral unmixing.[3][4]
Lipofuscin Broad (Blue to green excitation)Photobleaching; use of quenching agents like Sudan Black B.[19][22]
Aldehyde Fixatives Broad (Green region)Use non-aldehyde fixatives (e.g., cold methanol); treat with sodium borohydride.[5][11]
Phenol Red & FBS Broad (Green region)Use phenol red-free media; reduce FBS concentration or use BSA.[9][10][11]

Experimental Protocols

Protocol 1: Standard Calcein-AM Staining for Live Cells

This protocol provides a general procedure for staining live cells with Calcein-AM. Optimization may be required for different cell types.

Materials:

  • Calcein-AM

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)[23]

  • Cell culture medium (phenol red-free recommended)

  • Live cells in culture

Procedure:

  • Prepare Stock Solution: Dissolve Calcein-AM in anhydrous DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.[13][24]

  • Prepare Working Solution: Immediately before use, dilute the Calcein-AM stock solution in HBSS or PBS to a final working concentration of 1-5 µM.[12]

  • Cell Preparation:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with warm HBSS or PBS.[23]

    • Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash once with warm HBSS or PBS.[23]

  • Staining: Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12][23]

  • Washing: Aspirate the staining solution and wash the cells twice with warm HBSS or PBS to remove excess dye.[12]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., FITC filter set with excitation at ~495 nm and emission at ~515 nm).[12]

Visualizations

CalceinAM_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Live Cell) CalceinAM_ext Calcein-AM (Non-fluorescent, Membrane-permeable) CalceinAM_int Calcein-AM CalceinAM_ext->CalceinAM_int Passive Diffusion Esterases Intracellular Esterases CalceinAM_int->Esterases Calcein Calcein (Fluorescent, Membrane-impermeable) Esterases->Calcein Cleavage AM_group AM ester groups Esterases->AM_group

Caption: Mechanism of Calcein-AM activation in live cells.

Autofluorescence_Troubleshooting Start High Background Autofluorescence Observed CheckControls Run Unstained Control? Start->CheckControls OptimizeProtocol Optimize Staining Protocol (Dye Conc., Incubation, Washes) CheckControls->OptimizeProtocol Yes ModifyMedia Use Phenol Red-Free Media & Reduce Serum? OptimizeProtocol->ModifyMedia Improved Signal-to-Noise Improved OptimizeProtocol->Improved Success UseQuencher Use Quenching Agent? (e.g., Trypan Blue) ModifyMedia->UseQuencher Yes ModifyMedia->Improved Success NotImproved Still High Background ModifyMedia->NotImproved No Photobleach Perform Pre-stain Photobleaching? UseQuencher->Photobleach Yes UseQuencher->Improved Success UseQuencher->NotImproved No ChangeDye Switch to Red-Shifted Dye? Photobleach->ChangeDye Yes Photobleach->Improved Success Photobleach->NotImproved No ChangeDye->Improved Yes ChangeDye->NotImproved No

Caption: Troubleshooting workflow for high autofluorescence.

References

Technical Support Center: GA3-AM Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gibberellic Acid-Acetoxymethyl Ester (GA3-AM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). It functions as a chemical inducer of dimerization (CID). Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active GA3. This active GA3 then mediates the dimerization of protein domains, such as GAI and GID1, that have been fused to your proteins of interest.[1][2]

Q2: What are the primary factors that cause this compound degradation?

A2: The stability of this compound is influenced by factors that affect its active form, GA3. The primary degradation factors are:

  • Temperature: High temperatures can lead to the thermal decomposition of GA3.[3]

  • pH: GA3 is unstable in aqueous solutions, particularly under alkaline conditions, which can lead to hydrolysis and rearrangement into biologically inactive forms like iso-GA3 and gibberellenic acid.[3]

  • Light: Exposure to bright light can reduce the effectiveness of GA3.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Please refer to the table below for recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[4]
In Solvent (e.g., DMSO)-80°CUp to 6 months[4]
In Solvent (e.g., DMSO)-20°CUp to 1 month[4]

Q4: Can I autoclave my media after adding this compound?

A4: No. Autoclaving involves high temperatures (121°C), which will rapidly degrade the active GA3 molecule.[5][6] this compound should be added to your sterile media after it has cooled to room temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low or no dimerization signal.

Possible CauseTroubleshooting Step
Degraded this compound Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions. Prepare fresh stock solutions if there is any doubt about the age or storage of the current stock.
Insufficient intracellular GA3 Verify that the cells you are using have sufficient endogenous esterase activity to cleave the AM group. If esterase activity is low, consider overexpressing a suitable esterase or using a different cell line.
Incorrect this compound concentration Optimize the working concentration of this compound for your specific cell line and experimental setup. A typical starting concentration is in the nanomolar to low micromolar range.
Suboptimal experimental conditions Ensure that the pH of your cell culture medium is within the optimal range for cell health and GA3 stability (typically pH 7.2-7.4). Avoid exposing cells and reagents to excessive light.
Issues with fusion proteins Confirm the expression and correct folding of your fusion proteins using methods like Western blotting or fluorescence microscopy (if tagged).

Problem 2: High background signal or non-specific effects.

Possible CauseTroubleshooting Step
This compound concentration too high Perform a dose-response curve to determine the optimal concentration that induces dimerization with minimal off-target effects.
Contamination of this compound stock Prepare a fresh stock solution from a new vial of this compound powder.
Cellular stress Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not causing cellular toxicity. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and a subsequent working solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM)

Procedure:

  • Prepare 10 mM Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 418.44 g/mol . To make a 10 mM stock solution, dissolve 4.18 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed sterile cell culture medium to the desired final concentration. For example, to make a 1 µM working solution in 1 mL of media, add 0.1 µL of the 10 mM stock solution to 999.9 µL of media.

    • Mix gently by pipetting.

    • Add the working solution to your cells immediately.

Note: It is recommended to prepare the working solution fresh for each experiment. Do not store diluted aqueous solutions of this compound.

Data Presentation

Table 1: Stability of Gibberellic Acid (GA3) in Aqueous Solutions

The following table summarizes the biological inactivation half-life of GA3, the active form of this compound, at different pH values. This data can help in understanding the stability of the active molecule in your experimental buffer or media.

pHHalf-life (hours)
5.043.3
7.021.7

Data adapted from Pérez et al. (1996). The study measured the loss of biological activity of GA3 in buffered aqueous solutions.

Visualizations

Diagram 1: this compound Mechanism of Action

GA3_AM_Mechanism GA3_AM This compound Cell_Membrane Cell Membrane GA3_AM->Cell_Membrane Esterases Cytosolic Esterases Cell_Membrane->Esterases Enters Cell GA3 Active GA3 Esterases->GA3 Cleavage of AM group Dimer Dimerized Complex (Protein A-GAI-GA3-GID1-Protein B) GA3->Dimer Protein_A Protein A-GAI Protein_A->Dimer Protein_B Protein B-GID1 Protein_B->Dimer Downstream Signaling Downstream Signaling Dimer->Downstream Signaling Induces

Caption: Workflow of this compound action within a cell.

Diagram 2: Troubleshooting Logic for Low Dimerization Signal

Troubleshooting_Low_Signal Start Low Dimerization Signal Check_Reagent Is this compound stock properly stored and fresh? Start->Check_Reagent Prepare_Fresh Prepare fresh This compound stock Check_Reagent->Prepare_Fresh No Check_Concentration Is this compound concentration optimized? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Check_Concentration Optimize_Conc Perform dose-response experiment Check_Concentration->Optimize_Conc No Check_Cells Is cell line appropriate? (esterase activity) Check_Concentration->Check_Cells Yes Optimize_Conc->Check_Cells Change_Cell_Line Consider different cell line Check_Cells->Change_Cell_Line No Check_Proteins Are fusion proteins expressed correctly? Check_Cells->Check_Proteins Yes Change_Cell_Line->Check_Proteins Verify_Expression Verify protein expression (e.g., Western Blot) Check_Proteins->Verify_Expression No End Problem Solved Check_Proteins->End Yes Verify_Expression->End

Caption: Decision tree for troubleshooting low signal.

References

Technical Support Center: GA3-AM Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GA3-AM (Gibberellic Acid Acetoxymethyl Ester) in their experiments. Given that this compound is an acetoxymethyl ester-modified probe, this guide draws upon established knowledge from similar AM ester-based fluorescence assays and the specific application of this compound as a chemical inducer of dimerization.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during this compound based assays.

Problem Potential Cause Recommended Solution
1. Low or No Fluorescence Signal A. Inefficient Cell Loading: this compound may not be effectively entering the cells.- Optimize this compound Concentration: The optimal concentration can vary between cell types. Perform a concentration titration (e.g., 1-10 µM) to find the lowest effective concentration that provides a sufficient signal.[1] - Optimize Incubation Time and Temperature: Incubate cells with this compound for 30-60 minutes.[1] Longer incubation times may be necessary for some cell types, but can also lead to cytotoxicity. Loading at a lower temperature (e.g., room temperature instead of 37°C) might reduce compartmentalization of the probe.[1] - Use of Pluronic® F-127: This nonionic detergent can aid in the solubilization of AM esters.[1][2] An equal volume of 20% Pluronic® F-127 can be added to the this compound DMSO stock solution before dilution in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[1]
B. Premature Hydrolysis of this compound: The AM ester can be hydrolyzed before it enters the cells.- Use Anhydrous DMSO: Prepare stock solutions of this compound in high-quality, anhydrous DMSO to minimize hydrolysis.[1] - Prepare Fresh Working Solutions: AM esters are susceptible to hydrolysis in aqueous solutions. Prepare the working solution immediately before use.[1]
C. Low Esterase Activity: The cell type being used may have low levels of intracellular esterases, which are required to cleave the AM group and activate the probe.- Extend Incubation Time: Allow more time for the esterases to cleave the AM group. - Consider a Different Cell Line: If possible, use a cell line known to have high esterase activity.
D. Photobleaching: The fluorescent signal is being destroyed by excessive exposure to excitation light.- Reduce Exposure Time and Intensity: Use the lowest possible light intensity and the shortest exposure time necessary to acquire an image. - Use Antifade Mounting Media: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[3]
2. High Background Fluorescence A. Extracellular this compound: Unbound or unhydrolyzed this compound in the extracellular medium can contribute to background fluorescence.- Thorough Washing: After loading, wash the cells 2-3 times with a buffered saline solution (e.g., PBS or HBSS) to remove extracellular probe.[4]
B. Autofluorescence: The cells or the culture medium may be naturally fluorescent.- Use an Unstained Control: Image unstained cells under the same conditions to determine the level of autofluorescence.[3] - Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium is fluorescent. Use a phenol red-free medium for imaging experiments.
C. Non-Specific Staining: The probe may be accumulating in cellular compartments other than the cytosol.- Optimize Loading Conditions: As mentioned above, adjusting concentration, time, and temperature can minimize compartmentalization.[5]
3. Cell Toxicity or Death A. Cytotoxicity of this compound or DMSO: High concentrations of the probe or the solvent can be toxic to cells.- Use the Lowest Effective Concentration: Determine the minimal concentration of this compound and DMSO that gives a satisfactory signal.[1] - Limit Incubation Time: Reduce the duration of cell exposure to the loading solution.
B. Phototoxicity: The excitation light can generate reactive oxygen species that damage and kill cells.[6][7][8]- Minimize Light Exposure: Use the lowest possible light intensity and exposure time.[7] - Choose Longer Wavelengths: If possible, use fluorophores that are excited by longer, lower-energy wavelengths.[8]
4. Inconsistent or Variable Results A. Incomplete Hydrolysis of this compound: The degree of AM ester cleavage can vary between cells, leading to inconsistent fluorescence.- Ensure Sufficient Incubation Time: Allow enough time for complete de-esterification.
B. Cell Health and Density: The physiological state of the cells can affect probe uptake and processing.- Use Healthy, Actively Dividing Cells: Ensure cells are in the logarithmic growth phase. - Maintain Consistent Cell Density: Plate cells at a consistent density for all experiments.
C. Probe Leakage: The activated probe can be actively transported out of the cells by organic anion transporters.- Use Anion Transporter Inhibitors: Probenecid (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) can be added to the medium to reduce leakage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the AM ester group on this compound?

The acetoxymethyl (AM) ester group is a lipophilic modification that allows the otherwise membrane-impermeable gibberellic acid (GA3) to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active GA3 molecule.[1]

Q2: How should I prepare and store this compound?

This compound should be dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[1] This stock solution should be stored at -20°C, protected from light and moisture.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I use serum in my loading buffer?

It is generally recommended to load cells in a serum-free medium, as some components of serum can have esterase activity or may interfere with the uptake of the probe.

Q4: My cells are not responding to this compound treatment. What could be the reason?

If you are using this compound as a chemical inducer of dimerization for GID1 and a DELLA protein (like GAI), ensure that both fusion proteins are expressed in your cells. Verify the expression and correct localization of your constructs (e.g., by immunofluorescence or western blotting). Also, confirm that the this compound is being successfully loaded and activated within the cells by addressing the potential issues in the troubleshooting guide.

Q5: What are the expected byproducts of this compound hydrolysis, and are they toxic?

The hydrolysis of the AM ester by intracellular esterases releases the active GA3, as well as formaldehyde (B43269) and acetic acid. At the low concentrations of this compound typically used in cell-based assays, these byproducts are generally not considered to be a significant source of cytotoxicity. However, it is always good practice to use the lowest effective concentration of the probe.

Experimental Protocols

General Protocol for Cell Loading with this compound

This protocol provides a starting point for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a loading buffer (e.g., serum-free medium or a buffered salt solution like HBSS).

    • Immediately before use, dilute the this compound stock solution in the loading buffer to the desired final concentration (typically 1-10 µM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the loading buffer.

    • Add the this compound-containing loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells 2-3 times with fresh, warm loading buffer to remove any extracellular this compound.

  • Imaging: Proceed with your imaging experiment.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and conditions for this compound based assays, based on typical protocols for AM ester dyes.

Parameter Recommended Range Notes
This compound Stock Solution Concentration 1 - 10 mM in anhydrous DMSOStore at -20°C, protected from light.
This compound Working Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 30 - 60 minutesMay need to be optimized.
Incubation Temperature Room Temperature or 37°CLower temperatures may reduce compartmentalization.
Pluronic® F-127 Concentration (optional) 0.02% (final concentration)Can improve solubility of this compound.
Probenecid (optional) 1 - 2.5 mMCan reduce leakage of the activated probe from cells.

Visualizations

Signaling Pathways and Experimental Workflows

GA3_Signaling_Pathway Gibberellic Acid (GA3) Signaling Pathway cluster_inactive Inactive State cluster_active Active State GA3 GA3 GID1 GID1 Receptor GA3->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Binds SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degraded by Growth_Repression Growth Repression DELLA->Growth_Repression Inhibits SCF->DELLA Ubiquitinates Growth_Promotion Growth Promotion Proteasome->Growth_Promotion Leads to GA3_AM_Workflow This compound Experimental Workflow Start Start Prepare_Cells Prepare Cells in Imaging Dish Start->Prepare_Cells Load_Cells Load Cells with this compound Prepare_Cells->Load_Cells Prepare_GA3AM Prepare this compound Working Solution Prepare_GA3AM->Load_Cells Wash_Cells Wash to Remove Excess this compound Load_Cells->Wash_Cells Image_Cells Acquire Fluorescence Images/Data Wash_Cells->Image_Cells Analyze_Data Analyze Data Image_Cells->Analyze_Data End End Analyze_Data->End AM_Ester_Cleavage Mechanism of this compound Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM_ext This compound (Membrane Permeable) GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Passive Diffusion GA3_active Active GA3 (Membrane Impermeable) GA3_AM_int->GA3_active Cleavage by Esterases Intracellular Esterases Esterases->GA3_AM_int Byproducts Byproducts (Formaldehyde, Acetic Acid) GA3_active->Byproducts releases

References

Technical Support Center: Optimizing GA3-AM Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and successfully utilize the GA3-AM chemically induced dimerization (CID) system.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, with a focus on the impact of incubation time.

IssuePossible CauseSuggested Solution
Low or No Dimerization Signal Incubation time is too short: Incomplete hydrolysis of the AM ester means insufficient active GA3 is available to induce dimerization.[1][2]Optimize Incubation Time: Perform a time-course experiment, testing a range of incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for your specific cell type.[2]
Low intracellular esterase activity: Different cell types exhibit varying levels of esterase activity.[1] If activity is low, this compound is not efficiently converted to active GA3.Assess Esterase Activity: Use a positive control like Calcein-AM to qualitatively assess the esterase activity in your cell line.[2] If activity is low, consider longer incubation times or alternative cell lines.
Poor cell health: Unhealthy or compromised cells will have reduced metabolic and enzymatic activity, leading to poor this compound processing.[2]Monitor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., Trypan Blue, Calcein-AM) in parallel with your experiment.[3][4]
Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a detectable response.Optimize Concentration: Perform a dose-response experiment with varying concentrations of this compound to find the optimal working concentration for your system.
High Background Signal Incubation time is too long: Prolonged incubation can lead to non-specific effects or cellular stress, contributing to background.Reduce Incubation Time: Based on your time-course experiment, select the shortest incubation time that gives a robust positive signal.
Compartmentalization of the probe: AM esters can accumulate in intracellular membrane-enclosed structures, which can contribute to background fluorescence.[1]Optimize Loading Conditions: Use the lowest effective concentration of this compound and the shortest optimal incubation time. Loading at a lower temperature (e.g., room temperature instead of 37°C) may also reduce compartmentalization.[1]
Extracellular esterase activity: If the culture medium contains serum, it may have esterase activity that cleaves this compound extracellularly.[1][5]Use Serum-Free Medium: Perform the this compound incubation in a serum-free medium to minimize extracellular hydrolysis.[1][2]
High Variability Between Replicates Inconsistent incubation times: Even small variations in incubation time between wells or plates can lead to significant differences in the final signal.Ensure Consistent Timing: Use a multichannel pipette or a repeating pipette to add this compound to all wells simultaneously. For stopping the reaction, be prepared to wash or fix all wells at the same time point.
Inconsistent cell density or health: Variations in cell number or viability across wells will lead to variable results.Standardize Cell Plating: Ensure a uniform cell density in all wells. Visually inspect plates before the experiment to confirm consistent cell morphology and confluency.
Cell Toxicity or Death Prolonged exposure to this compound or DMSO: High concentrations or long incubation times with this compound or its solvent (DMSO) can be cytotoxic. Byproducts of AM ester hydrolysis, such as formaldehyde (B43269), can also be toxic.[6]Perform a Cytotoxicity Assay: Test the toxicity of this compound and the DMSO vehicle at various concentrations and incubation times. Determine the maximum concentration and duration that does not impact cell viability.[3]
Cell stress from incubation conditions: Long periods in serum-free media or exposure to phototoxicity during imaging can harm cells.Minimize Stress: Limit the time cells are in serum-free media. For live-cell imaging, use the lowest possible laser power and exposure time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3).[7] The acetoxymethyl (AM) ester group masks the charge of the molecule, allowing it to passively diffuse across the cell membrane.[1][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active GA3 molecule.[1][7] The active GA3 then acts as a "molecular glue" to induce the dimerization of two protein partners, such as GAI and GID1.[7]

Q2: Why is optimizing the incubation time for this compound so important?

A2: Optimizing the incubation time is critical for ensuring that you are measuring a specific, robust response. Too short an incubation may result in insufficient cleavage of the AM ester, leading to a weak or non-existent signal.[2] Conversely, an incubation that is too long can lead to off-target effects, cellular toxicity from the compound or its byproducts, and increased background signal, all of which can confound your results. The optimal time ensures maximal specific signal while minimizing these negative effects.

Q3: What is a typical starting incubation time for this compound?

A3: Based on studies with other AM esters and the rapid nature of the GA3-induced dimerization, a good starting point for optimization is a range of 15 to 60 minutes at 37°C.[1][2] One study noted that this compound induced a robust FRET signal on a timescale of 60 seconds.[7] However, the ideal time is highly dependent on the cell type's intrinsic esterase activity and should be determined empirically.[1]

Q4: How can I check the esterase activity of my cell line?

A4: A simple and effective way to qualitatively assess intracellular esterase activity is to use Calcein-AM.[2] Calcein-AM is non-fluorescent but becomes intensely green-fluorescent upon cleavage by intracellular esterases in viable cells.[8][9] Strong green fluorescence after a short incubation (e.g., 15-30 minutes) indicates high esterase activity, while weak or no fluorescence suggests low activity.[2]

Q5: Should I perform this compound incubation in the presence of serum?

A5: It is highly recommended to perform the incubation in a serum-free medium.[1][2] Serum can contain esterases that may cleave this compound extracellularly, preventing it from entering the cells and becoming active.[1][5] This can lead to a significant reduction in the desired dimerization signal.

Q6: What are the byproducts of this compound hydrolysis and are they toxic?

A6: The hydrolysis of the AM ester group by intracellular esterases releases the active GA3 molecule, as well as formaldehyde and acetic acid as byproducts.[1][6] At high concentrations or with prolonged incubation times, these byproducts can be toxic to cells.[6] This is another critical reason to use the lowest effective concentration of this compound and to optimize the incubation time to be as short as necessary.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to identify the optimal this compound incubation time for your specific cell line and experimental setup.

  • Cell Plating: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow to the desired confluency.

  • Prepare this compound Working Solution: Dilute your this compound stock solution (typically in anhydrous DMSO) into a serum-free medium to the final desired working concentration.

  • Incubation: Remove the culture medium from the cells. Add the this compound working solution to the wells. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Include a vehicle control (medium with the same percentage of DMSO) for the longest time point.

  • Washing: After each incubation time point, wash the cells 2-3 times with a fresh, warm, serum-free medium or buffered salt solution (e.g., HBSS) to remove extracellular this compound.[2]

  • Assay: Proceed with your downstream analysis to measure the dimerization event (e.g., FRET, co-immunoprecipitation, reporter gene activation).

  • Analysis: Plot the signal response against the incubation time. The optimal incubation time is typically the point at which the signal plateaus, representing the shortest time to achieve a maximal response.

Protocol 2: Qualitative Assay for Intracellular Esterase Activity using Calcein-AM

This protocol helps to assess the ability of your cell line to hydrolyze AM esters.[2]

  • Cell Plating: Plate your cells in a format suitable for fluorescence microscopy (e.g., glass-bottom dish or 96-well black, clear-bottom plate).

  • Prepare Calcein-AM Working Solution: Prepare a 1 µM working solution of Calcein-AM in a serum-free medium.

  • Loading: Remove the culture medium, wash the cells once with PBS, and add the Calcein-AM working solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.[2]

  • Visualization: Wash the cells once with PBS. Visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation ~490 nm, Emission ~515 nm).

  • Interpretation: Healthy cells with active esterases will show bright green fluorescence. The intensity of the fluorescence provides a qualitative measure of esterase activity. Weak or no fluorescence suggests low esterase activity and that longer this compound incubation times may be necessary.[2]

Visualizations

GA3_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GA3_AM This compound (Cell Permeable) Esterases Intracellular Esterases GA3_AM->Esterases Diffusion GA3_Active Active GA3 Esterases->GA3_Active Hydrolysis GID1 GID1 GA3_Active->GID1 Binding Dimer GID1-GA3-GAI Complex (Dimerization) GID1->Dimer GAI GAI GAI->Dimer Response Downstream Signaling Dimer->Response

Caption: Mechanism of this compound action.

Optimization_Workflow Start Start: Plan Experiment Esterase_Test Assess Intracellular Esterase Activity (e.g., Calcein-AM Assay) Start->Esterase_Test Time_Course Perform Time-Course Experiment (e.g., 15-120 min) Esterase_Test->Time_Course Dose_Response Perform Dose-Response Experiment (Vary this compound Concentration) Time_Course->Dose_Response Check_Viability Run Parallel Cell Viability Assay (e.g., Trypan Blue) Dose_Response->Check_Viability Analyze Analyze Data: Signal vs. Time/Concentration Check_Viability->Analyze Optimal Determine Optimal Incubation Time and Concentration Analyze->Optimal Proceed Proceed with Main Experiment Optimal->Proceed Troubleshooting_Tree Start Problem with this compound Experiment? No_Signal Low or No Signal? Start->No_Signal Yes High_BG High Background? Start->High_BG No Sol_Inc_Time Increase Incubation Time No_Signal->Sol_Inc_Time Yes Sol_Check_Esterase Check Esterase Activity (Calcein-AM) No_Signal->Sol_Check_Esterase No Toxicity Cell Toxicity? High_BG->Toxicity No Sol_Dec_Time Decrease Incubation Time High_BG->Sol_Dec_Time Yes Sol_Serum_Free Use Serum-Free Medium High_BG->Sol_Serum_Free No Sol_Lower_Conc Lower [this compound] and/or Decrease Incubation Time Toxicity->Sol_Lower_Conc Yes Sol_Check_Health Check Cell Health Sol_Check_Esterase->Sol_Check_Health

References

Validation & Comparative

comparing GA3-AM vs rapamycin for dimerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chemically Induced Dimerization: GA3-AM vs. Rapamycin (B549165)

For researchers in cell biology and drug development, the ability to precisely control protein interactions is a powerful tool. Chemically induced dimerization (CID) systems offer this control, allowing for the conditional assembly of proteins to study signaling pathways, regulate gene expression, or activate therapeutic proteins. This guide provides a detailed comparison of two widely used CID systems: the classic rapamycin-based system and the orthogonal gibberellin A3-acetoxymethyl ester (this compound) system.

Mechanism of Action

Rapamycin: This macrolide antibiotic induces heterodimerization by bridging two proteins: the FK506-binding protein (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of the mTOR kinase.[1] Neither FKBP12 nor FRB have a natural affinity for each other. Rapamycin acts as a molecular glue, binding to both proteins to form a stable ternary complex.[2]

This compound: This system utilizes a cell-permeable analog of the plant hormone gibberellin A3.[2][3] Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) group, releasing the active gibberellic acid (GA3). GA3 then promotes the interaction between two plant-derived proteins: Gibberellin Insensitive (GAI) and Gibberellin Insensitive Dwarf1 (GID1).[2][3] This system is notable for being orthogonal to the rapamycin system, meaning the components of one system do not interact with the other, allowing for simultaneous and independent control of two separate dimerization events within the same cell.[3]

Performance Comparison: Quantitative Data

The selection of a CID system often depends on its specific performance characteristics, such as binding affinity, kinetics, and effective concentration. The following tables summarize the key quantitative parameters for both this compound and rapamycin.

ParameterRapamycin (FKBP-FRB)This compound (GAI-GID1)Reference
Dimerizer RapamycinGibberellic Acid (GA3) (active form)[1][3]
Protein Partners FKBP12 and FRBGAI and GID1[1][3]
Mechanism Forms a ternary complex with FKBP12 and FRBGA3 binds to GID1, which then binds to GAI[2][3]
Orthogonality N/AOrthogonal to the rapamycin system[3]

Table 1: General Characteristics of Rapamycin and this compound Dimerization Systems

ParameterRapamycin (FKBP-FRB)This compound (GAI-GID1)Reference
Dissociation Constant (Kd) of Ternary Complex ~12 nMNot explicitly reported, but high affinity is suggested[3]
EC50 Not typically reported for dimerization~310 nM
Kinetics of Dimerization Rapid (seconds to minutes)Rapid (within 60 seconds)[3]
Apparent Rate Constant Not explicitly reported~0.013 sec⁻¹[3]
Typical Working Concentration 50-100 nM10 µM[3]

Table 2: Performance Metrics of Rapamycin and this compound Dimerization Systems

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

GA3_AM_vs_Rapamycin_Signaling cluster_rapamycin Rapamycin-Induced Dimerization cluster_ga3_am This compound-Induced Dimerization Rapamycin Rapamycin Ternary_Complex_Rapa FKBP-Rapamycin-FRB Ternary Complex Rapamycin->Ternary_Complex_Rapa FKBP FKBP12 FKBP->Ternary_Complex_Rapa FRB FRB FRB->Ternary_Complex_Rapa GA3_AM This compound Esterases Intracellular Esterases GA3_AM->Esterases Cell Entry GA3 GA3 Esterases->GA3 Cleavage GID1 GID1 GA3->GID1 Ternary_Complex_GA3 GAI-GA3-GID1 Ternary Complex GID1->Ternary_Complex_GA3 GAI GAI GAI->Ternary_Complex_GA3

Caption: Signaling pathways for rapamycin and this compound induced dimerization.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow start Start: Transfected Cells cell_lysis Cell Lysis start->cell_lysis incubation Incubate with Antibody (e.g., anti-tag) cell_lysis->incubation beads Add Protein A/G Beads incubation->beads wash Wash Beads beads->wash elution Elute Proteins wash->elution analysis Analyze by Western Blot elution->analysis

Caption: A generalized workflow for Co-Immunoprecipitation experiments.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Dimerization

This protocol is designed to verify the interaction between two proteins following treatment with either rapamycin or this compound.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibody specific to one of the protein tags (e.g., anti-HA antibody).

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

  • Rapamycin (100 nM working solution) and/or this compound (10 µM working solution).

  • DMSO (vehicle control).

Procedure:

  • Cell Treatment: Treat transfected cells with the dimerizer (rapamycin or this compound) or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins to detect the co-immunoprecipitated partner.

Förster Resonance Energy Transfer (FRET) Imaging for Live-Cell Dimerization

FRET microscopy allows for the real-time visualization of protein-protein interactions in living cells.

Materials:

  • Live-cell imaging medium.

  • Microscope equipped for FRET imaging (with appropriate filter sets for the chosen fluorophores).

  • Rapamycin (100 nM working solution) and/or this compound (10 µM working solution).

  • DMSO (vehicle control).

Procedure:

  • Cell Culture: Plate the transfected cells on glass-bottom dishes suitable for microscopy.

  • Image Acquisition Setup:

    • Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

    • Identify cells co-expressing both fluorescently tagged proteins.

  • Baseline Imaging: Acquire pre-stimulation images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET channels.

  • Stimulation: Gently add the dimerizer (rapamycin or this compound) or vehicle control to the imaging medium.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images in all three channels to monitor the change in FRET signal over time.

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the normalized FRET efficiency for each time point.

    • Plot the change in FRET efficiency over time to determine the kinetics of dimerization.

Off-Target Effects and Considerations

Rapamycin: The primary off-target effect of rapamycin is the inhibition of the mTOR signaling pathway, which can impact cell growth, proliferation, and autophagy.[4] While the concentrations used for dimerization are generally lower than those used for long-term mTOR inhibition, potential effects on mTOR-sensitive processes should be considered, especially in prolonged experiments.

This compound: As a derivative of a plant hormone, gibberellic acid is not expected to have specific, high-affinity targets in mammalian cells. However, some studies have reported that high concentrations of gibberellic acid can induce cellular stress responses or affect cell viability in certain human cell lines. The acetoxymethyl ester itself can be hydrolyzed to produce formaldehyde, which could have cytotoxic effects at high concentrations or with long exposure times. It is advisable to use the lowest effective concentration of this compound and include appropriate controls to monitor for potential off-target effects.

Conclusion

Both rapamycin and this compound are powerful and rapid chemical inducers of dimerization with distinct advantages. The rapamycin system is well-characterized with a very high affinity, making it suitable for creating stable protein complexes. The this compound system offers the significant benefit of orthogonality, enabling the independent control of a second dimerization event. The choice between these two systems will depend on the specific experimental requirements, including the need for orthogonality, the tolerance for potential off-target effects, and the desired stability of the dimerized complex. Careful consideration of the quantitative data and experimental protocols presented in this guide will aid researchers in selecting and effectively implementing the most appropriate CID system for their studies.

References

A Comparative Guide to Validating GA3-AM Induced Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to induce and validate protein-protein interactions (PPIs) is a cornerstone of modern cell biology and drug discovery. Chemically Inducible Dimerization (CID) systems offer a powerful tool for controlling these interactions with temporal and spatial precision. Among these, the Gibberellin (GA3)-based system, utilizing the cell-permeable analog GA3-AM, has emerged as a robust and orthogonal method for inducing the association of proteins tagged with GAI and GID1. This guide provides a comparative overview of key experimental methods for validating protein interactions induced by the this compound system, supported by experimental data and detailed protocols.

The this compound System: A Snapshot

The this compound CID system is based on the plant hormone gibberellin's signaling pathway. In this system, the cell-permeable this compound enters the cell and is rapidly hydrolyzed by cytosolic esterases to produce GA3. GA3 then acts as a molecular glue, inducing the heterodimerization of two engineered protein domains: a truncated version of the plant protein GIBBERELLIN INSENSITIVE (GAI) and the gibberellin receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1] This induced interaction can be harnessed to control a variety of cellular processes by fusing the GAI and GID1 domains to target proteins of interest.

A key study characterizing this system demonstrated its rapid kinetics, with an apparent rate constant of 0.013 sec⁻¹ for the translocation of cytoplasmic YFP-GID1 to the plasma membrane upon this compound addition. The half-maximal effective concentration (EC50) for this dimerization was determined to be 310 nM.[1]

Comparative Analysis of Validation Methods

Validating the interaction between the GAI and GID1 fusion proteins upon this compound treatment is crucial for confirming the functionality of the system in a specific experimental context. Several well-established techniques can be employed for this purpose, each with its own set of advantages and limitations. Here, we compare three common methods: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, and Förster Resonance Energy Transfer (FRET).

Method Principle Sample Type Interaction Detected Quantitative? Key Advantages Key Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets one protein ("bait"), pulling it out of a cell lysate along with its interacting partners ("prey").Cell LysateIndirectly (in a complex)Semi-quantitativeDetects interactions in a near-native cellular context.Susceptible to false positives from non-specific binding; requires specific antibodies.
Pull-Down Assay A purified, tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a cell lysate.Cell Lysate, Purified ProteinsDirect or IndirectSemi-quantitativeCan confirm direct physical interactions when using purified proteins.Overexpression of bait protein can lead to non-physiological interactions.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore on two interacting proteins.Live or Fixed CellsDirect (within 1-10 nm)Yes (ratiometric)Provides spatial and temporal information about the interaction in living cells.Requires fluorescent protein tagging; distance-dependent, so no signal doesn't necessarily mean no interaction.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for this compound Induced Interaction

This protocol is adapted for the validation of the interaction between a FLAG-tagged GAI fusion protein and a HA-tagged GID1 fusion protein in mammalian cells.

Materials:

  • Cells co-transfected with FLAG-GAI and HA-GID1 fusion constructs.

  • This compound (10 µM working solution).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-FLAG antibody conjugated to magnetic beads.

  • Wash Buffer (e.g., TBS with 0.1% Tween-20).

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies: anti-HA and anti-FLAG.

  • Secondary antibodies: HRP-conjugated anti-mouse/rabbit IgG.

Procedure:

  • Cell Treatment: Treat transfected cells with 10 µM this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with anti-HA and anti-FLAG antibodies to detect the co-precipitated GID1 and the immunoprecipitated GAI fusion proteins, respectively.

GST Pull-Down Assay Protocol for this compound Induced Interaction

This protocol describes an in vitro assay to confirm the direct interaction between a purified GST-tagged GAI fusion protein and a His-tagged GID1 fusion protein.

Materials:

  • Purified GST-GAI and His-GID1 fusion proteins.

  • Glutathione-agarose beads.

  • GA3 (10 µM working solution).

  • Binding Buffer (e.g., PBS with 1 mM DTT and 0.1% Triton X-100).

  • Wash Buffer (Binding Buffer with 150 mM NaCl).

  • Elution Buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody: anti-His.

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG.

Procedure:

  • Bait Immobilization: Incubate purified GST-GAI with glutathione-agarose beads for 1 hour at 4°C.

  • Washing: Wash the beads three times with Binding Buffer to remove unbound GST-GAI.

  • Interaction:

    • Add 10 µM GA3 or vehicle (DMSO) to the respective tubes.

    • Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads 3-5 times with Wash Buffer.

  • Elution: Elute the bound proteins with Elution Buffer.

  • Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-His antibody to detect the pulled-down His-GID1.

Förster Resonance Energy Transfer (FRET) Assay Protocol

This protocol outlines the use of FRET to monitor the this compound induced interaction between GAI and GID1 fusion proteins tagged with a FRET pair (e.g., CFP and YFP) in live cells.

Materials:

  • Cells co-transfected with CFP-GAI and YFP-GID1 fusion constructs.

  • This compound (10 µM working solution).

  • Live-cell imaging microscope equipped with FRET filter sets.

  • Image analysis software capable of FRET ratio calculation.

Procedure:

  • Cell Culture: Plate transfected cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Imaging Setup:

    • Place the dish on the microscope stage and maintain at 37°C and 5% CO2.

    • Identify cells co-expressing both CFP-GAI and YFP-GID1.

  • Baseline Imaging: Acquire baseline images in the CFP, YFP, and FRET channels before adding this compound.

  • Induction and Time-Lapse Imaging:

    • Add 10 µM this compound to the cells.

    • Immediately start acquiring time-lapse images in all three channels for a desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Correct images for background and bleed-through.

    • Calculate the FRET ratio (e.g., FRET/CFP) for each time point. An increase in the FRET ratio over time indicates an interaction between the two fusion proteins.[1]

Visualizing the this compound System

To better understand the underlying mechanism and the experimental process, the following diagrams have been generated.

GA3_Signaling_Pathway cluster_cell Cell GA3_AM This compound Esterases Cytosolic Esterases GA3_AM->Esterases Enters cell GA3 GA3 Esterases->GA3 Hydrolyzes GID1 GID1 (fused to Protein B) GA3->GID1 Binds Complex GA3-GID1-GAI Complex GID1->Complex GAI GAI (fused to Protein A) GAI->Complex Downstream Downstream Effect Complex->Downstream Induces

Caption: this compound Signaling Pathway for Induced Protein Dimerization.

Experimental_Workflow start Start: Co-transfect cells with GAI and GID1 fusion constructs treatment Treat cells with this compound (or vehicle control) start->treatment validation Validation Method treatment->validation co_ip Co-Immunoprecipitation validation->co_ip Option 1 pull_down Pull-Down Assay validation->pull_down Option 2 fret FRET Imaging validation->fret Option 3 analysis Analyze results: - Western Blot - FRET Ratio co_ip->analysis pull_down->analysis fret->analysis conclusion Conclusion: Confirm this compound induced protein interaction analysis->conclusion

Caption: General Experimental Workflow for Validating this compound Induced Protein Interactions.

Conclusion

The this compound chemically inducible dimerization system provides a versatile and efficient method for controlling protein-protein interactions in living cells. The choice of validation technique depends on the specific experimental question. Co-immunoprecipitation is well-suited for confirming interactions within a cellular context, while pull-down assays are ideal for demonstrating direct binding, especially with purified components. FRET stands out for its ability to provide real-time, quantitative data on interaction dynamics within living cells. By selecting the appropriate validation method, researchers can confidently confirm the successful implementation of the this compound system and proceed to investigate the downstream consequences of the induced protein interaction.

References

A Comparative Guide to GA3-AM and ABA as Orthogonal Chemical Inducers for Mammalian Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic biology and drug development, precise control over gene expression is paramount. Chemically inducible systems, which allow for the temporal and dose-dependent regulation of target genes, are invaluable tools. This guide provides a detailed comparison of two such systems: the gibberellin A3-acetoxymethyl ester (GA3-AM) and the abscisic acid (ABA) inducible systems. We will delve into their mechanisms of action, comparative performance data, and provide detailed experimental protocols to aid researchers in selecting and implementing the optimal system for their needs.

Mechanisms of Action: Distinct Pathways for Orthogonal Control

The orthogonality of the this compound and ABA systems stems from their reliance on distinct and independent signaling pathways, originally derived from plant biology.

The this compound Induced Dimerization System

The this compound system is a chemically induced dimerization (CID) system that relies on the interaction of two proteins from the gibberellin signaling pathway in plants: GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI). This compound is a cell-permeable analog of gibberellin A3. Once inside the cell, cytosolic esterases cleave the acetoxymethyl ester group, releasing the active form, GA3. GA3 then acts as a molecular glue, inducing the heterodimerization of GAI and GID1. This induced proximity can be harnessed to control a variety of cellular processes, including gene expression, by fusing GAI and GID1 to a split transcription factor.

GA3_AM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GA3_AM This compound GA3_AM_inside This compound GA3_AM->GA3_AM_inside Cellular Uptake GA3 GA3 GA3_AM_inside->GA3 Esterases Cytosolic Esterases Esterases->GA3 Cleavage GID1 GID1 GA3->GID1 Binds Complex GA3-GID1-GAI Complex GID1->Complex GAI GAI GAI->Complex

This compound Signaling Pathway
The ABA-Inducible Gene Expression System

The ABA system is based on the abscisic acid signaling cascade in plants. The core components are the ABA receptor PYR/PYL/RCAR, a protein phosphatase 2C (PP2C) such as ABI1, and a SNF1-related protein kinase 2 (SnRK2). In the absence of ABA, the PP2C actively dephosphorylates and inactivates the SnRK2 kinase. When ABA is present, it binds to the PYR/PYL/RCAR receptor, causing a conformational change that allows the receptor to bind to and inhibit the PP2C. This relieves the repression on the SnRK2 kinase, which then autophosphorylates and becomes active. The activated SnRK2 can then phosphorylate downstream transcription factors, leading to gene expression from an ABA-responsive promoter. For synthetic systems in mammalian cells, a simplified version is often used where ABA induces the interaction between PYL1 and ABI1, which can be fused to split components of a transcription factor.

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inactive Inactive State (No ABA) cluster_active Active State (+ ABA) ABA ABA ABA_inside ABA ABA->ABA_inside Cellular Uptake PYL1 PYL1 Receptor ABA_inside->PYL1 Binds ABA_PYL1 ABA-PYL1 Complex ABI1 ABI1 (PP2C) ABA_PYL1_ABI1 ABA-PYL1-ABI1 Complex ABI1->ABA_PYL1_ABI1 SnRK2 SnRK2 Kinase TF Transcription Factor Gene Target Gene Expression TF->Gene Activates ABI1_inactive ABI1 SnRK2_inactive SnRK2 (Inactive) ABI1_inactive->SnRK2_inactive Dephosphorylates ABA_PYL1->ABA_PYL1_ABI1 SnRK2_active SnRK2-P (Active) ABA_PYL1_ABI1->SnRK2_active Inhibits Dephosphorylation SnRK2_active->TF Phosphorylates

ABA Signaling Pathway

Comparative Performance Analysis

A key consideration when choosing an inducible system is its performance in terms of orthogonality, dose-responsiveness, and induction kinetics.

Orthogonality and Crosstalk

The this compound and ABA systems have been shown to be highly orthogonal, with minimal crosstalk between them. In a study utilizing dCas9-based transcriptional activators, it was demonstrated that the GA-inducible system only responded to GA and the ABA-inducible system only responded to ABA.[1] This orthogonality allows for the independent control of two different genes in the same cell.[1]

Inducer PresentGA-Responsive ReporterABA-Responsive Reporter
None BasalBasal
This compound Activated No Change
ABA No ChangeActivated
This compound + ABA Activated Activated

Table 1: Orthogonality of this compound and ABA Inducible Systems. Data synthesized from Liu et al., 2016.[1]

Dose-Response Characteristics

Both systems exhibit a dose-dependent response, allowing for the fine-tuning of gene expression levels.

InducerEC50Optimal Concentration Range
This compound ~10 µM1 - 100 µM
ABA ~10 µM1 - 100 µM

Table 2: Dose-Response Characteristics. EC50 values are approximate and can vary depending on the specific constructs and cell type. Data synthesized from Liu et al., 2016.[1]

Induction and Reversibility Kinetics

The kinetics of induction and the ability to reverse the effect are critical for experiments requiring precise temporal control.

SystemTime to Max InductionReversibility upon Washout
This compound ~24-48 hoursSlower, may take >48 hours to return to baseline
ABA ~24-48 hoursFaster, returns to baseline within ~48 hours

Table 3: Induction and Reversibility Kinetics. Data synthesized from Liu et al., 2016.[1] The slower reversal of the GA-inducible system may be due to the slower dissociation of the GA-dimerized proteins.[1]

Experimental Protocols

The following protocols provide a general framework for establishing and utilizing the this compound and ABA inducible systems for reporter gene expression in mammalian cells.

Essential Components
  • Expression Plasmids:

    • This compound System: Two plasmids are required. One encoding a DNA-binding domain (e.g., Gal4) fused to GID1, and another encoding a transcriptional activation domain (e.g., VP64) fused to GAI.

    • ABA System: Two plasmids are required. One encoding a DNA-binding domain fused to PYL1, and another encoding a transcriptional activation domain fused to ABI1.

    • Reporter Plasmid: A plasmid containing a reporter gene (e.g., Luciferase or GFP) downstream of a promoter with the corresponding DNA-binding sites (e.g., UAS for Gal4).

  • Cell Line: A mammalian cell line suitable for transfection (e.g., HEK293T, HeLa).

  • Inducers:

    • This compound (Tocris, Cat. No. 5407 or equivalent)

    • (+)-Abscisic acid (Sigma-Aldrich, Cat. No. A1049 or equivalent)

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Induction cluster_analysis Analysis Cell_Culture 1. Seed Mammalian Cells Transfection 2. Co-transfect Plasmids: - Inducible System Plasmids - Reporter Plasmid Cell_Culture->Transfection Incubation1 3. Incubate for 24-48h Transfection->Incubation1 Inducer_Addition 4. Add Inducers: - this compound - ABA - Both - Vehicle Control Incubation1->Inducer_Addition Incubation2 5. Incubate for 24-48h Inducer_Addition->Incubation2 Assay 6. Perform Reporter Assay (e.g., Luciferase Assay, Flow Cytometry) Incubation2->Assay Data_Analysis 7. Analyze Data: - Dose-response curves - Induction kinetics - Orthogonality Assay->Data_Analysis

Comparative Experimental Workflow
Step-by-Step Protocol for a Luciferase Reporter Assay

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000).

    • For the this compound system: Co-transfect plasmids encoding Gal4-GID1, VP64-GAI, and a UAS-Luciferase reporter.

    • For the ABA system: Co-transfect plasmids encoding Gal4-PYL1, VP64-ABI1, and a UAS-Luciferase reporter.

    • For orthogonality testing: In separate wells, co-transfect both sets of inducible system plasmids along with the UAS-Luciferase reporter.

    • Include a control plasmid (e.g., expressing Renilla luciferase) in all transfections for normalization.

  • Incubation (Post-Transfection):

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Induction:

    • Prepare stock solutions of this compound and ABA in a suitable solvent (e.g., DMSO).

    • Dilute the inducers in fresh cell culture medium to the desired final concentrations (e.g., for a dose-response curve, use a range from 0.1 µM to 100 µM).

    • Replace the medium in each well with the medium containing the respective inducers or a vehicle control (DMSO).

  • Incubation (Post-Induction):

    • Incubate the cells for another 24-48 hours. For kinetic studies, lyse cells at different time points after induction.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the inducer concentration to generate dose-response curves.

    • For orthogonality assessment, compare the induction levels in wells treated with the non-cognate inducer to the vehicle control.

Summary and Recommendations

FeatureThis compound SystemABA System
Mechanism Chemically Induced Dimerization (GID1-GAI)Ligand-Induced Protein Interaction (PYL1-ABI1)
Orthogonality High, minimal crosstalk with ABA systemHigh, minimal crosstalk with this compound system
Dose-Response Tunable, with an EC50 in the low micromolar rangeTunable, with an EC50 in the low micromolar range
Induction Speed Maximum induction typically at 24-48 hoursMaximum induction typically at 24-48 hours
Reversibility Slower, may require longer washout periodsFaster, returns to baseline more quickly
Best For Applications requiring stable, long-term induction.Experiments needing precise temporal control and faster reversibility.

Both the this compound and ABA systems are powerful and reliable tools for the orthogonal control of gene expression in mammalian cells. The choice between them will depend on the specific requirements of the experiment, particularly concerning the need for rapid reversibility. For applications where two genes need to be independently and simultaneously controlled, the combination of these two systems offers an excellent solution.

References

A Quantitative Comparison of Chemically Induced Dimerization Systems: GA3-AM vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the Gibberellic Acid (GA3-AM) chemically induced dimerization (CID) system with its most common alternative, the rapamycin-based system. We present quantitative data, experimental protocols for key assays, and visualizations to aid in the selection of the most appropriate dimerization tool for your research needs.

Introduction to Chemically Induced Dimerization

Chemically induced dimerization is a powerful technique that utilizes small molecules to control the interaction of two proteins in real-time within living cells.[1] This technology is instrumental in studying a wide array of cellular processes, including signal transduction, protein localization, and gene activation. The ideal CID system is characterized by high specificity, rapid kinetics, low background interaction, and orthogonality to endogenous cellular processes.

The this compound system, derived from a plant hormone signaling pathway, has emerged as a valuable tool that is orthogonal to the well-established rapamycin-based system.[2] This guide will dissect the quantitative aspects of this compound-induced dimerization and compare its performance with the rapamycin (B549165) system.

Mechanism of Action: this compound and Rapamycin Systems

The this compound and rapamycin systems operate on a similar principle of bringing two engineered protein domains together in the presence of a small molecule dimerizer. However, their molecular components and origins are distinct, ensuring their mutual orthogonality.

The this compound System

The this compound system is based on the gibberellic acid signaling pathway in plants.[2] The cell-permeable this compound is hydrolyzed by intracellular esterases to release the active molecule, gibberellic acid (GA3). GA3 then acts as a molecular glue to induce the heterodimerization of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) protein and a DELLA protein, such as GAI (GIBBERELLIN INSENSITIVE).[3]

cluster_extracellular cluster_intracellular GA3_AM_ext This compound GA3_AM_int This compound GA3_AM_ext->GA3_AM_int Cellular Uptake GA3 GA3 GA3_AM_int->GA3 Esterases Esterases Esterases->GA3 GID1 Protein-GID1 GA3->GID1 Dimer Dimerized Complex GID1->Dimer GAI Protein-GAI GAI->Dimer

This compound Signaling Pathway. Max Width: 760px.
The Rapamycin System

The rapamycin system, a widely used CID tool, employs the macrolide rapamycin to induce the heterodimerization of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase.[4][5] This interaction is known for its high affinity and specificity.

cluster_extracellular cluster_intracellular Rapamycin_ext Rapamycin Rapamycin_int Rapamycin Rapamycin_ext->Rapamycin_int Cellular Uptake Dimer Dimerized Complex Rapamycin_int->Dimer FKBP Protein-FKBP FKBP->Dimer FRB Protein-FRB FRB->Dimer

Rapamycin Signaling Pathway. Max Width: 760px.

Quantitative Comparison of Dimerization Systems

The selection of a CID system often depends on specific experimental requirements such as the desired speed of induction, the stability of the dimer, and the need for orthogonal control. The following table summarizes key quantitative parameters for the this compound and rapamycin systems.

ParameterThis compound SystemRapamycin SystemReferences
Dimerizing Proteins GID1 and GAI (or other DELLA proteins)FKBP12 and FRB[2][4]
Small Molecule Gibberellic Acid (GA3), from this compound precursorRapamycin[2][4]
Potency (in cells) EC50 = 310 nM-[3]
Binding Affinity (in vitro) Kd ≈ 8 nM (for GA4 with a GID1 homolog)Kd = 12 nM (ternary complex)[4][5]
Kinetics Rapid induction (on the order of seconds)Rapid induction[2]
Orthogonality Orthogonal to the rapamycin systemOrthogonal to the this compound system[2][6]
Reversibility ReversibleEssentially irreversible due to high affinity[7][8]

Experimental Protocols for Quantitative Analysis

Accurate quantification of induced dimerization is crucial for interpreting experimental results. Below are detailed protocols for three common and robust methods to measure protein-protein interactions in living cells.

Förster Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. This technique can provide quantitative information about the proximity of two interacting proteins.

Experimental Protocol:

  • Construct Design: Fuse the donor fluorophore (e.g., CFP or GFP) to one interacting protein (e.g., GID1) and the acceptor fluorophore (e.g., YFP or mCherry) to the other (e.g., GAI).

  • Cell Culture and Transfection: Co-transfect the FRET constructs into the desired cell line.

  • Imaging: Image the cells using a confocal microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels before and after the addition of the dimerizing agent (this compound or rapamycin).

  • Data Analysis: Calculate the FRET efficiency. A common method is to measure the sensitized emission of the acceptor upon donor excitation. An increase in the FRET signal after the addition of the dimerizer indicates induced dimerization.[2]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a similar proximity-based assay that uses a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP). BRET offers a higher signal-to-background ratio compared to FRET as it does not require external excitation of the donor.[8][9]

Experimental Protocol:

  • Construct Design: Create fusion constructs of the interacting proteins with a BRET donor (e.g., Protein A-Rluc) and a BRET acceptor (e.g., Protein B-YFP).

  • Cell Culture and Transfection: Co-transfect the BRET constructs into cells plated in a white, opaque 96-well plate.

  • Assay:

    • Wash the cells with PBS.

    • Add the luciferase substrate (e.g., coelenterazine).

    • Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.

    • Add the dimerizing agent and monitor the change in the BRET ratio over time.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio signifies dimerization.[9]

Split Luciferase Complementation Assay (LCA)

In this assay, a luciferase enzyme is split into two non-functional fragments. These fragments are fused to the two proteins of interest. Upon interaction of the target proteins, the luciferase fragments are brought into close proximity, allowing them to refold into an active enzyme and generate a luminescent signal.[10]

Experimental Protocol:

  • Construct Design: Fuse the N-terminal fragment of luciferase (NLuc) to one protein of interest and the C-terminal fragment (CLuc) to the other.

  • Cell Culture and Transfection: Co-transfect the LCA constructs into the cells.

  • Lysis and Assay:

    • Lyse the cells to release the protein contents.

    • Add the luciferase substrate (e.g., luciferin).

    • Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence intensity after the addition of the dimerizing agent corresponds to an increase in protein-protein interaction. This assay is highly sensitive and quantitative.[10]

cluster_setup cluster_induction cluster_quantification Constructs 1. Design Constructs (e.g., FRET, BRET, LCA) Transfection 2. Transfect Cells Constructs->Transfection Imaging 3. Baseline Measurement (Microscopy/Plate Reader) Transfection->Imaging Dimerizer 4. Add Dimerizer (this compound or Rapamycin) Imaging->Dimerizer TimeLapse 5. Time-course Measurement Dimerizer->TimeLapse Analysis 6. Data Analysis (e.g., FRET efficiency, BRET ratio, Luminescence) TimeLapse->Analysis Comparison 7. Compare Systems Analysis->Comparison

General Experimental Workflow. Max Width: 760px.

Off-Target Effects and Cytotoxicity

A critical consideration for any CID system is the potential for off-target effects of the dimerizing agent.

  • Rapamycin: Rapamycin is a well-known inhibitor of the mTOR signaling pathway, which can have significant effects on cell growth, proliferation, and metabolism.[4] This can be a confounding factor in experiments where these pathways are relevant.

  • This compound: Gibberellic acid is a plant hormone and is not known to have specific targets in mammalian cells, making the this compound system potentially more inert.[2] However, at high concentrations (e.g., 100 µM), this compound has been reported to cause a slight acidification in HeLa cells.[2] It is recommended to use the lowest effective concentration to minimize potential non-specific effects.

Conclusions and Recommendations

Both the this compound and rapamycin-based systems are powerful tools for inducing protein dimerization. The choice between them should be guided by the specific requirements of the experiment.

  • The Rapamycin System is ideal for applications requiring a very stable, essentially irreversible dimerization due to its high affinity. However, its effects on the mTOR pathway must be considered.

  • The this compound System offers a rapid and reversible dimerization with the significant advantage of being orthogonal to the rapamycin system. This orthogonality allows for the simultaneous and independent control of two different protein pairs within the same cell, opening up possibilities for constructing complex cellular logic gates and dissecting intricate signaling networks.[2][6] Its lower affinity compared to the rapamycin system may be advantageous for applications where reversibility is desired.

For researchers new to CID, the rapamycin system is well-characterized with a vast body of literature. However, for those needing orthogonal control or wishing to avoid mTOR inhibition, the this compound system presents a robust and effective alternative. We recommend performing dose-response experiments to determine the optimal concentration of the dimerizing agent for your specific cell type and constructs to maximize the desired effect while minimizing potential off-target effects.

References

A Researcher's Guide to Positive and Negative Controls for GA3-AM Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellic acid acetoxymethyl ester (GA3-AM) is a synthetic, cell-permeable analog of the plant hormone Gibberellic Acid (GA3). Its enhanced membrane permeability makes it a valuable tool in cell biology, particularly as a chemical inducer of dimerization (CID). In CID systems, this compound facilitates the rapid, controlled interaction of two proteins, GID1 and a member of the DELLA family, which have been fused to proteins of interest. The acetoxymethyl (AM) group is cleaved by intracellular esterases, releasing the active GA3 molecule, which then triggers the dimerization event.[1]

To ensure the validity and reliability of experimental results using this compound, the inclusion of appropriate positive and negative controls is critical. This guide compares suitable controls, provides supporting data on their relative bioactivity, and offers detailed experimental protocols.

Mechanism of Action: The Gibberellin Signaling Pathway

The biological activity of this compound relies on the canonical gibberellin signaling pathway. Once GA3 is released inside the cell, it binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional repressors that inhibit plant growth. The formation of the GA3-GID1-DELLA ternary complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of GA-responsive genes.

Gibberellin Signaling Pathway cluster_cell Cytosol / Nucleus GA3_AM This compound Esterases Intracellular Esterases GA3_AM->Esterases Enters Cell GA3 GA3 (Active) Esterases->GA3 Cleavage GID1 GID1 Receptor GA3->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex with GA3-bound GID1 SCF_Complex SCF E3 Ligase DELLA->SCF_Complex Recruited to Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for Degradation DELLA Degradation Proteasome->Degradation Gene_Expression Gene Expression (Growth Promoting) Degradation->Gene_Expression Relieves Repression

Caption: Gibberellin signaling pathway initiated by cell-permeable this compound.

Control Selection and Bioactivity Comparison

The selection of controls should be guided by the specific research question. Positive controls are used to confirm that the experimental system is working as expected, while negative controls establish a baseline and rule out off-target effects.

Positive Controls
  • Gibberellic Acid (GA3): As the active molecule released from this compound, GA3 is the most appropriate positive control. It should induce the same biological effects, such as protein dimerization or DELLA protein degradation. However, due to its lower cell permeability compared to this compound, higher concentrations or alternative delivery methods may be necessary to achieve a comparable intracellular concentration.

Negative Controls
  • Vehicle Control: The solvent used to dissolve this compound and other compounds (e.g., DMSO, ethanol) must be tested alone to ensure it does not cause any of the observed effects. This is a fundamental control for any experiment involving dissolved chemical compounds.

  • Inactive Gibberellin Analogs: These are molecules structurally similar to GA3 but lacking biological activity. They are ideal for demonstrating that the observed effect is specific to the active gibberellin structure and not due to a general effect of introducing a diterpenoid molecule.

    • iso-GA3: An isomer of GA3 that accumulates in cultures of Gibberella fujikuroi. Studies have shown that iso-GA3 fails to induce α-amylase activity in barley endosperm, a classic bioassay for gibberellin activity, indicating it is biologically inactive.[2]

    • 6β-methyl-7-nor-GA3: A synthetic GA3 derivative that was found to be inactive across multiple bioassays, including dwarf pea, dwarf maize, and α-amylase assays.[3]

Data Summary: Bioactivity of this compound and Controls

The following table summarizes the known bioactivities of this compound and recommended controls. Direct comparison is challenging as data often comes from different experimental systems.

CompoundType of ControlRole in ExperimentReported BioactivityAssay System
This compound ExperimentalTest CompoundEC50 = 310 nM [1]GAI-GID1 Dimerization (FRET)
Gibberellic Acid (GA3) PositiveConfirms system responsivenessActive GAI-GID1 Dimerization, DELLA Degradation
Vehicle (e.g., DMSO) NegativeEstablishes baselineInactive All systems
iso-GA3 NegativeSpecificity controlInactive [2]α-Amylase Induction (Barley)
6β-methyl-7-nor-GA3 NegativeSpecificity controlInactive [3]Dwarf Plant Growth, α-Amylase Induction

Experimental Protocols

Detailed methodologies for two key experiments are provided below: a chemically-induced dimerization assay to directly test this compound's primary application, and a DELLA protein degradation assay, which assesses a key downstream biological consequence.

Protocol 1: this compound Induced Dimerization Assay in Mammalian Cells

This protocol is adapted from studies using this compound to induce the dimerization of GID1 and GAI fusion proteins in mammalian cells.[4][5] The readout can be Förster Resonance Energy Transfer (FRET) or protein translocation observed via fluorescence microscopy.

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HeLa or COS-7) in appropriate media to ~70% confluency.
  • Co-transfect cells with two plasmids: one encoding a protein of interest fused to GID1 (e.g., YFP-GID1) and another encoding a second protein of interest fused to a DELLA protein fragment (e.g., Lyn-CFP-GAI1-92). The Lyn tag anchors the protein to the plasma membrane.
  • Incubate for 24-48 hours to allow for protein expression.

2. Preparation of Compounds:

  • Prepare a 100 mM stock solution of this compound in DMSO.
  • Prepare a 100 mM stock solution of GA3 (positive control) in DMSO.
  • Prepare corresponding dilutions in culture media to achieve final desired concentrations (e.g., 10 µM to 100 µM for this compound).

3. Treatment and Imaging:

  • Replace the culture medium with fresh, pre-warmed imaging medium.
  • Mount the culture dish on a confocal microscope equipped for live-cell imaging and FRET analysis.
  • Acquire baseline images of the cells for all channels (CFP, YFP, FRET).
  • Add the this compound solution, positive control (GA3), or negative control (vehicle) to the cells.
  • Immediately begin time-lapse imaging to capture the translocation of the YFP-GID1 fusion protein to the plasma membrane (where the CFP-GAI fusion is located) or the change in the FRET signal. Dimerization induced by this compound is rapid and can be observed within seconds to minutes.

4. Data Analysis:

  • For translocation assays, quantify the change in fluorescence intensity at the plasma membrane over time.
  • For FRET assays, calculate the normalized FRET efficiency at each time point.
  • Compare the response kinetics and magnitude between this compound, GA3, and vehicle-treated cells.

Start [label="Start:\nSeed Mammalian Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfect [label="Co-transfect with\nYFP-GID1 and CFP-GAI\nFusion Plasmids"]; Incubate [label="Incubate 24-48h\nfor Protein Expression"]; Prepare [label="Prepare Treatments:\n- this compound (Test)\n- GA3 (Positive Control)\n- Vehicle (Negative Control)"]; Image_Baseline [label="Acquire Baseline\nFluorescence Images"]; Treat [label="Add Treatments to Cells"]; Image_TimeLapse [label="Perform Time-Lapse\nConfocal Microscopy"]; Analyze [label="Analyze Data:\nQuantify FRET or\nProtein Translocation"]; End [label="End:\nCompare Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Transfect; Transfect -> Incubate; Incubate -> Image_Baseline; Prepare -> Treat; Image_Baseline -> Treat; Treat -> Image_TimeLapse; Image_TimeLapse -> Analyze; Analyze -> End; } Caption: General experimental workflow for a this compound induced dimerization assay.

Protocol 2: Gibberellin-Induced DELLA Protein Degradation Assay

This protocol describes a method to observe the degradation of a DELLA protein in response to gibberellin treatment in plant seedlings. 1. Plant Material and Growth: * Sterilize seeds of the model plant (e.g., Arabidopsis thaliana or barley). * Grow seedlings for 5-7 days on sterile filter paper moistened with water or on a suitable growth medium under controlled light and temperature conditions.

2. Preparation of Compounds: * Prepare a stock solution of GA3 in a suitable solvent (e.g., 100 mM in DMSO). * For a control that blocks degradation, prepare a stock solution of a 26S proteasome inhibitor (e.g., 50 mM MG132 in DMSO). * Prepare final treatment solutions by diluting stocks in liquid growth media or water (e.g., 100 µM GA3, 100 µM MG132). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

3. Treatment: * Prepare treatment groups: * Vehicle Control (e.g., 1% DMSO) * GA3 Treatment (100 µM) * MG132 Treatment (100 µM) * GA3 + MG132 Co-treatment (100 µM each) * Transfer 5-day-old seedlings into the respective treatment solutions and incubate for a set time course (e.g., 0, 30, 60, 120 minutes).

4. Protein Extraction and Western Blotting: * At each time point, harvest the seedlings, flash-freeze them in liquid nitrogen, and grind to a fine powder. * Extract total protein using a suitable extraction buffer. * Determine protein concentration using a standard method (e.g., Bradford assay). * Separate equal amounts of protein from each sample by SDS-PAGE. * Transfer the separated proteins to a PVDF or nitrocellulose membrane. * Probe the membrane with a primary antibody specific to the DELLA protein of interest (e.g., anti-RGA for Arabidopsis or anti-SLN1 for barley). * Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. * Include a loading control (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.

5. Data Analysis: * Quantify the band intensity for the DELLA protein at each time point for all treatments. * Expect to see a rapid decrease in DELLA protein levels in the GA3-treated samples. * The vehicle and MG132-only samples should show stable DELLA levels. * The GA3 + MG132 co-treatment should prevent the GA3-induced degradation of the DELLA protein, confirming the degradation is proteasome-dependent.

References

A Comparative Guide to the Kinetics of GA3-AM and Other Chemical Dimerizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of the chemical dimerizer GA3-AM against other commonly used dimerizing agents, rapamycin (B549165) and abscisic acid (ABA). The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their specific applications in cell biology and drug development.

Introduction to Chemical Dimerizers

Chemically induced dimerization (CID) is a powerful technique that allows for the controlled association of proteins in living cells. This is achieved using small molecules, or "dimerizers," that bind to specific protein domains that have been fused to the proteins of interest. This induced proximity can be used to activate signaling pathways, trigger protein degradation, or control gene expression, offering a versatile method for studying and manipulating cellular processes. Key parameters for evaluating dimerizer efficacy include the speed of association (on-rate) and the stability of the formed complex (off-rate).

Quantitative Comparison of Dimerizer Kinetics

The following table summarizes the available kinetic parameters for this compound, rapamycin, and abscisic acid. It is important to note that direct association (k_a) and dissociation (k_d) rates are not available for all systems in the literature. In such cases, related parameters like the half-maximal effective concentration (EC50) and apparent rate constants are provided.

Dimerizer SystemTarget ProteinsAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d) (s⁻¹)Dissociation Constant (K_d) (nM)EC50 (nM)Apparent Rate Constant (s⁻¹)
This compound GID1 and GAINot ReportedNot ReportedNot Reported310[1]0.013 (GID1 translocation)[2]
Rapamycin FKBP and FRB9.6 x 10⁶3.2-8.2 x 10⁻² and 3.5 x 10⁻³12Not ReportedNot Reported
Abscisic Acid (ABA) PYR/PYL/RCARNot ReportedNot Reported1100 (PYL6), 39000 (PYR1)Not ReportedNot Reported

Note: The apparent rate constant for this compound reflects the rate of GID1 protein translocation upon dimerizer addition, which is a downstream consequence of dimerization. The dissociation constant (K_d) is a measure of the binding affinity, with a lower K_d indicating a stronger interaction.

Signaling Pathways

The mechanism of action for each dimerizer involves distinct cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

This compound Signaling Pathway

This compound is a cell-permeable analog of gibberellic acid. Once inside the cell, it is cleaved by cytosolic esterases to release the active form, GA3. GA3 then binds to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) protein. This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, such as GAI (GIBBERELLIN INSENSITIVE). This trimeric complex formation is the basis of this compound-induced dimerization.[1]

GA3_AM_Pathway This compound This compound Cytosol Cytosol This compound->Cytosol Cellular Uptake GA3 GA3 Cytosol->GA3 Esterase Cleavage GID1 GID1 GA3->GID1 Binding GID1-GA3 GID1-GA3 GID1->GID1-GA3 GAI (DELLA) GAI (DELLA) GID1-GA3-GAI Complex GID1-GA3-GAI Complex GAI (DELLA)->GID1-GA3-GAI Complex GID1-GA3->GID1-GA3-GAI Complex

Caption: this compound Signaling Pathway.

Rapamycin Signaling Pathway

Rapamycin induces dimerization by simultaneously binding to two proteins: the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). The formation of this ternary complex (FKBP-rapamycin-FRB) is highly specific and has a strong binding affinity. This system is orthogonal to the this compound system, meaning they do not interfere with each other.[1]

Rapamycin_Pathway Rapamycin Rapamycin FKBP FKBP Rapamycin->FKBP Binding FKBP-Rapamycin FKBP-Rapamycin FKBP->FKBP-Rapamycin FRB (mTOR) FRB (mTOR) FKBP-Rapamycin-FRB Complex FKBP-Rapamycin-FRB Complex FRB (mTOR)->FKBP-Rapamycin-FRB Complex FKBP-Rapamycin->FKBP-Rapamycin-FRB Complex

Caption: Rapamycin Signaling Pathway.

Abscisic Acid (ABA) Signaling Pathway

Abscisic acid is a plant hormone that mediates responses to environmental stress. In the presence of ABA, it binds to receptors of the PYR/PYL/RCAR family. This binding event allows the receptor to interact with and inhibit type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs leads to the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream targets to initiate a cellular response.

ABA_Pathway ABA ABA PYR/PYL/RCAR PYR/PYL/RCAR ABA->PYR/PYL/RCAR Binding ABA-Receptor ABA-Receptor PYR/PYL/RCAR->ABA-Receptor PP2C PP2C SnRK2 SnRK2 PP2C->SnRK2 Inhibits ABA-Receptor-PP2C Complex ABA-Receptor-PP2C Complex PP2C->ABA-Receptor-PP2C Complex Inhibition Active SnRK2 Active SnRK2 SnRK2->Active SnRK2 ABA-Receptor->ABA-Receptor-PP2C Complex ABA-Receptor-PP2C Complex->Active SnRK2 Activation Downstream Targets Downstream Targets Active SnRK2->Downstream Targets Phosphorylation

Caption: Abscisic Acid Signaling Pathway.

Experimental Protocols

Accurate measurement of dimerization kinetics is essential for characterizing and comparing different dimerizer systems. Two common techniques for this are Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR).

Förster Resonance Energy Transfer (FRET) for Dimerization Kinetics

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two fluorophores are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. This phenomenon can be used to monitor protein-protein interactions in real-time within living cells.

Experimental Workflow:

FRET_Workflow cluster_0 Cell Preparation cluster_1 FRET Measurement cluster_2 Data Analysis Constructs Design protein-fluorophore fusion constructs (e.g., ProteinA-CFP, ProteinB-YFP) Transfection Transfect cells with expression vectors Constructs->Transfection Expression Allow for protein expression (24-48 hours) Transfection->Expression Imaging Image cells using a fluorescence microscope with appropriate filter sets Baseline Acquire baseline fluorescence of donor and acceptor Imaging->Baseline Dimerizer Add dimerizer (e.g., this compound) Baseline->Dimerizer Time-lapse Acquire time-lapse images of donor and acceptor fluorescence Dimerizer->Time-lapse Quantification Quantify fluorescence intensity of donor and acceptor over time FRET_Ratio Calculate FRET ratio or efficiency Quantification->FRET_Ratio Kinetics Fit data to kinetic models to determine association/ dissociation rates FRET_Ratio->Kinetics

Caption: FRET Experimental Workflow.

Detailed Methodology:

  • Construct Design and Preparation:

    • Fuse the coding sequences of the interacting proteins (e.g., GID1 and GAI) to fluorescent proteins with overlapping spectra (e.g., CFP as the donor and YFP as the acceptor).

    • Clone these fusion constructs into mammalian expression vectors.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the expression vectors using a suitable transfection reagent.

  • Live-Cell Imaging:

    • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Identify cells co-expressing both fusion proteins.

    • Acquire baseline images in the donor and acceptor channels.

    • Add the chemical dimerizer to the cell culture medium at the desired concentration.

    • Immediately start acquiring a time-lapse series of images in both channels to monitor the change in fluorescence.

  • Data Analysis:

    • Measure the mean fluorescence intensities of the donor and acceptor in a region of interest within the cell over time.

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency or a normalized FRET ratio.

    • Plot the change in FRET over time and fit the data to an appropriate kinetic model to extract association and dissociation rates.

Surface Plasmon Resonance (SPR) for Dimerization Kinetics

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, which is proportional to the mass bound to the surface. This allows for the real-time monitoring of binding and dissociation events between an immobilized "ligand" and a soluble "analyte."

Experimental Workflow:

SPR_Workflow cluster_0 Surface Preparation cluster_1 Binding Assay cluster_2 Data Analysis Chip Select and activate a sensor chip Immobilization Immobilize one binding partner (ligand) onto the chip surface Chip->Immobilization Blocking Block remaining active sites to prevent non-specific binding Immobilization->Blocking Baseline Establish a stable baseline with running buffer Association Inject the analyte (second binding partner + dimerizer) at various concentrations Baseline->Association Dissociation Switch back to running buffer to monitor dissociation Association->Dissociation Regeneration Inject a regeneration solution to remove bound analyte Dissociation->Regeneration Sensorgram Generate sensorgrams (response vs. time) Fitting Fit the association and dissociation curves to kinetic models Sensorgram->Fitting Rates Determine ka, kd, and Kd Fitting->Rates

Caption: SPR Experimental Workflow.

Detailed Methodology:

  • Protein and Reagent Preparation:

    • Purify the interacting proteins (e.g., FKBP and FRB) to a high degree.

    • Prepare a running buffer that is compatible with the proteins and the SPR instrument.

    • Prepare stock solutions of the chemical dimerizer (e.g., rapamycin).

  • Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface according to the manufacturer's protocol.

    • Immobilize one of the binding partners (the ligand) onto the chip surface to the desired density.

    • Deactivate any remaining active groups on the surface.

  • Kinetic Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Prepare a series of analyte solutions containing the second binding partner and the dimerizer at a constant concentration, with the second binding partner at varying concentrations.

    • Inject the analyte solutions sequentially over the sensor surface, allowing for an association phase.

    • After each injection, switch back to the running buffer to monitor the dissociation phase.

    • Between each analyte injection cycle, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units vs. time) for each analyte concentration.

    • Perform a global fit of the association and dissociation data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Conclusion

The choice of a chemical dimerizer system depends on the specific experimental requirements. This compound offers a rapid and orthogonal system to rapamycin, making it suitable for applications requiring fast induction of dimerization. Rapamycin, with its well-characterized high-affinity interaction, provides a robust and stable dimerization system. Abscisic acid represents another orthogonal system with distinct kinetic properties. By carefully considering the kinetic parameters and the underlying signaling pathways, researchers can select the most appropriate chemical dimerizer to effectively probe and manipulate cellular functions. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these powerful tools.

References

Navigating Specificity: A Comparative Guide to GA3-AM and its Cross-Reactivity with Plant Hormone Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical inducers is paramount. This guide provides an objective comparison of Gibberellic Acid Acetoxymethyl Ester (GA3-AM) and its cross-reactivity with major plant hormone pathways, supported by experimental data and detailed protocols.

This compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). Its utility lies in its ability to act as a chemical inducer of dimerization, a powerful tool in synthetic biology and drug development to control protein-protein interactions. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) group, releasing the active GA3 molecule. This active GA3 then mediates the dimerization of protein domains, such as GAI and GID1, which have been engineered into target proteins. While this system is designed to be specific, the release of a potent phytohormone like GA3 raises questions about its potential to interfere with endogenous plant hormone signaling pathways. This guide explores the extent of this cross-reactivity with auxin, cytokinin, abscisic acid (ABA), and ethylene (B1197577) pathways.

Quantitative Comparison of GA3 Cross-Reactivity

The following tables summarize quantitative data from studies investigating the interaction between gibberellins (B7789140) (GA) and other plant hormones. It is important to note that these studies primarily used GA3, the active form released from this compound. The data is presented to provide a comparative overview of the potential for cross-reactivity.

Table 1: GA3 and Auxin Pathway Interactions

ParameterTreatmentOrganism/SystemObserved EffectReference
Auxin Transport GA3 applicationPopulus tremula x tremuloidesIncreased polar auxin transport.[1]
Gene Expression GA3 and IAA co-treatmentPopulus tremula x tremuloidesCommon transcriptome with many cell growth-related transcripts.[1]
Root Elongation GA3 and IAA co-treatmentArabidopsis thalianaGA3 enhances root responsiveness to exogenous IAA, leading to inhibited root elongation in a dose-dependent manner.

Table 2: GA3 and Cytokinin Pathway Interactions

ParameterTreatmentOrganism/SystemObserved EffectReference
Root Elongation 10 µM 6-Benzyladenine (BA) + varying GA3Arabidopsis thalianaGA3 antagonizes BA-induced root growth inhibition.[2]
Anthocyanin Content 10 µM BA + varying GA3Arabidopsis thalianaGA3 inhibits BA-induced anthocyanin accumulation.[2]
Gene Expression GA3 treatmentArabidopsis thalianaRepresses the induction of cytokinin primary-response genes.[3]

Table 3: GA3 and Abscisic Acid (ABA) Pathway Interactions

ParameterTreatmentOrganism/SystemObserved EffectReference
Seed Germination ABA and GA co-treatmentHordeum vulgare (Barley)GA promotes while ABA inhibits germination; they act antagonistically.[4]
Gene Expression ABA treatmentHordeum vulgare (Barley) aleurone cellsABA suppresses GA-induced α-amylase gene expression.[4]
Root Growth ABA treatmentArabidopsis thalianaABA increases the stability of DELLA proteins, which are negative regulators of GA signaling, thus inhibiting root growth.[1]

Table 4: GA3 and Ethylene Pathway Interactions

ParameterTreatmentOrganism/SystemObserved EffectReference
Root Elongation Ethylene treatmentArabidopsis thalianaEthylene inhibits GA-promoted root elongation.[1]
DELLA Protein Stability Ethylene treatmentArabidopsis thalianaEthylene stabilizes DELLA proteins, thus inhibiting GA signaling.[1]
Internode Elongation Submergence (inducing ethylene)Deepwater RiceEthylene promotes GA synthesis, leading to internode elongation.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and experimental approaches, the following diagrams are provided.

GA_Signaling_Pathway cluster_cell Plant Cell GA3_AM This compound GA3 Active GA3 GA3_AM->GA3 Cleavage Esterases Cellular Esterases GID1 GID1 Receptor GA3->GID1 Binding GA_Response Gibberellin Response (e.g., Growth) GA3->GA_Response Promotion DELLA DELLA Proteins GID1->DELLA Interaction SCF_complex SCF Complex DELLA->SCF_complex Recruitment DELLA->GA_Response Repression Proteasome 26S Proteasome SCF_complex->Proteasome Ubiquitination Proteasome->DELLA Degradation Hormone_Crosstalk GA Gibberellin (GA) Auxin Auxin GA->Auxin + (Transport) Cytokinin Cytokinin GA->Cytokinin - (Response) ABA Abscisic Acid (ABA) GA->ABA - Ethylene Ethylene GA->Ethylene +/- (Context Dependent) Auxin->GA + (Biosynthesis) Cytokinin->GA - (Metabolism) ABA->GA - Ethylene->GA - (Signaling) Experimental_Workflow start Plant Material (e.g., Arabidopsis seedlings) treatment Hormone Treatment (GA3 +/- Other Hormone) start->treatment phenotypic Phenotypic Analysis (e.g., Root Length, Anthocyanin Content) treatment->phenotypic molecular Molecular Analysis (e.g., Gene Expression, Protein Levels) treatment->molecular data Data Analysis and Quantification phenotypic->data molecular->data conclusion Conclusion on Cross-Reactivity data->conclusion

References

Assessing the Reversibility of GA3-AM Induced Dimerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control protein interactions in real-time is a powerful tool. Chemically induced dimerization (CID) systems offer this control, and the Gibberellin (GA3)-based system has emerged as a valuable orthogonal approach to the widely used rapamycin-based methods. A critical parameter for any CID system is its reversibility, which dictates the temporal control over cellular processes. This guide provides a comprehensive comparison of the reversibility of GA3-AM induced dimerization with other common CID systems, supported by experimental data and detailed protocols.

Mechanism of this compound Induced Dimerization

The this compound system relies on the cell-permeable gibberellin analog, GA3-acetoxymethyl ester (this compound). Once inside the cell, cytosolic esterases cleave the acetoxymethyl group, releasing the active form, GA3.[1] This active GA3 molecule then acts as a molecular glue, inducing the heterodimerization of two protein domains: Gibberellin Insensitive (GAI) and Gibberellin Insensitive Dwarf1 (GID1).[1][2] This dimerization event can be harnessed to bring any two proteins of interest, fused to GAI and GID1 respectively, into close proximity, thereby activating a downstream signaling event.

This compound Induced Dimerization Signaling Pathway GA3_AM This compound (Cell Permeable) Esterases Cytosolic Esterases GA3_AM->Esterases Enters Cell GA3 GA3 (Active) Esterases->GA3 Cleavage GID1 Protein-GID1 Fusion GA3->GID1 Binds Dimer Protein-GID1 :: GA3 :: Protein-GAI (Dimerized Complex) GID1->Dimer Forms Complex with GAI GAI Protein-GAI Fusion GAI->Dimer Downstream Downstream Signaling Dimer->Downstream Activation

Caption: Mechanism of this compound induced protein dimerization.

Reversibility of this compound Induced Dimerization

Comparison with Alternative Dimerization Systems

The choice of a CID system often depends on the desired kinetics of association and, crucially, dissociation. The following table summarizes the reversibility characteristics of this compound in comparison to other widely used systems.

Dimerization SystemInducerReversibilityDissociation Half-life (Approximate)Key Features
Gibberellin (GA3) This compoundIrreversible (by washout) Not readily available (long)Orthogonal to rapamycin (B549165) system; rapid induction.
Rapamycin RapamycinIrreversible (by washout) HoursHigh affinity; well-characterized; potential off-target effects of rapamycin.
Abscisic Acid (ABA) Abscisic AcidSlowly Reversible ~30 minutes (with extensive washing)Plant hormone-based; offers a degree of reversibility.
Coumermycin CoumermycinReversible (by washout/competition) Minutes to hoursInduces homodimerization of GyrB; reversibility can be enhanced with competitor molecules.
Light-Inducible (e.g., CRY2/CIB1, iLID) Blue LightRapidly Reversible Seconds to minutes (in the dark)High spatiotemporal control; non-invasive induction; kinetics can be tuned by modifying the proteins.

Experimental Protocols for Assessing Reversibility

To quantitatively assess the reversibility of a CID system, several biophysical techniques can be employed. The choice of method depends on whether the measurements are performed in vitro or in living cells.

Surface Plasmon Resonance (SPR) for In Vitro Dissociation Kinetics

SPR is a label-free technique that can precisely measure the association (k_on) and dissociation (k_off) rate constants of protein-protein interactions in real-time.

Experimental Workflow:

SPR Experimental Workflow for Dissociation Kinetics cluster_0 Preparation cluster_1 Association cluster_2 Dissociation cluster_3 Analysis Immobilize Immobilize GID1 on Sensor Chip Inject_GAI_GA3 Inject GAI and GA3 Immobilize->Inject_GAI_GA3 Monitor_Binding Monitor Association Inject_GAI_GA3->Monitor_Binding Inject_Buffer Inject Buffer (Washout) Monitor_Binding->Inject_Buffer Monitor_Dissociation Monitor Dissociation Inject_Buffer->Monitor_Dissociation Analyze_Data Analyze Sensorgram to Determine k_off Monitor_Dissociation->Analyze_Data

Caption: Workflow for measuring dissociation kinetics using SPR.

Detailed Protocol:

  • Immobilization: Covalently immobilize purified GID1 protein onto a sensor chip surface.

  • Association: Inject a solution containing a fixed concentration of purified GAI protein and the chemical inducer (e.g., GA3) over the sensor surface. Monitor the binding in real-time, which is observed as an increase in the SPR signal.

  • Dissociation: Replace the GAI/GA3 solution with a continuous flow of buffer lacking the inducer and GAI. This initiates the dissociation of the complex.

  • Data Analysis: Monitor the decrease in the SPR signal over time. The rate of this decrease is used to calculate the dissociation rate constant (k_off) and the half-life (t_1/2 = ln(2)/k_off) of the complex.

Fluorescence Recovery After Photobleaching (FRAP) for In-Cell Dissociation

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently-labeled molecules in living cells. It can be adapted to assess the dissociation of a dimerized complex.

Experimental Workflow:

FRAP Experimental Workflow for Dimer Dissociation cluster_0 Cell Preparation & Dimerization cluster_1 Photobleaching & Washout cluster_2 Image Acquisition & Analysis Express_Proteins Co-express Fluorescently-tagged GAI and GID1 Fusion Proteins Induce_Dimerization Add this compound to Induce Dimerization (Formation of Fluorescent Clusters) Express_Proteins->Induce_Dimerization Photobleach Photobleach a Region of Fluorescent Clusters Induce_Dimerization->Photobleach Washout Washout this compound Photobleach->Washout Acquire_Images Acquire Time-lapse Images of the Bleached Region Washout->Acquire_Images Analyze_Recovery Analyze Fluorescence Recovery Rate (Reflects Dimer Dissociation) Acquire_Images->Analyze_Recovery

Caption: Workflow for assessing dimer dissociation using FRAP.

Detailed Protocol:

  • Induction of Dimerization: Treat the cells with this compound to induce the formation of fluorescent protein clusters, indicating dimerization.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal in a defined region of interest (ROI) containing the protein clusters.

  • Washout and Imaging: Thoroughly wash the cells with fresh, inducer-free medium. Immediately begin acquiring a time-lapse series of images of the bleached region.

Conclusion

The this compound induced dimerization system is a robust and rapid method for controlling protein-protein interactions, offering orthogonality to the widely used rapamycin system. However, its key characteristic is its stability, making it effectively irreversible through simple washout procedures. This contrasts with other CID systems, such as the ABA-based system which offers slow reversibility, and light-inducible systems which provide rapid and reversible control. The choice of a dimerization system should, therefore, be carefully considered based on the specific temporal control required for the biological question being investigated. For applications requiring a stable, long-lasting dimerization, the this compound system is an excellent choice. For experiments demanding dynamic, reversible control, light-inducible systems may be more appropriate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GA3-AM

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and responsible disposal of all laboratory chemicals is paramount for protecting personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of GA3-AM (Gibberellic Acid Acetoxymethyl Ester), a cell-permeable analog of the plant hormone Gibberellic Acid (GA3). While Gibberellic Acid is generally not classified as a hazardous substance, it is crucial to follow established laboratory waste management protocols to minimize any potential impact.[1][2]

All waste disposal must comply with local, state, and federal regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Core Disposal Principles
  • Do Not Dispose Down the Drain: Prevent the product from entering the sanitary sewer system.[2][3]

  • Do Not Dispose in General Trash: Solid waste contaminated with this compound should not be placed in regular trash receptacles.[4]

  • Segregate Waste: Keep chemical waste separate from other waste streams like biological or radioactive waste.[5]

  • Use Appropriate and Labeled Containers: All waste must be collected in compatible, sealed containers with clear and accurate labels.[6][7]

Step-by-Step Disposal Protocol for this compound Waste

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing appropriate PPE to avoid personal contact.[3]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard lab coat to protect clothing.

Collecting this compound Waste

Liquid Waste (e.g., unused solutions, first rinse from container decontamination):

  • Designate a specific, compatible waste container for this compound liquid waste. An empty, clean chemical bottle with a secure screw cap is suitable.[7]

  • Pour the liquid waste carefully into the container.

  • Keep the container securely closed except when adding waste.[6][8]

  • Store in a designated satellite accumulation area (SAA) or as directed by your EHS department.[6]

Solid Waste (e.g., contaminated pipette tips, gloves, paper towels, filter papers):

  • Collect all solid waste contaminated with this compound in a designated, leak-proof container with a lid or a sealable plastic bag.

  • Do not mix solid waste with liquid waste.[6]

  • Ensure the container is clearly marked as chemical waste.

Labeling Hazardous Waste

Properly label the waste container immediately upon starting accumulation. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (Gibberellic Acid Acetoxymethyl Ester) Waste"

  • List of components and approximate concentrations.

  • The date accumulation started.

  • The specific hazards associated with the waste (if any).

Decontamination and Empty Container Disposal

Original containers must be properly decontaminated before disposal.[9]

  • Triple Rinse: Rinse the empty this compound container three times with a suitable solvent (e.g., water, then a solvent like ethanol (B145695) or acetone (B3395972) in which this compound is soluble).[10]

  • Collect Rinsewater: The first rinseate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or deface the original product label.[8][9]

  • Dispose of Container: Once clean and dry, the container can typically be disposed of in the regular laboratory glass or plastic recycling, or as directed by your institution.[9]

Arranging for Final Disposal

Contact your institution's EHS department to schedule a pickup for your properly collected and labeled this compound waste.[8] Do not allow waste to accumulate in the lab for extended periods.

Safety and Logistical Data

For quick reference, the following table summarizes key operational and safety information for handling this compound.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[2][3]
Storage of this compound Product Store at -20°C in a tightly closed container.[11][12][13]
Waste Container Type Leak-proof, sturdy, chemically resistant container with a secure lid.[7][8]
Spill Cleanup - Solid Carefully sweep or scoop up material into a designated waste container. Avoid creating dust.[1][10]
Spill Cleanup - Liquid Cover with an absorbent material (e.g., sand, clay, vermiculite), collect and place in a sealed container for disposal.[10]
Waste Segregation Store separately from incompatible materials, such as strong oxidizing agents.[3][8]

Experimental Protocols Referenced

This disposal plan is a procedural guide and does not cite specific experimental results. The methodologies are based on standard laboratory chemical waste management principles as outlined in safety data sheets and institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

start Start: Material to be Disposed is_item What is the item? start->is_item ga3_solution This compound Solution (Unused or Waste) is_item->ga3_solution Solution contaminated_solid Contaminated Solid (Gloves, Tips, Paper) is_item->contaminated_solid Solid Item empty_container Empty Original This compound Container is_item->empty_container Empty Container collect_liquid Collect in Labeled Liquid Chemical Waste Container ga3_solution->collect_liquid collect_solid Collect in Labeled Solid Chemical Waste Container contaminated_solid->collect_solid triple_rinse Triple Rinse Container (Collect 1st Rinse as Liquid Waste) empty_container->triple_rinse contact_ehs Store Waste Securely & Contact EHS for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs deface_label Deface Label triple_rinse->deface_label dispose_container Dispose of Container in Lab Glass/Plastic Recycling deface_label->dispose_container end End contact_ehs->end

Caption: Logical workflow for segregating and disposing of this compound related waste materials.

References

Essential Safety and Operational Guide for Handling GA3-AM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Gibberellic Acid 3-Acetoxymethyl Ester (GA3-AM). The following procedures are based on established laboratory safety protocols for handling chemical compounds of this nature.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although the parent compound, Gibberellic Acid (GA3), is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to good laboratory practice necessitates the use of the following PPE[1].

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against splashes[1][2].
Chemical GogglesRecommended when there is a significant risk of splashing.
Hand Protection Disposable GlovesNitrile or other chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use[1].
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Dust MaskRecommended when handling the powder form to avoid inhalation of fine particles. Use in a well-ventilated area[1].

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure that the work area is clean and uncluttered.

  • If working with powdered this compound, handle it in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation[1].

  • Wear all required PPE as outlined in the table above.

  • Use a dedicated spatula and weighing paper for transferring the powder.

2. Dissolving the Compound:

  • This compound is soluble in solvents such as DMSO and ethanol[3].

  • Add the solvent to the weighed powder slowly and mix gently to dissolve.

  • If necessary, brief sonication can be used to aid dissolution[4].

3. Storage:

  • Store this compound as a powder at -20°C[3][5].

  • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months[4].

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused solutions, must be disposed of in accordance with local, state, and federal regulations[6][7].

  • Solid Waste: Collect any solid waste, such as contaminated weighing paper or pipette tips, in a designated hazardous waste container.

  • Liquid Waste: Dispose of unused solutions in a properly labeled solvent waste container. Do not pour down the drain[1].

  • Empty Containers: Triple rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal[6][7].

Emergency Spill Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Identify Identify the spilled material Evacuate->Identify Assess_Size Assess the size and nature of the spill Identify->Assess_Size Small_Spill For a small spill of powder, gently sweep it up Assess_Size->Small_Spill Liquid_Spill For a liquid spill, absorb with an inert material Collect Collect waste into a sealed container Liquid_Spill->Collect Decontaminate Decontaminate the area with an appropriate solvent Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.